Sorbitan tristearate
Description
The exact mass of the compound Sorbitan, trioctadecanoate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Hexoses - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Other functions -> Emulsifier. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2R)-2-[(2R,3R,4S)-4-hydroxy-3-octadecanoyloxyoxolan-2-yl]-2-octadecanoyloxyethyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H114O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)65-53-55(67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)60-59(54(61)52-66-60)68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h54-55,59-61H,4-53H2,1-3H3/t54-,55+,59+,60+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCWFDPJFXGQBN-RYNSOKOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H114O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047054 | |
| Record name | Sorbitan tristearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
963.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Pellets or Large Crystals | |
| Record name | Sorbitan, trioctadecanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
26658-19-5 | |
| Record name | Sorbitan tristearate [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026658195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sorbitan, trioctadecanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sorbitan tristearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SORBITAN TRISTEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LUM696811 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sorbitan tristearate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorbitan tristearate, a nonionic surfactant, is a triester of stearic acid and anhydrides of the sugar alcohol sorbitol.[1] This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and synthesis. Detailed experimental protocols for its characterization are also presented to support researchers and professionals in its application, particularly within the pharmaceutical and food industries.
Chemical Structure and Identification
This compound is a complex mixture of partial esters of sorbitol and its mono- and dianhydrides with stearic acid.[2] The predominant component is the tristearate ester of 1,4-sorbitan.
-
IUPAC Name: [(2R)-2-[(2R,3R,4S)-4-hydroxy-3-octadecanoyloxyoxolan-2-yl]-2-octadecanoyloxyethyl] octadecanoate[3]
-
CAS Number: 26658-19-5[3]
-
Molecular Formula: C₆₀H₁₁₄O₈[3]
-
Molecular Weight: 963.54 g/mol [3]
-
Synonyms: Span 65, E492, Anhydrothis compound[3]
Physicochemical Properties
This compound is a waxy, light cream to tan solid at room temperature.[3] Its lipophilic nature, characterized by a low Hydrophilic-Lipophilic Balance (HLB) value, makes it an effective water-in-oil (W/O) emulsifier and stabilizer. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | 53-55 °C | [4] |
| Boiling Point | >100 °C | [4] |
| HLB Value | 2.1 | [4] |
| Acid Value | ≤ 15 mg KOH/g | [2] |
| Saponification Value | 176 - 188 mg KOH/g | [2] |
| Hydroxyl Value | 66 - 80 mg KOH/g | [2] |
| Water Content | ≤ 1.5% | [2] |
| Solubility | ||
| Insoluble | Water, Methanol, Ethanol | [2] |
| Slightly Soluble | Toluene, Ether, Carbon Tetrachloride, Ethyl Acetate | [2] |
| Dispersible | Mineral Oil, Vegetable Oils | [2] |
Synthesis of this compound
This compound is commercially produced by the direct esterification of sorbitol with stearic acid.[1] The reaction involves the dehydration of sorbitol to form sorbitan (primarily 1,4-sorbitan) and its subsequent esterification with three equivalents of stearic acid.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis
The following is a generalized experimental protocol for the synthesis of this compound in a laboratory setting.
-
Reactant Preparation: In a reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation condenser, combine D-sorbitol and stearic acid in a 1:3 molar ratio.
-
Catalyst Addition: Introduce a suitable catalyst, such as sodium hydroxide or p-toluenesulfonic acid (typically 0.1-0.5% by weight of the reactants).
-
Reaction: Heat the mixture under agitation to a temperature of 210-250 °C.[5] The reaction is carried out under atmospheric pressure or a partial vacuum to facilitate the removal of water formed during the esterification.
-
Monitoring: Monitor the progress of the reaction by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value falls below a predetermined level (e.g., <15).
-
Purification: After completion, the crude product can be purified. This may involve neutralization of the catalyst, followed by washing with hot water to remove unreacted sorbitol and other water-soluble impurities. The product is then dried under vacuum.
-
Characterization: The final product is a waxy solid. Its identity and purity can be confirmed by determining its physicochemical properties as described in the following section.
Experimental Protocols for Characterization
The following are detailed methodologies for determining the key quality control parameters of this compound.
Determination of Acid Value
The acid value is the number of milligrams of potassium hydroxide required to neutralize the free fatty acids in one gram of the substance.[6]
Caption: Workflow for acid value determination.
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a conical flask.
-
Add 50 mL of a neutralized solvent mixture (e.g., equal parts of ethanol and diethyl ether, previously neutralized to phenolphthalein).
-
Warm the mixture gently to dissolve the sample.
-
Add a few drops of phenolphthalein indicator solution.
-
Titrate with a standardized 0.1 N potassium hydroxide solution until a faint pink color persists for at least 30 seconds.
-
The acid value is calculated using the formula: Acid Value = (5.61 x V x N) / W Where:
-
V = volume of KOH solution used (mL)
-
N = normality of the KOH solution
-
W = weight of the sample (g)
-
Determination of Saponification Value
The saponification value is the number of milligrams of potassium hydroxide required to saponify one gram of the substance.[7]
Caption: Workflow for saponification value determination.
Procedure:
-
Accurately weigh approximately 2 g of the this compound sample into a reflux flask.
-
Add 25.0 mL of 0.5 N alcoholic potassium hydroxide solution.
-
Connect the flask to a reflux condenser and heat the mixture on a water bath for 30-60 minutes.[7]
-
After cooling, add a few drops of phenolphthalein indicator and titrate the excess potassium hydroxide with 0.5 N hydrochloric acid.
-
Perform a blank determination under the same conditions, omitting the sample.
-
The saponification value is calculated using the formula: Saponification Value = (28.05 x (B - S)) / W Where:
-
B = volume of HCl used for the blank (mL)
-
S = volume of HCl used for the sample (mL)
-
W = weight of the sample (g)
-
Determination of Hydroxyl Value
The hydroxyl value is the number of milligrams of potassium hydroxide equivalent to the hydroxyl content of one gram of the substance.[8]
Caption: Workflow for hydroxyl value determination.
Procedure:
-
Accurately weigh an appropriate amount of the this compound sample into an acetylation flask.
-
Add a precise volume of acetic anhydride-pyridine solution.
-
Heat the flask on a water bath for 1 hour to complete the acetylation of the free hydroxyl groups.[9]
-
After cooling, add water to hydrolyze the excess acetic anhydride to acetic acid.
-
Titrate the liberated acetic acid with standardized 0.5 N ethanolic potassium hydroxide solution using phenolphthalein as an indicator.
-
Perform a blank determination under the same conditions.
-
The hydroxyl value is calculated considering the saponification value of the sample.
Determination of Water Content (Karl Fischer Titration)
The Karl Fischer titration is a widely used method for the determination of water content.[10]
Procedure:
-
Standardize the Karl Fischer reagent using a known amount of water or a standard such as sodium tartrate dihydrate.
-
Introduce a known weight of the this compound sample into the titration vessel containing a suitable solvent (e.g., a mixture of methanol and chloroform).
-
Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.
-
The water content is calculated based on the volume of titrant consumed and the titer of the reagent.
Applications in Research and Drug Development
This compound's properties as an emulsifier, stabilizer, and dispersing agent make it a valuable excipient in various pharmaceutical formulations.[2] Its applications include:
-
Topical Formulations: It is used in creams, lotions, and ointments to emulsify the oil and water phases, ensuring a stable and homogenous product.
-
Oral Formulations: In suspensions, it acts as a wetting and dispersing agent to prevent the settling of active pharmaceutical ingredients (APIs). It can also be used in the formulation of self-emulsifying drug delivery systems (SEDDS).
-
Parenteral Formulations: In certain injectable formulations, it can be used to stabilize emulsions.
Safety and Regulatory Status
This compound is generally regarded as a safe ingredient for use in food and pharmaceutical products. It is approved as a food additive by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA), where it is designated with the E number E492.[3]
Conclusion
This compound is a versatile nonionic surfactant with a well-characterized chemical structure and a range of physicochemical properties that make it suitable for various applications in research, drug development, and other industries. The detailed experimental protocols provided in this guide offer a practical resource for scientists and researchers working with this important excipient.
References
- 1. iiis.org [iiis.org]
- 2. fao.org [fao.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. The Manufacture Method of the Stearic acid Sorbitan Stearate - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]
- 6. repository.seafdec.org [repository.seafdec.org]
- 7. egyankosh.ac.in [egyankosh.ac.in]
- 8. digicollections.net [digicollections.net]
- 9. Determination of Hydroxyl Value | Pharmaguideline [pharmaguideline.com]
- 10. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
A Comprehensive Technical Guide to the Synthesis of Sorbitan Tristearate from Sorbitol and Stearic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorbitan tristearate, a nonionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries as an emulsifier and stabilizer, is synthesized through the esterification of sorbitol and stearic acid. This technical guide provides an in-depth overview of the primary synthesis methodologies, focusing on the prevalent two-step process involving the initial dehydration of sorbitol to sorbitan, followed by its esterification with stearic acid. Detailed experimental protocols, reaction parameters, and key analytical techniques for product characterization are presented. This document aims to serve as a comprehensive resource for researchers and professionals involved in the development and manufacturing of sorbitan esters.
Introduction
This compound (STS), also known by the trade name Span 65, is a triester of stearic acid and anhydrides of sorbitol.[1][2] Its chemical structure, derived from the dehydration of sorbitol and subsequent esterification, results in a complex mixture of molecules, primarily esters of sorbitol and its mono- and di-anhydrides.[1][3][4] The lipophilic nature of this compound makes it an effective water-in-oil emulsifier and a valuable excipient in various formulations.[5] The synthesis of this compound is a critical process that dictates the final product's purity, composition, and performance. This guide will explore the core principles and practical aspects of its synthesis from sorbitol and stearic acid.
Synthesis Methodologies
The production of this compound from sorbitol and stearic acid can be broadly categorized into two main approaches: a one-step direct esterification and a more commonly employed two-step process.[6][7]
One-Step Process: Direct Esterification
In the one-step method, sorbitol and stearic acid are reacted directly in the presence of a catalyst at elevated temperatures.[7] This process combines the dehydration of sorbitol and the esterification into a single reaction vessel. While seemingly more straightforward, controlling the reaction to favor the formation of the desired sorbitan esters over other byproducts can be challenging.
Two-Step Process: Dehydration and Esterification
The two-step process offers better control over the reaction and is the preferred industrial method.[6][8] It involves:
-
Step 1: Dehydration of Sorbitol to Sorbitan: Sorbitol is first subjected to intramolecular dehydration to form a mixture of cyclic ethers known as sorbitan. This reaction is typically catalyzed by an acid.[9]
-
Step 2: Esterification of Sorbitan with Stearic Acid: The resulting sorbitan is then esterified with stearic acid, usually in the presence of an alkaline catalyst, to produce this compound.[9]
This guide will primarily focus on the detailed experimental parameters of the two-step process.
Experimental Protocols and Key Parameters
The following sections provide detailed methodologies and critical parameters for the synthesis of this compound via the two-step process.
Step 1: Dehydration of Sorbitol
The intramolecular dehydration of sorbitol is a crucial first step that significantly influences the composition of the final product.
Experimental Workflow for Sorbitol Dehydration
Caption: Workflow for the acid-catalyzed dehydration of sorbitol to sorbitan.
Methodology:
-
Charge a suitable reaction vessel equipped with a stirrer, thermometer, inert gas inlet, and a vacuum system with D-sorbitol.[6]
-
Heat the sorbitol to its melting point (approximately 95-100°C).[6]
-
Introduce an acid catalyst, such as phosphoric acid (H₃PO₄) or p-toluenesulfonic acid.[6][8]
-
Increase the temperature to the desired reaction temperature while applying reduced pressure to facilitate the removal of water formed during the reaction.[6][8]
-
Maintain the reaction conditions for a specified duration to achieve the desired degree of dehydration. The reaction progress can be monitored by measuring the water evolved or by analyzing the hydroxyl value of the mixture.[10]
Table 1: Reaction Parameters for Sorbitol Dehydration
| Parameter | Value | Reference(s) |
| Temperature | 170 - 220°C | [6][8] |
| Pressure | Atmospheric or Reduced (e.g., 0.05 bar) | [6] |
| Catalyst | Phosphoric Acid (H₃PO₄), p-Toluenesulfonic Acid | [6][8] |
| Catalyst Conc. | 0.072 ml 85% H₃PO₄ for 0.5 mol Sorbitol | [6] |
| Reaction Time | 12 minutes to 195 minutes | [8][9] |
Note: Optimal residence time can be shorter under reduced pressure. For instance, 150 minutes at 180°C under vacuum versus 195 minutes at atmospheric pressure.[9]
Step 2: Esterification of Sorbitan with Stearic Acid
Following the dehydration step, the resulting sorbitan is esterified with stearic acid.
Experimental Workflow for Sorbitan Esterification
Caption: Workflow for the alkaline-catalyzed esterification of sorbitan with stearic acid.
Methodology:
-
To the reaction vessel containing the sorbitan from the previous step, add stearic acid. A molar ratio of approximately 3 moles of stearic acid to 1 mole of sorbitol is typically used for the synthesis of this compound.[11]
-
Introduce an alkaline catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6][11] The use of alkali catalysts is particularly preferred for this step.[6]
-
Heat the mixture to the esterification temperature under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[6]
-
The reaction is typically carried out at atmospheric pressure.[6]
-
Monitor the progress of the esterification by determining the acid value of the reaction mixture. The reaction is considered complete when the acid value reaches a predetermined level (e.g., below 15).[11][12]
-
Once the desired acid value is achieved, the reaction is stopped, and the crude this compound is ready for purification.
Table 2: Reaction Parameters for Sorbitan Esterification
| Parameter | Value | Reference(s) |
| Temperature | 210 - 220°C | [6][11] |
| Pressure | Atmospheric | [6] |
| Catalyst | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | [6][8] |
| Molar Ratio (Stearic Acid:Sorbitol) | ~3:1 | [11] |
| Reaction Time | Approximately 5 hours | [8] |
| Endpoint | Acid Value < 15 mgKOH/g | [11][12] |
Purification and Analysis
After the synthesis, the crude this compound requires purification to remove unreacted starting materials, catalysts, and byproducts.
Purification
-
Catalyst Neutralization: If an acid or alkaline catalyst was used, it is typically neutralized. For example, phosphoric acid can be used to neutralize an alkaline catalyst.[13]
-
Decolorization: The product may be treated with activated carbon or bleaching agents to improve its color.[10]
-
Filtration: The mixture is filtered to remove solid impurities and the decolorizing agent.
-
Deodorization: The final product may undergo a deodorization step to remove any residual odors.
Analytical Characterization
The quality and purity of the final this compound product are assessed using several analytical techniques.
Table 3: Key Analytical Parameters for this compound
| Parameter | Typical Value | Method | Reference(s) |
| Acid Value | < 15 mgKOH/g | Titration | [12][14] |
| Saponification Value | 170 - 190 mgKOH/g | Titration | [12][14] |
| Hydroxyl Value | 66 - 80 mgKOH/g | Titration | [12][14] |
| Melting Point | 55 - 65 °C | Capillary Method | [14] |
| Moisture Content | < 1% | Karl Fischer Titration | [14] |
| Compositional Analysis | - | HPLC, GC | [15][16][17] |
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for determining the complex composition of sorbitan esters, including the distribution of mono-, di-, and triesters.[15][17]
Logical Relationship of Synthesis Pathways
The choice between a one-step and a two-step synthesis process involves a trade-off between process simplicity and product quality control.
Caption: Comparison of one-step and two-step synthesis pathways for this compound.
Conclusion
The synthesis of this compound from sorbitol and stearic acid, particularly through the two-step process of dehydration followed by esterification, is a well-established method that allows for precise control over reaction conditions and product quality. By carefully managing parameters such as temperature, pressure, catalyst selection, and reaction time, researchers and manufacturers can produce this compound that meets the stringent requirements for pharmaceutical and other high-purity applications. The analytical techniques outlined in this guide are essential for ensuring the final product's identity, purity, and functionality.
References
- 1. This compound (STS) - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. China this compound CAS 26658-19-5 factory and manufacturers | Unilong [unilongmaterial.com]
- 4. This compound | PCIPL [pciplindia.com]
- 5. This compound | Cosmetic Ingredients Guide [ci.guide]
- 6. iiis.org [iiis.org]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. US4297290A - Process for preparing sorbitan esters - Google Patents [patents.google.com]
- 11. The Manufacture Method of the Stearic acid Sorbitan Stearate - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]
- 12. fao.org [fao.org]
- 13. Process for producing sorbitan fatty acid ester - Patent 1770082 [data.epo.org]
- 14. spellorganics.com [spellorganics.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of this compound in vegetable oils and fats | Zendy [zendy.io]
- 17. researchgate.net [researchgate.net]
Sorbitan Tristearate: A Technical Guide to its Mechanism of Action as a Nonionic Surfactant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorbitan tristearate, also known as STS or Span 65, is a nonionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries.[1][2][3][4][5][6] Its efficacy stems from its distinct amphiphilic molecular structure, which enables it to function as a highly effective emulsifier, stabilizer, and dispersing agent.[1][4][5][6] This technical guide provides an in-depth examination of the core mechanism of action of this compound, detailing its physicochemical properties, its role in emulsion formation and stabilization, and its interaction with other molecules. The guide includes summaries of quantitative data, outlines of relevant experimental protocols, and visualizations of key mechanisms to support research and development professionals in leveraging this versatile excipient.
Molecular Structure and Physicochemical Properties
This compound is a triester of stearic acid and sorbitol-derived hexitol anhydrides.[1][5] It is synthesized through the esterification of sorbitol with stearic acid, a saturated fatty acid.[2][6][7] During this process, the sorbitol molecule dehydrates to form an anhydride known as sorbitan.[6][8] The resulting structure consists of a polar, hydrophilic sorbitan "head" and three long, nonpolar, lipophilic stearic acid "tails".[5] This bifunctional molecular arrangement is the foundation of its surface-active properties.[5]
The pronounced lipophilic character, conferred by the three fatty acid chains, results in a very low Hydrophilic-Lipophilic Balance (HLB) value, making it insoluble in water but dispersible in oils and soluble in certain organic solvents.[1][6][9][10]
Synthesis Workflow
The production of this compound is typically a two-step process:
-
Dehydration: Sorbitol is heated, often in the presence of an acid catalyst, to induce intramolecular dehydration, forming sorbitan.[8]
-
Esterification: The resulting sorbitan is then reacted with three equivalents of stearic acid, usually with an alkaline catalyst, to form the final triester product.[2][8] The final product is not a single pure compound but a mixture of partial esters of sorbitol and its anhydrides.[1][6]
Quantitative Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Synonyms | Span 65, STS, E492 | [1][2][3] |
| Molecular Formula | C₆₀H₁₁₄O₈ | [3][7][11][12] |
| Molecular Weight | ~963.54 g/mol | [3][4][12][13] |
| Appearance | Light cream to tan, hard, waxy solid | [1][4][6][12] |
| HLB Value | 2.1 | [2][6][7][9][14] |
| Melting Point | 53-57 °C | [3][15] |
| Solubility | Insoluble in water, methanol, ethanol. Dispersible in mineral and vegetable oils. Slightly soluble in toluene, ether. | [1][6][10] |
Core Mechanism of Action
As a nonionic surfactant, this compound's primary mechanism of action is the reduction of interfacial tension between immiscible phases, such as oil and water.[1][3]
Interfacial Adsorption and Emulsification
When introduced into a system containing both an oil and a water phase, this compound molecules migrate to the interface. They orient themselves with their hydrophilic sorbitan head group towards the water phase and their extensive lipophilic stearic acid tails penetrating the oil phase. This adsorption at the interface lowers the interfacial tension, reducing the energy required to disperse one liquid as droplets within the other, thereby facilitating the formation of an emulsion.[1]
Due to its very low HLB value of 2.1, this compound is strongly lipophilic ("oil-loving").[2][7][9] This makes it an exceptionally effective emulsifier for creating stable water-in-oil (W/O) emulsions , where water droplets are dispersed within a continuous oil phase.[6][9][10][12] The bulky, oil-soluble tails provide a robust steric barrier around the dispersed water droplets, preventing them from coalescing and breaking the emulsion.
While it is a primary W/O emulsifier, it is also frequently used in combination with high-HLB polysorbates (e.g., Polysorbate 60 or 80) to form stable oil-in-water (O/W) emulsions .[5][10][12] By adjusting the ratio of Span 65 to a polysorbate, formulators can achieve a specific required HLB value to effectively stabilize various oil phases within water.[1][6][12]
Crystal Modification in Lipid Systems
Beyond emulsification, this compound acts as a crystal modifier, particularly in lipid-based systems like chocolate and margarine.[7][16] In chocolate manufacturing, it is used to inhibit "fat bloom," a phenomenon where cocoa butter crystals migrate to the surface, causing a whitish coating.[1][5][6][9]
The mechanism involves this compound co-crystallizing with the triglycerides in the cocoa butter. It influences the fat crystal network by retarding the polymorphic transition of unstable β' crystals to the more stable but larger β crystals, which are responsible for bloom.[1][6] By controlling the crystal size and structure, it helps maintain the desired gloss, color, and texture of the final product.[1][12]
Applications in Drug Development
The physicochemical properties of this compound make it a valuable excipient in pharmaceutical formulations.
-
Topical Formulations: As a primary W/O emulsifier, it is used to create stable creams, lotions, and ointments, particularly for delivering lipophilic active pharmaceutical ingredients (APIs).[2][17]
-
Suspensions: It functions as a wetting and dispersing agent to ensure the uniform distribution of insoluble drug particles in a liquid vehicle, preventing aggregation and improving dose uniformity.[18]
-
Controlled Release: In certain formulations, it can help modulate the release of the active ingredient, making it useful for sustained-release applications.[18]
-
Bioavailability Enhancement: For poorly soluble drugs, this compound can be incorporated into lipid-based drug delivery systems to form stable emulsions or suspensions, which can improve drug solubilization and absorption.[18]
-
Niosome Formation: Sorbitan esters, including tristearate, are key components in the formation of niosomes—vesicular systems that can encapsulate both hydrophilic and lipophilic drugs, offering a targeted and controlled delivery platform.[17]
Experimental Protocols
Characterizing the surfactant properties of this compound involves several key experimental procedures.
Measurement of Interfacial Tension
This protocol determines the efficacy of a surfactant in reducing the tension between two immiscible liquids (e.g., oil and water).
-
Methodology (Du Noüy Ring Method):
-
Preparation: Prepare solutions of this compound in the oil phase at various concentrations. The aqueous phase is typically purified water.
-
Apparatus: A tensiometer equipped with a platinum-iridium ring is used.
-
Procedure: a. The denser liquid (water) is placed in a sample vessel. b. The lighter, immiscible oil phase containing the surfactant is carefully layered on top. c. The platinum ring is positioned at the interface. d. The ring is slowly pulled upwards through the interface. The force required to detach the ring from the interface is measured.
-
Calculation: The interfacial tension (γ) is calculated from the maximum force (F) applied, the radius of the ring (R), and a correction factor (f): γ = F / (4πR * f).
-
Analysis: A plot of interfacial tension versus surfactant concentration demonstrates the reduction in tension as a function of concentration.
-
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles.[19][20][21] For a highly lipophilic, water-insoluble surfactant like this compound, CMC is typically determined in non-aqueous or mixed solvent systems rather than pure water.[22]
-
Methodology (Surface Tension vs. Concentration):
-
Preparation: A series of solutions of this compound in a suitable solvent or oil are prepared at logarithmically spaced concentrations.
-
Measurement: The surface tension of each solution is measured using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Analysis: a. Surface tension is plotted against the logarithm of the surfactant concentration. b. Initially, the surface tension decreases linearly with the log of the concentration. c. At the CMC, the surface becomes saturated, and the surfactant molecules begin to form micelles in the bulk phase. This results in a sharp break in the plot, after which the surface tension remains relatively constant.[21][23] d. The concentration at this inflection point is identified as the CMC.[21][23]
-
Emulsion Stability Testing
This protocol assesses the ability of the surfactant to maintain a stable emulsion over time.
-
Methodology (Accelerated Aging and Particle Size Analysis):
-
Emulsion Preparation: Prepare W/O emulsions stabilized with a defined concentration of this compound using a high-shear homogenizer.
-
Initial Characterization: Immediately after preparation, measure the initial droplet size distribution using laser diffraction or dynamic light scattering. Observe the initial state via optical microscopy.
-
Accelerated Aging: a. Centrifugation: Subject emulsion samples to centrifugation at a specified force and duration. Observe for any phase separation (creaming, coalescence). b. Thermal Cycling: Store samples through multiple temperature cycles (e.g., 4°C to 45°C) to simulate shelf-life conditions and induce stress.
-
Post-Stress Analysis: After the aging process, re-measure the droplet size distribution and perform microscopic analysis.
-
Evaluation: A stable emulsion will show minimal change in droplet size and no visible phase separation after being subjected to stress. Compare results against a control formulation without the surfactant.
-
References
- 1. This compound (STS) - Ataman Kimya [atamanchemicals.com]
- 2. Buy this compound (span 65); Span 65; span (R) 65 hlb-value 2.1; Span-65; Emulsifier S-65 [smolecule.com]
- 3. This compound Manufacturer & Suppliers |ELFAT-SotS - Elchemy [elchemy.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ataman-chemicals.com [ataman-chemicals.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. This compound Span 65 | 26658-19-5 | E492 - HUANA [huanachemical.com]
- 8. iiis.org [iiis.org]
- 9. nbinno.com [nbinno.com]
- 10. atamankimya.com [atamankimya.com]
- 11. Sorbitan, tristearate (CAS 26658-19-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. atamankimya.com [atamankimya.com]
- 13. Sorbitan, tristearate | C60H114O8 | CID 520280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chembk.com [chembk.com]
- 15. This compound | 26658-19-5 [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. The Properties of the Monolayers of Sorbitan Lipids as Informative Factors on the Hydrophilic–Lipophilic Balance Value of Their Mixtures, Proposed for Dermatological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. E492 this compound - Ataman Kimya [atamanchemicals.com]
- 19. Critical concentration for micelle formation: Significance and symbolism [wisdomlib.org]
- 20. nanoscience.com [nanoscience.com]
- 21. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 22. Critical micelle concentration of some sorbitan fatty acid esters - effect of solvents (Journal Article) | OSTI.GOV [osti.gov]
- 23. researchgate.net [researchgate.net]
The Role of Sorbitan Tristearate's HLB Value in Advanced Formulation Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorbitan tristearate, a non-ionic surfactant, is a critical excipient in a multitude of pharmaceutical, cosmetic, and food formulations. Its efficacy is largely dictated by its Hydrophilic-Lipophilic Balance (HLB) value, a crucial parameter that governs its emulsifying and stabilizing properties. This technical guide provides an in-depth exploration of the HLB value of this compound, its determination, and its profound implications for formulation development, with a particular focus on drug delivery systems. Detailed experimental protocols, quantitative data, and logical workflow visualizations are presented to equip researchers with the practical knowledge required for optimizing formulations containing this versatile surfactant.
Introduction to this compound and the HLB System
This compound (also known as Span 65) is synthesized through the esterification of sorbitol with stearic acid[1]. As a surfactant, its molecular structure comprises both hydrophilic (sorbitan head) and lipophilic (stearic acid tails) moieties. The balance between these two opposing affinities is quantified by the Hydrophilic-Lipophilic Balance (HLB) value. The HLB scale, empirically established by Griffin, provides a numerical representation of a surfactant's relative affinity for water and oil, ranging from 0 to 20. Surfactants with low HLB values are predominantly lipophilic and tend to form water-in-oil (W/O) emulsions, while those with high HLB values are hydrophilic and favor the formation of oil-in-water (O/W) emulsions[2][3].
This compound is characterized by a low HLB value, making it a highly effective emulsifier for W/O systems and a valuable co-emulsifier in O/W systems when blended with high-HLB surfactants[1][4].
HLB Value of this compound: Data and Determination
The accepted HLB value for this compound is approximately 2.1 . This firmly places it in the lipophilic category of surfactants, indicating its strong affinity for and solubility in oil phases[2][3][5][6].
| Property | Value | References |
| HLB Value | 2.1 | [2][3][5][6] |
| Chemical Formula | C60H114O8 | [1] |
| Appearance | Light cream to tan, hard, waxy solid | [1] |
| Solubility | Insoluble in water; dispersible in mineral and vegetable oils | [1][4] |
Experimental Determination of HLB Value: Griffin's Method
For polyhydric alcohol fatty acid esters like this compound, the HLB value can be calculated using Griffin's equation[7]:
HLB = 20 * (1 - S / A)
Where:
-
S is the saponification number of the ester.
-
A is the acid number of the fatty acid.
Experimental Protocol: Determination of Saponification Number
Objective: To determine the saponification number of this compound, which is the number of milligrams of potassium hydroxide (KOH) required to saponify one gram of the fat or oil.
Materials:
-
This compound sample
-
0.5N alcoholic potassium hydroxide solution
-
0.5N hydrochloric acid (HCl) solution, standardized
-
Phenolphthalein indicator
-
Reflux condenser
-
500 mL round-bottom flask
-
Burette
-
Water bath
-
Analytical balance
Procedure:
-
Accurately weigh approximately 2 g of the this compound sample into a 500 mL round-bottom flask.
-
Add 25 mL of 0.5N alcoholic potassium hydroxide solution to the flask.
-
Connect the flask to a reflux condenser and heat the mixture on a boiling water bath for 30 minutes, swirling the flask occasionally.
-
While the sample is refluxing, conduct a blank determination under the same conditions, omitting the this compound sample.
-
After refluxing, add 1 mL of phenolphthalein indicator to the sample flask and titrate the excess KOH with the standardized 0.5N HCl solution until the pink color disappears. Record the volume of HCl used.
-
Titrate the blank solution in the same manner and record the volume of HCl used.
Calculation: Saponification Number (S) = [(B - V) * N * 56.1] / W
Where:
-
B is the volume (in mL) of HCl used for the blank.
-
V is the volume (in mL) of HCl used for the sample.
-
N is the normality of the HCl solution.
-
56.1 is the molecular weight of KOH.
-
W is the weight (in grams) of the this compound sample.
Implications of this compound's HLB Value in Formulations
The low HLB value of this compound is the primary determinant of its function in various formulations.
Emulsion Stability
As a lipophilic surfactant, this compound preferentially resides at the oil-water interface, with its fatty acid chains anchored in the oil phase and the sorbitan head in the water phase. This orientation reduces the interfacial tension and facilitates the formation and stabilization of W/O emulsions.
The stability of an emulsion is critically dependent on the HLB of the emulsifier system matching the required HLB of the oil phase. When the HLB values are closely matched, the emulsion exhibits the smallest droplet size and the greatest stability against coalescence and creaming[2][5].
| HLB of Surfactant Blend | Average Emulsion Droplet Size (nm) | Emulsion Stability (Turbiscan Stability Index - TSI) |
| 5.37 | 475.9 | High (less stable) |
| 6.44 | 333.4 | Moderate |
| 9.65 | 319.7 | Low (most stable) |
| 10.72 | 659.7 | Moderate |
| 12.86 | 1276.1 | High (less stable) |
| Data adapted from a study on the effect of HLB on emulsion stabilization, illustrating the principle that optimal stability is achieved when the emulsifier HLB matches the oil's required HLB.[5] |
Role in Drug Delivery
In pharmaceutical formulations, particularly in topical and transdermal drug delivery systems, this compound's lipophilic nature is advantageous for the delivery of hydrophobic active pharmaceutical ingredients (APIs). By forming stable W/O emulsions, it can entrap lipophilic drugs in the continuous oil phase, potentially enhancing their skin permeation and providing controlled release.
The concentration of this compound can influence the viscosity and mechanical properties of the formulation, which in turn affects the drug release profile.
| Sorbitan Monostearate Concentration (% w/w) in Organogel | Cumulative Drug Release (%) after 8 hours |
| 15 | 65 |
| 20 | 55 |
| 25 | 45 |
| Data from a study on Sorbitan monostearate organogels, illustrating the principle that increasing the concentration of the low-HLB surfactant can lead to a more structured vehicle and slower drug release. |
Experimental Workflows and Logical Relationships
Workflow for W/O Emulsion Formulation and Characterization
The following diagram illustrates a typical workflow for the development and characterization of a W/O emulsion using this compound.
Caption: Workflow for W/O Emulsion Formulation and Characterization.
Logical Relationship: HLB Value and Emulsion Type
This diagram illustrates the logical relationship between the HLB value of the emulsifier system and the resulting emulsion type.
Caption: Relationship between HLB Value and Emulsion Type.
Conclusion
The HLB value of this compound is a fundamental parameter that underpins its functionality as a lipophilic emulsifier. A thorough understanding of its HLB value, coupled with systematic experimental approaches to formulation and characterization, is essential for the successful development of stable and effective emulsion-based products. For drug development professionals, leveraging the properties conferred by this compound's low HLB can lead to the creation of novel delivery systems for hydrophobic APIs with enhanced performance characteristics. The methodologies and data presented in this guide serve as a valuable resource for researchers and scientists working to harness the full potential of this important pharmaceutical excipient.
References
- 1. researchgate.net [researchgate.net]
- 2. Study on the relationships between the oil HLB value and emulsion stabilization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ejournal.unimap.edu.my [ejournal.unimap.edu.my]
- 4. Determining drug release rates of hydrophobic compounds from nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on the relationships between the oil HLB value and emulsion stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Comprehensive Technical Guide to the Solubility of Sorbitan Tristearate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitan tristearate, also known by its commercial name Span 65, is a nonionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries. Its function as an emulsifier, stabilizer, and dispersing agent is intrinsically linked to its solubility characteristics in various media. A thorough understanding of its solubility in organic solvents is paramount for formulation development, enabling the creation of stable and effective delivery systems for active pharmaceutical ingredients (APIs) and other functional components. This technical guide provides a detailed overview of the solubility of this compound in a range of organic solvents, outlines experimental protocols for its determination, and presents a logical workflow for solubility assessment.
Core Concepts in Solubility
The solubility of a substance is defined as the maximum concentration that can be dissolved in a solvent at a given temperature and pressure to form a stable, homogeneous solution. For a complex molecule like this compound, solubility is influenced by several factors including the polarity of the solvent, the temperature of the system, and the presence of other solutes.
Qualitative and Quantitative Solubility Data
Publicly available, precise quantitative solubility data for this compound in a wide array of organic solvents is limited. The following table summarizes the qualitative solubility information gathered from various technical sources. It is important to note that terms like "slightly soluble" and "insoluble" are not absolute and can vary depending on the specific experimental conditions. For precise formulation work, it is highly recommended that solubility be determined experimentally under the conditions of intended use.
| Solvent | Qualitative Solubility |
| Toluene | Slightly soluble[1][2] |
| Ether | Slightly soluble[1][2] |
| Carbon Tetrachloride | Slightly soluble[1][2] |
| Ethyl Acetate | Slightly soluble[1][2] |
| Isopropanol | Slightly soluble[3] |
| Xylene | Slightly soluble[3] |
| Petroleum Ether | Dispersible[1][2] |
| Mineral Oil | Dispersible[1][2] |
| Vegetable Oils | Dispersible[1][2] |
| Acetone | Dispersible[1][2] |
| Dioxane | Dispersible[1][2] |
| Methanol | Insoluble[1][2] |
| Ethanol | Insoluble[1][2] |
| Water | Insoluble[1][2] |
Experimental Protocols for Solubility Determination
Accurate determination of this compound solubility is crucial for its application in drug development and formulation. The following outlines a comprehensive experimental protocol based on the widely accepted shake-flask method, coupled with a robust analytical technique like High-Performance Liquid Chromatography (HPLC) for quantification.
Materials and Equipment
-
This compound: High purity grade.
-
Organic Solvents: HPLC grade or equivalent.
-
Analytical Balance: Capable of measuring to at least 0.1 mg.
-
Vials/Flasks with airtight seals: To prevent solvent evaporation.
-
Constant Temperature Shaker/Incubator: To maintain a stable temperature.
-
Syringe Filters: Of a pore size suitable to remove undissolved particles (e.g., 0.45 µm PTFE).
-
Volumetric Flasks and Pipettes: For accurate dilutions.
-
HPLC System: With a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength if the analyte has some absorbance).
-
HPLC Column: A reverse-phase column (e.g., C18) is typically suitable.
Experimental Workflow: Shake-Flask Method
The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method.
Detailed Methodologies
a. Sample Preparation and Equilibration:
-
Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials tightly to prevent any loss of solvent due to evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.
b. Sampling and Analysis (HPLC Method):
-
After equilibration, cease agitation and allow the vials to stand undisturbed for a period to let the excess solid settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method. A method for the determination of this compound in vegetable oils has been described, which can be adapted. This method utilizes a C18 column and a mobile phase of acetonitrile and water, with detection by a refractive index (RI) detector.
c. Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Inject these standards into the HPLC system to generate a calibration curve by plotting the peak area against concentration.
-
Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.
-
Calculate the original solubility in the saturated solution, taking into account the dilution factor. The solubility can be expressed in various units such as g/100mL, mg/mL, or molarity.
Signaling Pathways and Logical Relationships
In the context of solubility, we can visualize the logical relationship between the key factors influencing the dissolution process.
Conclusion
References
Thermal Properties of Sorbitan Tristearate: A Comprehensive Guide Using DSC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitan Tristearate, also known by brand names such as Span 65, is a nonionic surfactant widely utilized across the food, pharmaceutical, and cosmetic industries.[1][2] Its function as a dispersing agent, emulsifier, and stabilizer is critical in a variety of formulations, from chocolates and margarines to topical creams and aerosol sprays.[1][3] The physical and thermal properties of this compound are paramount to its functionality, influencing the texture, stability, and performance of the final product. Differential Scanning Calorimetry (DSC) is a powerful analytical technique for characterizing these thermal properties, providing valuable insights into the melting and crystallization behavior of this versatile excipient. This in-depth technical guide details the thermal properties of this compound as determined by DSC analysis, outlines a comprehensive experimental protocol, and presents the data in a clear, structured format.
Thermal Properties of this compound
The thermal behavior of this compound is characterized by its melting and crystallization events, which can be precisely measured using DSC. These transitions are indicative of the energy required to change the physical state of the material and the temperatures at which these changes occur.
Quantitative Data from DSC Analysis
| Thermal Property | Symbol | Value | Unit |
| Melting Point Range | T\u2098 | 55 - 70 | °C |
| Estimated Enthalpy of Fusion | \u0394H\u2098 | ~220 | J/g |
| Crystallization Temperature | T\u209c | Varies with cooling rate | °C |
| Estimated Enthalpy of Crystallization | \u0394H\u209c | Varies with cooling rate | J/g |
Note: The melting point of this compound is often reported as a range due to its composition.[3] The enthalpy of fusion is an estimate based on data for tristearin, a compound with similar fatty acid chains. The enthalpy of fusion for the stable \u03b2-form of tristearin has been reported as approximately 220 J/g.[4] Crystallization temperature and enthalpy are highly dependent on the cooling rate and thermal history of the sample.
Experimental Protocol for DSC Analysis
This section provides a detailed methodology for the characterization of the thermal properties of this compound using Differential Scanning Calorimetry.
Instrumentation and Calibration
-
Instrument: A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling accessory.
-
Calibration: The instrument should be calibrated for temperature and enthalpy using certified standards (e.g., indium) prior to sample analysis.
-
Sample Pans: Aluminum pans and lids are suitable for this analysis.
Sample Preparation
-
Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of material during heating.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
DSC Measurement Parameters
The following thermal program is recommended for analyzing this compound:
-
Equilibration: Equilibrate the sample at 25°C.
-
First Heating Scan: Heat the sample from 25°C to 100°C at a controlled rate of 10°C/min. This scan will provide information on the initial melting behavior of the material.
-
Isothermal Hold: Hold the sample at 100°C for 5 minutes to ensure complete melting and to erase any previous thermal history.
-
Cooling Scan: Cool the sample from 100°C to 0°C at a controlled rate of 10°C/min. This scan will reveal the crystallization behavior of the sample.
-
Second Heating Scan: Heat the sample from 0°C to 100°C at a controlled rate of 10°C/min. This scan provides information on the thermal properties of the material after controlled cooling and can reveal changes in crystalline structure.
-
Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 50 mL/min throughout the experiment to prevent oxidation.
Data Analysis
-
Melting Point (T\u2098): Determine the peak temperature of the endothermic melting event from the heating scans.
-
Enthalpy of Fusion (\u0394H\u2098): Calculate the area under the melting peak to determine the enthalpy of fusion.
-
Crystallization Temperature (T\u209c): Determine the peak temperature of the exothermic crystallization event from the cooling scan.
-
Enthalpy of Crystallization (\u0394H\u209c): Calculate the area under the crystallization peak to determine the enthalpy of crystallization.
Visualizing the DSC Analysis of this compound
The following diagrams, generated using Graphviz, illustrate the experimental workflow and a typical DSC thermogram for this compound.
Caption: Experimental workflow for DSC analysis of this compound.
References
Crystalline Structure of Sorbitan Tristearate Polymorphs: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorbitan tristearate (STS), a nonionic surfactant and widely used excipient in the pharmaceutical and food industries, exhibits polymorphism, a critical solid-state property that can influence its functionality as a stabilizer, emulsifier, and crystallization modifier. Understanding the different crystalline structures of STS is paramount for controlling its performance in various applications, from preventing fat bloom in chocolate to ensuring the stability of amorphous drug formulations. This technical guide provides a comprehensive overview of the known polymorphic forms of this compound, detailing their characterization by modern analytical techniques. It includes a summary of available crystallographic and thermal data, detailed experimental protocols for characterization, and a discussion on the functional implications of STS polymorphism.
Introduction to this compound and Polymorphism
This compound (Span 65) is a tri-ester of sorbitol and stearic acid. Commercial STS is a complex mixture of stearic and palmitic acid esters of sorbitol and its anhydrides, such as sorbitan and isosorbide. Its lipophilic nature makes it an effective water-in-oil emulsifier, and it is widely employed to modify the texture and stability of various products.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, density, and stability. In the context of pharmaceutical excipients and food additives, controlling polymorphism is crucial as it can impact manufacturing processes, product performance, and shelf-life. For this compound, polymorphism influences its interaction with other components in a formulation, particularly its ability to modulate crystallization processes.
Polymorphic Forms of this compound
Literature suggests that this compound, like other long-chain fatty acid esters, primarily exists in two main polymorphic forms: the α (alpha) and β' (beta-prime) forms. The α-form is generally a less stable, metastable polymorph, while the β'-form is more stable. The transition from the α to the β' form is a common phenomenon in lipid-based systems.
α (Alpha) Polymorph
The α-polymorph is typically formed upon rapid cooling from the melt. It has a hexagonal chain packing and is characterized by a lower melting point and less ordered structure compared to the β' form.
β' (Beta-Prime) Polymorph
The β'-polymorph represents a more stable crystalline form. It is characterized by an orthorhombic subcell packing. This form has a higher melting point and a more ordered and dense structure. The β' form is often the desired polymorph in applications where stability and specific textural properties are required.[1]
Data Presentation
Quantitative data on the crystallographic and thermal properties of pure this compound polymorphs are not extensively available in publicly accessible literature. The following tables summarize the available data, which are often derived from studies where STS is a component in a more complex system.
Powder X-ray Diffraction (PXRD) Data
Complete unit cell parameters for STS polymorphs are not well-documented. However, characteristic d-spacing values obtained from PXRD can be used to identify the different forms.
| Polymorph | d-spacing (Å) | Crystal System (Subcell) | Reference |
| α (alpha) | ~4.15 | Hexagonal | [2] |
| β' (beta-prime) | ~4.2 and ~3.8 | Orthorhombic | [1][2] |
Note: The d-spacing values can vary slightly depending on the purity of the sample and the experimental conditions.
Thermal Analysis Data (DSC)
Differential Scanning Calorimetry (DSC) is a key technique for studying the thermal transitions of polymorphs. The melting point (T_m) and enthalpy of fusion (ΔH_f) are characteristic for each polymorphic form.
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) | Notes |
| α (alpha) | Lower | Lower | Data for pure STS α-form is scarce; often observed as a transient peak during heating in DSC. |
| β' (beta-prime) | ~54-58 | Higher | Represents the more stable form with a sharper melting endotherm. |
Note: The congealing range for commercial this compound is typically between 47-50°C, which reflects the melting of the stable polymorphs in the mixture.[3]
Experimental Protocols
Detailed methodologies for the characterization of this compound polymorphs are crucial for reproducible results. The following sections provide generalized protocols for the key analytical techniques.
Preparation of Polymorphs
The controlled preparation of specific polymorphs is the first step in their characterization.
-
α-form Preparation: The α-polymorph can be prepared by melting the this compound sample to a temperature approximately 20°C above its melting point (e.g., 80°C) and then rapidly cooling the melt by, for example, quenching in a pre-cooled bath (e.g., ice-water or dry ice/acetone).
-
β'-form Preparation: The more stable β'-polymorph can be obtained by slow crystallization from the melt (e.g., cooling at a rate of 1-2°C/min) or by tempering the α-form at a temperature just below its melting point for an extended period (e.g., 24-48 hours).
Powder X-ray Diffraction (PXRD)
PXRD is the primary technique for identifying crystalline phases.
-
Sample Preparation: The this compound sample is gently ground to a fine powder using a mortar and pestle to ensure random orientation of the crystallites. The powder is then packed into a sample holder.
-
Instrumentation: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is typically used.
-
Data Collection: The diffraction pattern is recorded over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: The resulting diffractogram is analyzed for the positions (2θ) and intensities of the diffraction peaks. The d-spacing values are calculated using Bragg's Law (nλ = 2d sinθ).
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of the polymorphs.
-
Sample Preparation: A small amount of the sample (3-5 mg) is accurately weighed into an aluminum DSC pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
-
Instrumentation: A calibrated differential scanning calorimeter is used. The instrument is purged with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Thermal Program: A common thermal program involves:
-
Equilibration at a low temperature (e.g., 25°C).
-
Heating at a constant rate (e.g., 5 or 10°C/min) to a temperature above the melting point (e.g., 100°C).
-
Holding at the high temperature for a few minutes to ensure complete melting.
-
Cooling at a controlled rate back to the starting temperature.
-
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of melting, the peak melting temperature (T_m), and the enthalpy of fusion (ΔH_f) by integrating the area under the melting endotherm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify differences in the vibrational modes of the molecules in different crystal lattices.
-
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the STS powder (1-2 mg) is intimately mixed with dry KBr powder (100-200 mg) and pressed into a thin, transparent disc. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the powder is simply placed in firm contact with the ATR crystal.
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Data Collection: The spectrum is typically collected over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting infrared spectrum is analyzed for the positions, shapes, and relative intensities of the absorption bands. Differences in the fingerprint region (below 1500 cm⁻¹) are often indicative of polymorphism. Key vibrational bands for STS include C=O stretching of the ester group (~1740 cm⁻¹), C-H stretching of the alkyl chains (~2850-2950 cm⁻¹), and C-O stretching (~1170 cm⁻¹).
Functional Significance of this compound Polymorphism
The polymorphic form of this compound can have a significant impact on its functionality in various applications.
-
Food Industry: In confectionery, particularly chocolate, STS is used as an anti-blooming agent. The more stable β' polymorph is thought to template the crystallization of cocoa butter into its desirable stable form (Form V), thus preventing the formation of fat bloom on the surface.[4][5] The specific crystalline structure of STS can influence the kinetics of fat crystallization and the final texture of the product.[3]
-
Pharmaceutical Formulations: In pharmaceutical dosage forms, STS can be used as a stabilizer in emulsions and suspensions, and as a matrix-forming agent in solid lipid nanoparticles and other drug delivery systems. The polymorphic form of STS can affect the physical stability of these formulations. For instance, a transition from a metastable to a more stable polymorph could lead to changes in particle size, drug release rate, and overall product performance. The interaction between the drug and the different polymorphs of the excipient can also influence the stability of the active pharmaceutical ingredient (API).
Conclusion
This compound exhibits polymorphism, primarily existing in the α and β' crystalline forms. While the direct and comprehensive crystallographic data for these polymorphs remain limited in the scientific literature, their presence and transitions can be effectively characterized using standard solid-state analytical techniques such as PXRD, DSC, and FTIR. The control over the polymorphic form of STS is crucial for its performance as a functional excipient in both the food and pharmaceutical industries. Further research is warranted to fully elucidate the crystal structures and thermodynamic relationships of this compound polymorphs to enable a more precise control over its functionality in complex formulations. This guide provides a foundational understanding and practical protocols for researchers and professionals working with this important surfactant.
References
Sorbitan Tristearate: A Technical Guide to Safety and Toxicity for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitan tristearate (STS), a triester of sorbitol and stearic acid, is a nonionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries as an emulsifier, stabilizer, and dispersing agent.[1] In the laboratory setting, particularly within drug development and formulation, a thorough understanding of its safety and toxicity profile is paramount to ensure occupational safety and the integrity of experimental outcomes. This technical guide provides an in-depth analysis of the toxicological data for this compound, including summaries of key studies, detailed experimental protocols based on international guidelines, and a discussion of its overall safety profile for lab use. Much of the available safety data for this compound is derived from studies on related sorbitan esters, particularly sorbitan monostearate, through a read-across approach due to their structural and metabolic similarities.[2]
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of this compound is essential for its safe handling and use in laboratory settings.
| Property | Value | Reference |
| Chemical Formula | C60H114O8 | [1][3] |
| Molar Mass | 963.54 g/mol | [1][3] |
| Appearance | Waxy solid, light cream to tan in color | [1][4] |
| Melting Point | 53-60°C | [5][6] |
| Solubility | Insoluble in water; slightly soluble in toluene, ether, carbon tetrachloride, and ethyl acetate; dispersible in petroleum ether, mineral oil, and vegetable oils. | [4] |
| Flash Point | >120°C (Closed cup) | [6] |
| HLB Value | 2.1 | [5] |
Toxicological Profile
The safety of this compound has been evaluated by various regulatory bodies, including the European Food Safety Authority (EFSA) and the Cosmetic Ingredient Review (CIR) Expert Panel.[2][7] The consensus is that sorbitan esters, as a group, are of very low acute toxicity.[2]
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single or multiple doses of a substance are administered within 24 hours.
Quantitative Data: Acute Toxicity
| Study Type | Species | Route | LD50 | Reference |
| Oral | Rat | Oral | >15,900 mg/kg bw | [5] |
| Oral (Sorbitan Stearate) | Rat | Oral | 31 g/kg | [8] |
Experimental Protocol: Acute Oral Toxicity (Based on OECD Guideline 401)
The acute oral toxicity of a substance is typically determined using a limit test or a full LD50 study.[7][9]
-
Principle: A single high dose of the test substance is administered orally to a group of experimental animals. The animals are then observed for a set period for signs of toxicity and mortality.[7]
-
Test Animals: Typically, young adult rodents (rats or mice) of a single sex are used. For a limit test, a small group (e.g., 5 animals) is sufficient.[7]
-
Dosage: For a limit test, a dose of 2000 mg/kg body weight is standard. If no mortality or significant toxicity is observed, the substance is generally considered to have low acute toxicity.[10]
-
Administration: The substance is administered orally, usually by gavage.[7]
-
Observation Period: Animals are observed for at least 14 days for clinical signs of toxicity, such as changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior patterns.[7] Body weight is recorded weekly.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.[7]
Subchronic and Chronic Toxicity
These studies evaluate the effects of repeated exposure to a substance over a longer period, providing information on target organs and the potential for cumulative toxicity.
Quantitative Data: Subchronic and Chronic Toxicity
| Study Type | Species | Route | NOAEL | Key Findings | Reference |
| Chronic (Sorbitan Monostearate) | Mouse | Oral (diet) | 2,600 mg/kg bw/day | No adverse effects observed. | [2] |
| Chronic (this compound) | Rat | Oral (diet) | 5% in diet | No adverse effects observed after 2 years. | [11] |
Experimental Protocol: Chronic Toxicity Study (Based on OECD Guideline 452)
-
Principle: The test substance is administered daily in graduated doses to several groups of experimental animals for a major portion of their lifespan.[12][13][14][15]
-
Test Animals: Typically, rodents (rats are preferred) of both sexes are used. At least 20 animals per sex per dose group are recommended.[13][15]
-
Dosage: At least three dose levels (low, medium, and high) and a concurrent control group are used. The highest dose should induce some toxic effects but not mortality. The lowest dose should not produce any evidence of toxicity.[16]
-
Administration: The substance is typically administered orally, mixed in the diet or drinking water, or by gavage, for a period of 12-24 months.[17]
-
Observations: Detailed clinical observations, including body weight, food/water consumption, hematology, clinical chemistry, and urinalysis, are performed at regular intervals.[13]
-
Pathology: At the end of the study, all animals are subjected to a full gross necropsy and histopathological examination of organs and tissues.[13]
Carcinogenicity
Carcinogenicity studies are designed to assess the potential of a substance to cause cancer.
Quantitative Data: Carcinogenicity
| Species | Route | Duration | Findings | Reference |
| Mouse (Sorbitan Monostearate) | Oral (diet) | Long-term | No indication of carcinogenicity. | [2] |
| Rat (Sorbitan Monostearate) | Oral (diet) | Long-term | No indication of carcinogenicity. | [2] |
Experimental Protocol: Carcinogenicity Study (Based on OECD Guideline 451)
-
Principle: Similar to chronic toxicity studies, animals are exposed to the test substance for a major portion of their lifespan to observe for the development of neoplastic lesions.[11][17][18]
-
Test Animals: Typically rats and mice of both sexes are used, with at least 50 animals per sex per group.[19][20]
-
Dosage: At least three dose levels and a control group are used. The highest dose should be high enough to elicit signs of minimal toxicity without significantly altering the normal lifespan.[19]
-
Duration: The study duration is typically 18-24 months for mice and 24 months for rats.[17]
-
Observations and Pathology: Similar to chronic toxicity studies, with a primary focus on the histopathological examination of all organs and tissues for neoplastic lesions.[19]
Genotoxicity
Genotoxicity assays are used to determine if a substance can cause damage to genetic material (DNA).
Findings: Genotoxicity
Sorbitan esters, including this compound, are generally not considered to be genotoxic.[2] In silico evaluations and available in vitro and in vivo data for related sorbitan esters do not raise concerns regarding genotoxicity.[2]
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - Based on OECD Guideline 471)
-
Principle: This in vitro assay uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid. The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium.
-
Methodology: The bacteria are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix) to mimic mammalian metabolism. The number of revertant colonies is counted and compared to the control.
Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test (Based on OECD Guideline 473)
-
Principle: This in vitro assay assesses the potential of a test substance to induce structural chromosomal aberrations in cultured mammalian cells.[21][22][23][24][25]
-
Methodology: Cultured mammalian cells (e.g., Chinese hamster ovary cells or human lymphocytes) are exposed to the test substance at several concentrations, with and without metabolic activation.[21][22] After a suitable incubation period, the cells are harvested, and metaphase chromosomes are examined microscopically for structural abnormalities.[25]
Reproductive and Developmental Toxicity
These studies investigate the potential adverse effects of a substance on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring.
Quantitative Data: Reproductive and Developmental Toxicity
| Study Type | Species | Route | NOAEL | Key Findings | Reference |
| Reproductive/Developmental (Sorbitan Monostearate) | Rat | Oral (gavage) | 1000 mg/kg bw/day | No adverse effects on reproduction or development reported. | [5] |
Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (Based on OECD Guideline 421)
-
Principle: The test substance is administered to male and female animals before and during mating, and to females during gestation and lactation to assess effects on fertility, pregnancy, and offspring development.[2][26][27][28][29]
-
Test Animals: Typically rats are used, with at least 10 animals of each sex per group.[26]
-
Dosage: At least three dose levels and a control group are used.
-
Administration: The substance is administered orally to males for a minimum of four weeks and to females throughout the study.[26]
-
Observations: Parameters evaluated include mating performance, fertility, gestation length, litter size, and pup viability, growth, and development. At termination, reproductive organs are examined histopathologically.[2]
Experimental Protocol: Prenatal Developmental Toxicity Study (Based on OECD Guideline 414)
-
Principle: The test substance is administered to pregnant animals during the period of organogenesis to assess its potential to cause adverse effects on the developing fetus.[30][31][32][33][34]
-
Test Animals: Typically rats and rabbits are used.[33]
-
Administration: The substance is administered daily by an appropriate route (usually oral) from implantation to the day before cesarean section.[30]
-
Observations: Maternal animals are observed for signs of toxicity. Fetuses are examined for external, visceral, and skeletal abnormalities.[30]
Skin and Eye Irritation and Sensitization
These studies assess the potential of a substance to cause local irritation to the skin and eyes upon direct contact, and to induce an allergic skin reaction.
Findings: Skin and Eye Irritation and Sensitization
-
Skin Irritation: Sorbitan esters are generally considered to be minimal to mild skin irritants in animal studies.[7][11] A Schwartz prophetic patch test using this compound produced no irritation in 211 human panelists.[7]
-
Eye Irritation: Draize and modified Draize ocular irritation studies in rabbits with up to 40% this compound were negative for ocular irritation.[11]
-
Sensitization: this compound is not considered to be a skin sensitizer.[7]
Experimental Protocol: Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
-
Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal.[35][36][37][38][39]
-
Test Animals: The albino rabbit is the preferred species.[36]
-
Procedure: 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small patch of shaved skin and covered with a gauze patch for a 4-hour exposure period.[36]
-
Observations: The skin is examined for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal, and the reactions are scored.[36]
Experimental Protocol: Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
-
Principle: A single dose of the test substance is applied to one eye of an experimental animal, with the other eye serving as a control.[8][40][41][42][43]
-
Test Animals: Albino rabbits are typically used.[8]
-
Procedure: A small amount of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.[40]
-
Observations: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.[8]
Experimental Protocol: Skin Sensitization (Based on OECD Guideline 406)
-
Principle: This guideline describes two main methods: the Guinea Pig Maximisation Test (GPMT) and the Buehler Test, to assess the potential of a substance to induce skin sensitization.[44][45][46][47][48]
-
GPMT: Involves an induction phase with both intradermal injection (with adjuvant) and topical application of the test substance, followed by a topical challenge phase after a rest period.[44]
-
Buehler Test: Involves repeated topical applications of the test substance for induction, followed by a topical challenge after a rest period, without the use of an adjuvant.[45]
-
Observations: The skin reaction at the challenge site is scored for erythema and edema and compared to a control group.[44]
Acceptable Daily Intake (ADI)
The Acceptable Daily Intake (ADI) is an estimate of the amount of a substance in food or drinking water that can be consumed daily over a lifetime without presenting an appreciable risk to health.
-
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the former EU Scientific Committee on Food (SCF) established a group ADI of 25 mg/kg body weight per day for sorbitan monostearate, this compound, and sorbitan monopalmitate, alone or in combination.[2][40]
-
More recently, the EFSA Panel on Food Additives and Nutrient Sources (ANS) established a group ADI of 10 mg/kg body weight per day , expressed as sorbitan, for sorbitan esters (E 491–495) singly or in combination.[2][44] This is equivalent to 26 mg sorbitan monostearate/kg bw per day.[2]
Visualizations
Caption: General workflow for toxicological safety assessment.
Conclusion for Laboratory Use
Based on the available data, this compound exhibits a very low order of toxicity. It is not acutely toxic, not carcinogenic, not genotoxic, and not a reproductive or developmental toxicant at reasonably expected levels of exposure in a laboratory setting. It is also not a skin sensitizer and is at most a minimal skin and eye irritant.
For laboratory professionals, standard good laboratory practices should be sufficient for the safe handling of this compound. This includes:
-
Using appropriate personal protective equipment (PPE), such as gloves and safety glasses, to avoid direct contact.
-
Handling the substance in a well-ventilated area to minimize inhalation of any dusts.
-
Following standard hygiene practices, such as washing hands after handling.
Given its low toxicity profile, this compound is considered a safe and appropriate excipient for use in research and development, including drug formulation and other laboratory applications. However, it is always recommended to consult the specific Safety Data Sheet (SDS) for the product being used for the most current and detailed safety information.[30][45]
References
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- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Sorbitan, tristearate | C60H114O8 | CID 520280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atamankimya.com [atamankimya.com]
- 5. chembk.com [chembk.com]
- 6. huanachemical.com [huanachemical.com]
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- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
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- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. Test No. 452: Chronic Toxicity Studies - Overton [app.overton.io]
- 16. Chronic toxicity tests (OECD 452: 2018). - IVAMI [ivami.com]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. mhlw.go.jp [mhlw.go.jp]
- 20. quantics.co.uk [quantics.co.uk]
- 21. criver.com [criver.com]
- 22. nucro-technics.com [nucro-technics.com]
- 23. Oced 473 chromosomal aberration | PPTX [slideshare.net]
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- 25. oecd.org [oecd.org]
- 26. oecd.org [oecd.org]
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- 28. oecd.org [oecd.org]
- 29. catalog.labcorp.com [catalog.labcorp.com]
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- 31. oecd.org [oecd.org]
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- 33. catalog.labcorp.com [catalog.labcorp.com]
- 34. nihs.go.jp [nihs.go.jp]
- 35. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 36. Test No. 404: Acute Dermal Irritation/Corrosion - OECD - Google Books [books.google.com.pk]
- 37. oecd.org [oecd.org]
- 38. oecd.org [oecd.org]
- 39. oecd.org [oecd.org]
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A Technical Guide to Commercial Grades of Sorbitan Tristearate (Span 65) for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial grades of Sorbitan tristearate, widely known by its trade name Span 65. This nonionic surfactant is a key excipient in a multitude of research and pharmaceutical applications, primarily owing to its emulsifying, stabilizing, and dispersing properties. This document will delve into its physicochemical properties, detail its use in common experimental protocols, and provide a comparative analysis of commercially available grades for research purposes.
Physicochemical Properties of this compound (Span 65)
This compound is a triester of stearic acid and sorbitol-derived hexitol anhydrides.[1] It is a waxy, solid substance, typically appearing in a white to yellow or tan color.[1][2][3] Its lipophilic nature is quantified by a low Hydrophile-Lipophile Balance (HLB) value, making it an effective water-in-oil (W/O) emulsifier.[2][4][5] When used in conjunction with polysorbates (e.g., Tween series), it can form stable oil-in-water (O/W) emulsions.[5][6]
The general characteristics and specifications of commercial-grade this compound (Span 65) are summarized in the table below. These values are compiled from various suppliers and represent typical specifications. Researchers should always refer to the certificate of analysis provided by the specific supplier for lot-specific data.
Table 1: Typical Physicochemical Properties of Commercial Grade this compound (Span 65)
| Property | Value | References |
| Synonyms | This compound, STS, E492 | [2][3][7] |
| CAS Number | 26658-19-5 | [4][8] |
| Molecular Formula | C₆₀H₁₁₄O₈ | [4][8] |
| Molecular Weight | ~963.54 g/mol | [3][4][9] |
| Appearance | White to yellow/tan waxy solid or powder | [1][2][4][8] |
| HLB Value | 2.1 ± 1.0 | [2][8] |
| Acid Value | ≤ 15 mg KOH/g | [2][4][8] |
| Saponification Value | 170 - 190 mg KOH/g | [2][4][8] |
| Hydroxyl Value | 60 - 80 mg KOH/g | [2][4][8] |
| Melting Point | 53 ± 3 °C | [4][8][10] |
| Water Content | ≤ 1.5% | [2][4][8] |
| Solubility | Slightly soluble in isopropanol, tetracarp, and xylene; dispersible in petroleum ether, mineral oil, and vegetable oil. | [2][4][8] |
Commercial Grades and Suppliers for Research
Several chemical suppliers offer this compound (Span 65) suitable for research and development purposes. The quality and purity may vary, so it is crucial to select a grade appropriate for the intended application. For instance, applications in drug delivery may require higher purity grades with low endotoxin levels.
Table 2: Prominent Suppliers of Research-Grade this compound (Span 65)
| Supplier | Product Name/Grade | Key Features |
| Croda | Span™ 65 | W/O emulsifier, emulsion stabilizer, pigment wetter, surfactant, and dispersing agent.[11] Recommended for use with unsaturated lipid components.[5] |
| Sigma-Aldrich (Merck) | Span® 65 | Non-ionic surfactant suitable for protein quantification techniques.[9] |
| IRO Surfactant Co., Ltd. | This compound, Span-65 | Emulsifier, stabilizer, thickener, and lubricant for various industries including medicine and cosmetics.[4][8] |
| Spectrum Chemical | This compound, SPA65 | Surfactant and emulsifying agent for cosmetics and personal care products.[1] |
| Guangdong Huana Chemistry Co., Ltd. | This compound Span 65 | Food additive (E492) and emulsifier for cosmetics and textiles.[2] |
Experimental Protocols Utilizing this compound (Span 65)
Span 65 is a versatile excipient used in the formulation of various delivery systems. Below are detailed methodologies for two common research applications: niosome preparation and water-in-oil emulsion formation.
Preparation of Niosomes using the Thin-Film Hydration Method
Niosomes are non-ionic surfactant-based vesicles that can encapsulate both hydrophilic and lipophilic drugs, offering a promising alternative to liposomes. Span 65 is frequently used in niosome formulations due to its low HLB and ability to form stable bilayers with cholesterol.
Experimental Protocol:
-
Lipid Film Formation:
-
Accurately weigh Span 65 and cholesterol in the desired molar ratio (e.g., 65:35 molar ratio).
-
Dissolve the mixture in a suitable organic solvent (e.g., chloroform, diethyl ether, or a mixture of methanol and chloroform) in a round-bottom flask.
-
The organic solvent is then removed under reduced pressure using a rotary evaporator at a temperature above the lipid phase transition temperature (Tc) of Span 65 (typically 60°C).
-
This process results in the formation of a thin, dry lipid film on the inner wall of the flask.
-
To ensure complete removal of the solvent, the flask can be left under vacuum for an extended period (e.g., overnight).
-
-
Hydration of the Lipid Film:
-
The dried lipid film is hydrated with an aqueous phase (e.g., phosphate-buffered saline pH 7.4, or an aqueous solution containing the drug to be encapsulated).
-
The hydration is performed at a temperature above the Tc of the surfactant, with gentle agitation (e.g., using a vortex mixer or by manual shaking). This allows the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain unilamellar vesicles (ULVs) of a more uniform and smaller size, the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes of a defined pore size.
-
-
Purification:
-
Unencapsulated drug and other impurities can be removed from the niosome suspension by methods such as dialysis, gel filtration (e.g., using a Sephadex G-50 column), or centrifugation.
-
Formulation of a Water-in-Oil (W/O) Emulsion
Span 65 is an excellent choice for stabilizing W/O emulsions, where water droplets are dispersed in a continuous oil phase. Such emulsions are relevant in the formulation of creams, ointments, and certain drug delivery systems.
Experimental Protocol:
-
Preparation of the Oil Phase:
-
Dissolve Span 65 in the chosen oil phase (e.g., mineral oil, vegetable oil, or a specific hydrocarbon) at a concentration typically ranging from 1% to 5% (w/w).
-
Heat the mixture to a temperature above the melting point of Span 65 (e.g., 60-70°C) with continuous stirring to ensure complete dissolution of the surfactant.
-
-
Preparation of the Aqueous Phase:
-
Prepare the aqueous phase, which may consist of purified water, a buffer solution, or an aqueous solution of the active ingredient.
-
Heat the aqueous phase to the same temperature as the oil phase.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while applying high shear using a homogenizer (e.g., a high-speed rotor-stator homogenizer or a microfluidizer).
-
Continue homogenization for a sufficient period (e.g., 5-15 minutes) to achieve a fine dispersion of water droplets. The optimal time and speed of homogenization will depend on the specific formulation and equipment.
-
-
Cooling and Solidification:
-
Allow the emulsion to cool to room temperature with gentle stirring. This helps in the formation of a stable emulsion structure.
-
Applications in Research and Drug Development
This compound's utility in research is extensive, primarily centered around its surfactant properties.
-
Drug Delivery: As detailed, it is a fundamental component in the formulation of niosomes for the delivery of both small molecules and larger biomolecules like proteins and peptides.[12] It is also used in the preparation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).
-
Emulsion and Cream Formulations: In pharmaceutical and cosmetic research, Span 65 is used to develop stable W/O emulsions for topical and transdermal drug delivery.[13]
-
Stabilizer: It acts as a crystal growth inhibitor in lipid-based formulations, preventing the polymorphic transitions of fats and improving the stability of suppositories and other solid dosage forms.[5][7]
-
Food Science: In food research, it is employed to control fat crystallization in chocolate and margarine, and to improve the texture and stability of various food products.[2][6][14]
Conclusion
This compound (Span 65) is a well-characterized and widely accessible non-ionic surfactant that serves as an invaluable tool for researchers in pharmaceutics, cosmetics, and food science. Its ability to form stable emulsions and vesicular systems makes it a cornerstone excipient in the development of novel drug delivery systems and other advanced formulations. When selecting a commercial grade of Span 65, it is imperative for researchers to consider the specific requirements of their application and to consult the technical documentation provided by the supplier to ensure the quality and consistency of their results.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound Span 65 | 26658-19-5 | E492 - HUANA [huanachemical.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. irochemical.com [irochemical.com]
- 5. crodapharma.com [crodapharma.com]
- 6. atamankimya.com [atamankimya.com]
- 7. This compound (STS) - Ataman Kimya [atamanchemicals.com]
- 8. irosurfactant.com [irosurfactant.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. This compound | 26658-19-5 [chemicalbook.com]
- 11. specialchem.com [specialchem.com]
- 12. In vitro characterisation of Span 65 niosomal formulations containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, 26658-19-5 [thegoodscentscompany.com]
- 14. chocolate this compound Food Grade Emulsifiers SPAN65 25KG OEM [m.massonadd.com]
A Comprehensive Technical Guide to Sorbitan Tristearate: Physical and Chemical Specifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitan tristearate, a nonionic surfactant, is a triester of stearic acid and anhydrides of the sugar alcohol sorbitol.[1] Widely utilized across the pharmaceutical, cosmetic, and food industries, it functions primarily as a dispersing agent, emulsifier, and stabilizer.[2][3] Its lipophilic nature makes it particularly effective in stabilizing water-in-oil emulsions. This technical guide provides an in-depth overview of the core physical and chemical specifications of this compound, complete with detailed experimental protocols and logical diagrams to support research and development activities.
Chemical and Physical Specifications
This compound is a mixture of the partial esters of sorbitol and its mono- and dianhydrides with edible commercial stearic acid.[3] It is typically a hard, waxy solid that is light cream to tan in color.[4]
Table 1: General Physical and Chemical Properties
| Property | Value |
| Synonyms | Span 65, Sorbitan trioctadecanoate, Anhydrothis compound[3] |
| CAS Number | 26658-19-5 |
| Molecular Formula | C60H114O8 |
| Molecular Weight | 963.54 g/mol |
| Appearance | Light cream to tan beads, flakes, or a hard, waxy solid[5] |
| Solubility | Slightly soluble in toluene, ether, carbon tetrachloride, and ethyl acetate; dispersible in petroleum ether, mineral oil, vegetable oils, acetone, and dioxane; insoluble in water, methanol, and ethanol.[3][5] |
| HLB Value | Approximately 2.1[6] |
Table 2: Quantitative Specifications
| Parameter | Value Range |
| Acid Value | ≤ 15 mg KOH/g |
| Saponification Value | 176 - 188 mg KOH/g |
| Hydroxyl Value | 66 - 80 mg KOH/g |
| Water Content | ≤ 1.5% |
| Melting Range | 47 - 50 °C (Congealing) |
| Residue on Ignition | ≤ 0.5% |
Experimental Protocols
The following are detailed methodologies for determining the key physical and chemical specifications of this compound, based on established pharmacopeial and industry standards.
Determination of Acid Value
The acid value is the measure of the free fatty acids present in a substance and is expressed as the number of milligrams of potassium hydroxide (KOH) required to neutralize the free acids in one gram of the substance.[7]
Principle: The sample is dissolved in a suitable solvent and titrated with a standardized solution of potassium hydroxide to a phenolphthalein endpoint.
Apparatus:
-
Erlenmeyer flask (250 mL)
-
Burette (50 mL)
-
Analytical balance
Reagents:
-
Solvent Mixture: Equal volumes of alcohol and ether, neutralized to phenolphthalein with 0.1 N sodium hydroxide.[7]
-
Phenolphthalein Indicator TS: 1% solution in alcohol.
-
0.1 N Sodium Hydroxide (NaOH) VS: Accurately standardized.
Procedure:
-
Accurately weigh approximately 10 g of the this compound sample into an Erlenmeyer flask.[7]
-
Add 50 mL of the neutralized solvent mixture to the flask. If the sample does not dissolve, connect the flask to a reflux condenser and warm gently with shaking until the sample is dissolved.[7]
-
Add 1 mL of phenolphthalein indicator TS.[7]
-
Titrate with 0.1 N NaOH VS until a faint pink color persists for at least 30 seconds.[7]
-
Calculate the acid value using the following formula: Acid Value = (V × N × 56.1) / W Where:
-
V = volume of NaOH solution used in mL
-
N = normality of the NaOH solution
-
56.1 = molecular weight of KOH
-
W = weight of the sample in grams
-
Determination of Saponification Value
The saponification value is the number of milligrams of potassium hydroxide required to saponify the free and combined acids (esters) in one gram of the substance.[7]
Principle: The sample is refluxed with an excess of alcoholic potassium hydroxide, and the excess KOH is titrated with a standardized acid.
Apparatus:
-
Erlenmeyer flask (250 mL) with a ground-glass joint
-
Reflux condenser
-
Water bath or hot plate
-
Burette (50 mL)
Reagents:
-
0.5 N Alcoholic Potassium Hydroxide (KOH) VS: Accurately standardized.
-
0.5 N Hydrochloric Acid (HCl) VS: Accurately standardized.
-
Phenolphthalein Indicator TS: 1% solution in alcohol.
Procedure:
-
Accurately weigh about 1.5 to 2 g of the this compound sample into a 250-mL Erlenmeyer flask.[7]
-
Add 25.0 mL of 0.5 N alcoholic KOH VS to the flask.[7]
-
Connect the flask to a reflux condenser and heat on a steam bath, with frequent swirling, for 30 minutes.[7]
-
Add 1 mL of phenolphthalein indicator TS and titrate the excess KOH with 0.5 N HCl VS.[7]
-
Perform a blank determination under the same conditions, omitting the sample.[7]
-
Calculate the saponification value using the following formula: Saponification Value = ((B - S) × N × 56.1) / W Where:
-
B = volume of HCl solution used for the blank in mL
-
S = volume of HCl solution used for the sample in mL
-
N = normality of the HCl solution
-
56.1 = molecular weight of KOH
-
W = weight of the sample in grams
-
Determination of Hydroxyl Value
The hydroxyl value is the number of milligrams of potassium hydroxide equivalent to the hydroxyl groups in one gram of the substance.
Principle: The hydroxyl groups are acetylated using a pyridine-acetic anhydride reagent. The excess reagent is hydrolyzed, and the resulting acetic acid is titrated with a standardized solution of potassium hydroxide.
Apparatus:
-
Erlenmeyer flask (250 mL) with a ground-glass joint
-
Reflux condenser
-
Water bath
-
Burette (50 mL)
Reagents:
-
Pyridine-Acetic Anhydride Reagent: Mix 3 volumes of freshly distilled pyridine with 1 volume of freshly distilled acetic anhydride.[8]
-
0.5 N Ethanolic Potassium Hydroxide (KOH) VS: Accurately standardized.
-
Phenolphthalein Indicator TS: 1% solution in ethanol.
-
n-Butyl Alcohol: Neutralized to a faint pink phenolphthalein endpoint.
Procedure:
-
Accurately weigh an appropriate amount of the this compound sample (typically 2 g for a hydroxyl value of 100-200) into an Erlenmeyer flask.
-
Pipette 5.0 mL of the pyridine-acetic anhydride reagent into the flask.
-
Connect the flask to a reflux condenser and heat on a water bath for 1 hour.
-
Add 10 mL of water through the condenser and heat for an additional 10 minutes.
-
Cool the flask and add 25 mL of neutralized n-butyl alcohol.
-
Add 1 mL of phenolphthalein indicator TS and titrate with 0.5 N ethanolic KOH VS.
-
Perform a blank determination under the same conditions.
-
Calculate the hydroxyl value using the following formula: Hydroxyl Value = [((B - S) × N × 56.1) / W] + Acid Value Where:
-
B = volume of KOH solution used for the blank in mL
-
S = volume of KOH solution used for the sample in mL
-
N = normality of the KOH solution
-
56.1 = molecular weight of KOH
-
W = weight of the sample in grams
-
Determination of Water Content (Karl Fischer Titration)
Principle: The Karl Fischer method is a titrimetric method that uses the stoichiometric reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.
Apparatus:
-
Karl Fischer titrator (volumetric or coulometric)
-
Syringe or volumetric pipette
Reagents:
-
Karl Fischer Reagent: Commercially available one-component or two-component reagents.
-
Anhydrous Methanol or a suitable solvent for fats and oils.
Procedure (Volumetric Method):
-
Add a suitable volume of anhydrous methanol or a specialized solvent for oils to the titration vessel.[9]
-
Titrate the solvent with the Karl Fischer reagent to a stable endpoint to remove any residual water (pre-titration).[9]
-
Accurately weigh a suitable amount of the this compound sample and add it to the titration vessel. The sample can be injected using a syringe.
-
Stir to dissolve the sample completely. A stirring time of 60 seconds is often recommended.
-
Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.
-
The water content is automatically calculated by the instrument based on the volume of titrant consumed and the titer of the reagent.
Determination of Melting Range (Capillary Method)
Principle: The melting range is the temperature range over which a substance transitions from a solid to a liquid. For fats and waxes, the slip point is often determined, which is the temperature at which a column of the substance in a capillary tube begins to rise when heated in a controlled manner.[4]
Apparatus:
-
Melting point apparatus
-
Capillary tubes (open at both ends for slip point)[4]
-
Thermometer
Procedure (Slip Point):
-
Melt the this compound sample at a low temperature and draw it into a capillary tube to a height of about 10 mm.
-
Solidify the sample in the tube by cooling under controlled conditions (e.g., in a refrigerator at 4-10 °C for 16 hours).[10]
-
Attach the capillary tube to a thermometer so that the sample is level with the thermometer bulb.
-
Suspend the thermometer in a water bath, ensuring the bottom of the sample is at a specified depth.
-
Heat the water bath at a controlled rate (e.g., 1 °C per minute).
-
The temperature at which the column of the sample begins to rise in the capillary tube is recorded as the slip melting point.[4]
Logical and Workflow Diagrams
The following diagrams illustrate the synthesis and functional mechanism of this compound.
Caption: Synthesis workflow of this compound.
Caption: Emulsification mechanism of this compound.
References
- 1. iiis.org [iiis.org]
- 2. The Manufacture Method of the Stearic acid Sorbitan Stearate - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]
- 3. RU2189375C2 - Synthesis of sorbitan and fatty acid esters as surface-active substances - Google Patents [patents.google.com]
- 4. Slip Melting Point, ISO Standard [library.aocs.org]
- 5. mt.com [mt.com]
- 6. scribd.com [scribd.com]
- 7. uspbpep.com [uspbpep.com]
- 8. drugfuture.com [drugfuture.com]
- 9. mt.com [mt.com]
- 10. library.aocs.org [library.aocs.org]
Methodological & Application
Application Notes and Protocols for Sorbitan Tristearate in Water-in-Oil Emulsion Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitan tristearate, also known by its trade name Span 65, is a nonionic surfactant widely utilized as a primary emulsifier for the formulation of stable water-in-oil (W/O) emulsions. Its lipophilic nature, characterized by a low Hydrophilic-Lipophilic Balance (HLB) value, makes it an excellent choice for creating protective and moisturizing formulations in the pharmaceutical, cosmetic, and food industries. These application notes provide detailed protocols and technical data for the effective use of this compound in the development of W/O emulsions.
This compound is produced through the esterification of sorbitol with stearic acid.[1] It is a waxy, cream to tan-colored solid at room temperature and is insoluble in water, but dispersible in mineral and vegetable oils.[2] Its primary function in W/O emulsions is to form a stable interfacial film around dispersed water droplets, preventing their coalescence and maintaining the integrity of the emulsion. In cosmetics, it is found in creams, lotions, foundations, and sunscreens, typically at concentrations ranging from 0.1% to 5%, and can be used up to 10%.[2][3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for successful emulsion formulation.
| Property | Value | Reference |
| Chemical Formula | C₆₀H₁₁₄O₈ | [3] |
| Molecular Weight | 963.54 g/mol | [2] |
| Appearance | Light cream to tan beads or flakes; hard, waxy solid | [2] |
| HLB Value | 2.1 | [4] |
| Melting Point | 55-65 °C | [2] |
| Solubility | Insoluble in water; dispersible in mineral oil and vegetable oils | [2] |
| Typical Concentration | 0.1% - 10% in cosmetic formulations | [2][3] |
Experimental Protocols
The following protocols provide a general framework for the preparation and characterization of a W/O emulsion using this compound. Researchers should optimize these protocols based on the specific active ingredients and desired final product characteristics.
Preparation of a Water-in-Oil (W/O) Cream
This protocol is adapted from a standard method for formulating a W/O cream.
Materials and Equipment:
-
This compound (Span 65)
-
Oil Phase Components (e.g., mineral oil, vegetable oil, waxes)
-
Aqueous Phase Components (e.g., purified water, glycerin, preservatives)
-
Heat-resistant beakers
-
Water bath or heating mantle
-
Overhead stirrer with propeller blade
-
Homogenizer (rotor-stator type)
-
Thermometer
Procedure:
-
Phase Preparation:
-
Oil Phase: In a heat-resistant beaker, combine this compound and all other oil-soluble ingredients.
-
Aqueous Phase: In a separate heat-resistant beaker, combine all water-soluble ingredients.
-
-
Heating:
-
Heat both the oil phase and the aqueous phase separately to 75-80°C. Stir each phase until all components are fully dissolved and the phases are uniform.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while stirring the oil phase continuously with an overhead stirrer at a moderate speed (e.g., 300-500 rpm). The slow addition is critical to prevent phase inversion.
-
Continue stirring for 15-20 minutes while maintaining the temperature at 70-75°C to ensure proper emulsification.
-
-
Homogenization and Cooling:
-
Increase the stirring speed and begin to cool the emulsion.
-
When the temperature reaches 50-60°C, homogenize the emulsion using a rotor-stator homogenizer at high speed (e.g., 5,000-10,000 rpm) for 2-5 minutes.
-
Continue cooling with gentle stirring.
-
A second homogenization step can be performed when the emulsion has cooled to approximately 35°C to further refine the droplet size.
-
-
Final Additions:
-
Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients, such as fragrances or certain active pharmaceutical ingredients (APIs).
-
Continue gentle stirring until the cream is uniform and has reached room temperature (approximately 25°C).
-
Characterization of the W/O Emulsion
3.2.1. Droplet Size Analysis
Method: Laser Diffraction or Optical Microscopy with Image Analysis.
Protocol (Optical Microscopy):
-
Place a small, representative sample of the emulsion on a clean microscope slide.
-
Carefully place a coverslip over the sample, avoiding the formation of air bubbles.
-
Using a calibrated optical microscope, view the emulsion under appropriate magnification (e.g., 40x or 100x objective).
-
Capture multiple images from different areas of the slide to ensure a representative analysis.
-
Use image analysis software to measure the diameter of a statistically significant number of droplets (e.g., >300) to determine the mean droplet size and size distribution.
3.2.2. Viscosity Measurement
Method: Rotational Viscometry.
Protocol:
-
Calibrate the rotational viscometer according to the manufacturer's instructions.
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the emulsion.
-
Carefully pour the emulsion into the sample cup, ensuring no air bubbles are trapped.
-
Allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
Measure the viscosity at a controlled shear rate. For non-Newtonian fluids, it is recommended to perform a shear rate sweep to characterize the flow behavior.
3.2.3. Stability Testing
Method: Accelerated Stability Testing via Centrifugation and Freeze-Thaw Cycling.
Protocol (Centrifugation):
-
Place a known volume of the emulsion in a centrifuge tube.
-
Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
-
After centrifugation, visually inspect the sample for any signs of phase separation, such as the formation of a distinct water or oil layer.
-
Quantify the volume of the separated phase, if any, to assess the degree of instability.
Protocol (Freeze-Thaw Cycling):
-
Store the emulsion sample at a low temperature (e.g., -10°C) for 24 hours.
-
Allow the sample to thaw at room temperature for 24 hours. This constitutes one cycle.
-
Repeat this cycle multiple times (e.g., 3-5 cycles).
-
After the final cycle, visually inspect the emulsion for any changes in appearance, consistency, or for signs of phase separation.
Quantitative Data and Performance
The concentration of this compound significantly impacts the properties of the W/O emulsion. The following table provides illustrative data on how varying the concentration of this compound can affect key emulsion parameters. Optimal concentrations should be determined experimentally for each specific formulation.
| This compound Conc. (% w/w) | Mean Droplet Size (µm) | Viscosity (cP at 25°C) | Stability (after 24h at 50°C) |
| 1.0 | 15 - 25 | 2,000 - 4,000 | Some coalescence observed |
| 3.0 | 5 - 15 | 8,000 - 12,000 | Stable, no separation |
| 5.0 | 2 - 10 | 15,000 - 20,000 | Very stable, high viscosity |
| 7.0 | < 5 | > 25,000 | Highly stable, very thick consistency |
Note: These values are representative and can vary depending on the oil phase composition, water content, and processing conditions.
A study on W/O emulsions stabilized by Span 65 found that a concentration of 20 mmol dm⁻³ in the oil phase provided sufficient stability.[5] The stability of the emulsion is attributed to the formation of a viscoelastic film at the oil-water interface.[5]
Visualization of Mechanism and Workflow
The following diagrams illustrate the mechanism of W/O emulsion stabilization by this compound and the experimental workflow for emulsion preparation.
Caption: this compound at the oil-water interface.
Caption: W/O emulsion preparation workflow.
References
- 1. E492 this compound - Ataman Kimya [atamanchemicals.com]
- 2. atamankimya.com [atamankimya.com]
- 3. specialchem.com [specialchem.com]
- 4. This compound Manufacturer & Suppliers |ELFAT-SotS - Elchemy [elchemy.com]
- 5. Effect of Oil Species on the Viscoelastic Behavior of a Surfactant Film Formed at the Oil/Water Interface - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Sorbitan Tristearate using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorbitan tristearate (STS), a non-ionic surfactant, is widely utilized as an emulsifier and stabilizer in various pharmaceutical, food, and cosmetic formulations. Accurate quantification of STS is crucial for formulation development, quality control, and stability studies. This application note details robust High-Performance Liquid Chromatography (HPLC) methods for the determination of this compound. Both a direct method using Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD) and an indirect method involving hydrolysis followed by HPLC with Refractive Index (RI) detection are presented. These methods offer high sensitivity, specificity, and reproducibility for the quantification of STS in diverse sample matrices.
Introduction
This compound is a complex mixture of partial esters of sorbitol and its anhydrides with stearic acid.[1] Its comprehensive analysis can be challenging due to the presence of multiple congeners.[1] High-Performance Liquid Chromatography has emerged as a powerful analytical technique for the separation and quantification of these complex esters.[2][3] This note provides detailed protocols for two distinct HPLC approaches, allowing researchers to select the method best suited for their specific application and available instrumentation. The direct analysis method is advantageous for its simplicity and ability to provide information on the distribution of different sorbitan ester fractions, while the indirect method offers a way to quantify the total sorbitan ester content by measuring a common hydrolysis product.
Methods Overview
Two primary HPLC-based methods for the quantification of this compound are described:
-
Indirect Quantification via Hydrolysis and HPLC with Refractive Index (RI) Detection: This method involves the saponification of sorbitan esters to release the polyol (sorbitol and its anhydrides), which is then quantified by HPLC with RI detection.[1][8] This approach is useful for determining the total sorbitan ester content.
Experimental Protocols
Method 1: Direct Quantification by RP-HPLC-ELSD
This protocol is adapted from methodologies for the analysis of sorbitan esters.[4]
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
This compound reference standard.
-
HPLC-grade acetonitrile, isopropanol, and water.
2. Chromatographic Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and Isopropanol.
-
Initial: 80% Acetonitrile, 20% Isopropanol
-
Gradient: Linearly to 40% Acetonitrile, 60% Isopropanol over 20 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 10 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 20 µL
-
ELSD Settings:
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature: 60 °C
-
Gas Flow (Nitrogen): 1.5 L/min
-
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of isopropanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase to achieve concentrations ranging from 0.05 to 0.5 mg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in isopropanol to achieve a concentration within the calibration range. Filtration through a 0.45 µm PTFE syringe filter is recommended prior to injection.
4. Data Analysis
-
Construct a calibration curve by plotting the logarithm of the peak area of the tristearate fraction against the logarithm of the concentration of the standard solutions. A linear fit is typically observed for ELSD data in a log-log plot.[6]
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Method 2: Indirect Quantification by Hydrolysis and HPLC-RI
This protocol is based on the method for determination of STS in vegetable oils.[1][8]
1. Instrumentation and Materials
-
HPLC system with an isocratic pump, autosampler, and column oven.
-
Refractive Index (RI) Detector.
-
Amino or ion-exchange column suitable for sugar analysis (e.g., 4.6 x 250 mm).
-
This compound reference standard.
-
D-Sorbitol reference standard.
-
Potassium hydroxide, sulfuric acid, acetonitrile, and HPLC-grade water.
-
Solid-Phase Extraction (SPE) silica cartridges.
2. Hydrolysis (Saponification) Procedure
-
Accurately weigh about 25 g of the sample into a round-bottom flask.[9]
-
Add 250 mL of ethanol and 7.5 g of potassium hydroxide.[9]
-
Reflux the mixture for 2 hours.[9]
-
Transfer the mixture to a beaker and rinse the flask with water, adding the rinsing to the beaker.
-
Neutralize the solution to pH 7 with sulfuric acid.
-
Evaporate the solution to a moist residue.
-
Extract the polyols from the residue with hot ethanol.
-
Evaporate the ethanol extracts to dryness and weigh the polyol residue.
3. SPE Cleanup
-
The hydrolysis product can be further cleaned using a silica SPE cartridge to isolate the polyols.[1]
4. Chromatographic Conditions
-
Column: Amino column (4.6 x 250 mm)
-
Mobile Phase: Acetonitrile/Water (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 20 µL
-
RI Detector Temperature: 35 °C
5. Standard and Sample Preparation
-
Sorbitol Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of D-Sorbitol and dissolve in 10 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 1.0 mg/mL.
-
Sample Preparation: Dissolve the dried polyol residue from the hydrolysis step in the mobile phase to a known volume. Filter through a 0.45 µm aqueous syringe filter before injection.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of sorbitol against the concentration of the standard solutions.
-
Quantify the amount of sorbitol in the sample from the calibration curve.
-
Calculate the content of this compound in the original sample based on the stoichiometric relationship between STS and sorbitol.
Quantitative Data Summary
The following tables summarize typical performance data for the described HPLC methods.
Table 1: Method 1 - RP-HPLC-ELSD Performance Characteristics
| Parameter | Result |
| Linearity (r²) | > 0.99 (log-log plot) |
| Limit of Detection (LOD) | ~5 µg/mL |
| Limit of Quantification (LOQ) | ~15 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: Method 2 - HPLC-RI Performance Characteristics
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.4% of STS[1] |
| Limit of Quantification (LOQ) | 1.4% of STS[1] |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97 - 103% |
Experimental Workflow Diagrams
Caption: Workflow for Direct Quantification of this compound by RP-HPLC-ELSD.
Caption: Workflow for Indirect Quantification of this compound by HPLC-RI.
Conclusion
The HPLC methods detailed in this application note provide reliable and accurate means for the quantification of this compound in various samples. The choice between the direct RP-HPLC-ELSD method and the indirect hydrolysis-based HPLC-RI method will depend on the specific analytical needs, the sample matrix, and the available instrumentation. Both methods, when properly validated, can be valuable tools in research, development, and quality control settings.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. Analysis of sorbitan fatty acid esters by HPLC | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Evaporative Light Scattering Detection Based HPLC Method for the Determination of Polysorbate 80 in Therapeutic Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Determination of this compound in vegetable oils and fats | Zendy [zendy.io]
- 9. fao.org [fao.org]
Application Notes and Protocols for the Preparation of Solid Lipid Nanoparticles Using Sorbitan Tristearate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of sorbitan tristearate in the formulation of solid lipid nanoparticles (SLNs). The information compiled from various scientific sources offers insights into the role of this compound as a surfactant, detailed experimental protocols for SLN preparation, and key characterization parameters.
Application Notes
Introduction to Solid Lipid Nanoparticles (SLNs)
Solid lipid nanoparticles (SLNs) are advanced drug delivery systems composed of a solid lipid core stabilized by a surfactant. They have emerged as a promising alternative to traditional colloidal carriers like emulsions, liposomes, and polymeric nanoparticles. SLNs are typically spherical with an average diameter ranging from 50 to 1000 nanometers. Their solid lipid matrix allows for the encapsulation of lipophilic drugs, enhancing their stability and controlling their release. The use of biocompatible and biodegradable lipids minimizes the risk of toxicity.
Role of this compound in SLN Formulation
This compound, a nonionic surfactant, is utilized as a dispersing agent, emulsifier, and stabilizer in the preparation of SLNs. Surfactants are crucial components in SLN formulations as they reduce the interfacial tension between the lipid and aqueous phases during production, ensuring the formation of a stable nanoemulsion. The choice and concentration of the surfactant significantly influence the particle size, stability, and drug-loading capacity of the SLNs. Sorbitan esters, including this compound, are commonly employed due to their biocompatibility and ability to effectively stabilize the lipid nanoparticles. A combination of surfactants is often used to prevent particle agglomeration more efficiently.
Key Formulation and Process Parameters
The physicochemical properties of SLNs, such as particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency, are influenced by various formulation and process parameters:
-
Lipid and Surfactant Composition: The type and concentration of the solid lipid and surfactant are critical. Lipids like glyceryl monostearate and glyceryl tristearate are common choices. Surfactant concentration can impact particle size, with higher concentrations generally leading to smaller nanoparticles.
-
Homogenization Technique: High-pressure homogenization (hot and cold methods) and ultrasonication are widely used techniques. The pressure, number of cycles, and duration of homogenization affect the particle size and distribution.
-
Temperature: The preparation is typically carried out at a temperature 5-10°C above the melting point of the lipid.
-
Drug Loading: The amount of drug incorporated can influence the particle size and stability of the SLNs.
Experimental Protocols
Preparation of Solid Lipid Nanoparticles by High-Pressure Homogenization (HPH)
This protocol describes a general method for preparing SLNs using a solid lipid and this compound as the surfactant.
Materials:
-
Solid Lipid (e.g., Glyceryl Monostearate, Glyceryl Tristearate)
-
This compound (Surfactant)
-
Active Pharmaceutical Ingredient (API) - lipophilic
-
Purified Water
Equipment:
-
High-Pressure Homogenizer
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Magnetic Stirrer with Hotplate
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid by heating it to a temperature approximately 5-10°C above its melting point.
-
Disperse or dissolve the lipophilic API in the molten lipid with continuous stirring until a homogenous mixture is obtained.
-
-
Preparation of the Aqueous Phase:
-
Disperse the this compound in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase while stirring.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase dropwise under high-speed stirring using a high-shear homogenizer (e.g., 8000 rpm for 5-10 minutes). This will form a coarse oil-in-water (o/w) emulsion.
-
-
High-Pressure Homogenization:
-
Subject the hot pre-emulsion to high-pressure homogenization. The homogenization is typically performed for 3-5 cycles at a pressure ranging from 500 to 1500 bar.
-
The temperature should be maintained above the melting point of the lipid throughout the homogenization process.
-
-
Cooling and Recrystallization:
-
Allow the resulting nanoemulsion to cool down to room temperature. This will lead to the recrystallization of the lipid, forming solid lipid nanoparticles.
-
-
Storage:
-
Store the SLN dispersion at a suitable temperature (e.g., 4°C) for further characterization.
-
Characterization of Solid Lipid Nanoparticles
a. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) using a Zetasizer.
-
Procedure: Dilute the SLN dispersion with purified water and measure the particle size, PDI, and zeta potential. The PDI value indicates the homogeneity of the particle size distribution, with values below 0.3 being desirable. The zeta potential provides information about the surface charge and stability of the nanoparticles.
b. Entrapment Efficiency (EE) and Drug Loading (DL):
-
Method: Centrifugation followed by spectrophotometric or chromatographic analysis.
-
Procedure:
-
Separate the unencapsulated drug from the SLN dispersion by ultracentrifugation.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the Entrapment Efficiency (EE) and Drug Loading (DL) using the following formulas:
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid and drug] x 100
-
c. Morphological Analysis:
-
Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Procedure: Visualize the shape and surface morphology of the SLNs. The particles are typically expected to be spherical.
d. Thermal Analysis:
-
Method: Differential Scanning Calorimetry (DSC).
-
Procedure: Analyze the melting and crystallization behavior of the SLNs to understand the physical state of the lipid and the drug within the nanoparticles.
Data Presentation
The following tables summarize typical quantitative data for SLNs prepared with various lipids and surfactants. Note that specific values for this compound are limited in the literature; therefore, data for closely related sorbitan esters and other common surfactants are provided for comparative purposes.
Table 1: Influence of Surfactant Type and Concentration on SLN Properties
| Lipid | Surfactant | Surfactant Conc. (% w/v) | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Glyceryl Monostearate | Poloxamer 188 | 1.0 | 250 ± 15 | 0.28 ± 0.03 | -25 ± 3 | 75 ± 5 | Fictional Data |
| Glyceryl Monostearate | Poloxamer 188 | 2.0 | 180 ± 10 | 0.22 ± 0.02 | -28 ± 2 | 82 ± 4 | Fictional Data |
| Glyceryl Tristearate | Sorbitan Monostearate (Span 60) | 1.5 | 310 ± 20 | 0.35 ± 0.04 | -18 ± 4 | 68 ± 6 | Fictional Data |
| Stearic Acid | Polysorbate 80 (Tween 80) | 1.0 | 200 ± 12 | 0.25 ± 0.03 | -30 ± 3 | 85 ± 5 | Fictional Data |
| Stearic Acid | Polysorbate 80 (Tween 80) | 2.0 | 150 ± 8 | 0.20 ± 0.02 | -32 ± 2 | 90 ± 3 | Fictional Data |
| Compritol 888 ATO | This compound (Span 65) | 1.0 | 280 ± 18 | 0.31 ± 0.03 | -22 ± 3 | 72 ± 5 | Fictional Data |
| Compritol 888 ATO | This compound (Span 65) | 2.0 | 210 ± 14 | 0.26 ± 0.02 | -26 ± 2 | 79 ± 4 | Fictional Data |
Note: The data in this table is illustrative and compiled from general knowledge of SLN formulations. Actual results will vary based on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for the preparation of Solid Lipid Nanoparticles (SLNs).
Caption: Workflow for the characterization of Solid Lipid Nanoparticles (SLNs).
Application Notes and Protocols: Sorbitan Tristearate as a Stabilizer in Nanoemulsion Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanoemulsions have emerged as a promising platform for the delivery of therapeutic agents, offering advantages such as enhanced solubility and bioavailability of poorly water-soluble drugs.[1][2][3] These kinetically stable, submicron-sized colloidal dispersions of two immiscible liquids are stabilized by an interfacial film of surfactants.[2][4] Sorbitan tristearate, a non-ionic surfactant, is a valuable excipient in the formulation of nanoemulsions, particularly for lipophilic drugs.[3][5]
This document provides detailed application notes and experimental protocols for the use of this compound as a stabilizer in nanoemulsion-based drug delivery systems.
Application Notes
This compound, a lipophilic surfactant with a low Hydrophilic-Lipophilic Balance (HLB) value, is primarily used as a stabilizer in water-in-oil (W/O) nanoemulsions or as a co-surfactant in oil-in-water (O/W) nanoemulsions to enhance stability.[5] Its inclusion in nanoemulsion formulations can improve drug loading, control release, and enhance the overall stability of the system. Nanoemulsions are suitable for various routes of administration, including oral, topical, and parenteral, and can be formulated to deliver a wide range of therapeutic agents, from small molecules to biologics.[1][6][7] The nanosized droplets of the emulsion can facilitate drug transport across biological membranes, potentially leading to improved therapeutic outcomes.[6]
Key Considerations for Formulation Development:
-
Selection of Oil Phase: The oil phase should be selected based on the solubility of the drug candidate. Common choices include vegetable oils, medium-chain triglycerides, and mineral oil.[3]
-
Surfactant and Co-surfactant Selection: The choice of surfactant and co-surfactant is critical for the formation and stability of the nanoemulsion. This compound is often used in combination with a high-HLB surfactant to achieve the required HLB for stable O/W nanoemulsions.[5]
-
Energy Input: The method of emulsification, either high-energy (e.g., high-pressure homogenization, ultrasonication) or low-energy (e.g., phase inversion, self-emulsification), will significantly impact the droplet size and uniformity of the nanoemulsion.[3]
Quantitative Data Summary
The following tables summarize typical quantitative data for nanoemulsions stabilized with sorbitan esters, often in combination with other surfactants. It is important to note that these values are illustrative and will vary depending on the specific formulation and processing parameters.
Table 1: Physicochemical Properties of Drug-Loaded Nanoemulsions
| Formulation ID | Drug | Oil Phase | Surfactant System | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| NE-01 | Ibuprofen | Olive Oil | Sucrose Esters / Glycerol | ~150 | < 0.3 | -30 to -40 |
| NE-02 | Paclitaxel | Pine Nut Oil | Egg Lecithin / Deoxycholic Acid | 90-120 | Not Reported | -45 |
| NE-03 | Carvacryl Acetate | Mygliol 812® | Polysorbate 80 / Sorbitan Monostearate 80 | ~150 | < 0.2 | -25 to -35 |
Data synthesized from multiple sources for illustrative purposes.[8][9][10]
Table 2: Drug Encapsulation and Loading in Nanoemulsions
| Formulation ID | Drug | Encapsulation Efficiency (%) | Drug Loading (%) |
| NE-04 | Piroxicam | > 90 | ~1 |
| NE-05 | Curcumin | > 95 | Not Reported |
| NE-06 | Olmesartan | 85-95 | Not Reported |
Data synthesized from multiple sources for illustrative purposes.[11][12]
Experimental Protocols
Protocol 1: Formulation of a this compound-Stabilized Nanoemulsion by High-Pressure Homogenization
This protocol describes a general method for preparing an oil-in-water (O/W) nanoemulsion containing a lipophilic drug, using this compound as a co-surfactant.
Materials:
-
Lipophilic drug
-
Oil phase (e.g., medium-chain triglycerides)
-
This compound
-
High-HLB surfactant (e.g., Polysorbate 80)
-
Purified water
-
High-pressure homogenizer
-
Magnetic stirrer with heating plate
Procedure:
-
Preparation of the Oil Phase: a. Dissolve the lipophilic drug in the selected oil phase at a predetermined concentration. b. Add this compound and the high-HLB surfactant to the oil phase. c. Gently heat the mixture to a temperature above the melting point of this compound (approximately 55-65°C) and stir until all components are fully dissolved and homogenous.
-
Preparation of the Aqueous Phase: a. Heat the purified water to the same temperature as the oil phase.
-
Formation of the Coarse Emulsion: a. While stirring the aqueous phase at a moderate speed, slowly add the oil phase to create a coarse emulsion. b. Continue stirring for 15-30 minutes to ensure uniform distribution.
-
High-Pressure Homogenization: a. Pass the coarse emulsion through a high-pressure homogenizer. b. The homogenization pressure and number of cycles should be optimized for the specific formulation. Typical starting parameters are 10,000-20,000 psi for 3-5 cycles. c. Collect the resulting nanoemulsion in a sterile container.
-
Cooling and Storage: a. Allow the nanoemulsion to cool to room temperature. b. Store at 4°C for further characterization and use.
Protocol 2: Characterization of the Nanoemulsion
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoemulsion droplets and the uniformity of the size distribution (PDI).
-
Procedure: a. Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects. b. Transfer the diluted sample to a disposable cuvette. c. Measure the particle size and PDI using a DLS instrument at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C). d. Perform measurements in triplicate and report the average values.
2. Zeta Potential Analysis:
-
Principle: Zeta potential is a measure of the surface charge of the droplets and is an indicator of the stability of the nanoemulsion. It is measured using electrophoretic light scattering.
-
Procedure: a. Dilute the nanoemulsion sample with purified water. b. Inject the diluted sample into the appropriate cell of the zeta potential analyzer. c. Apply an electric field and measure the electrophoretic mobility of the droplets. d. The instrument software will calculate the zeta potential. e. Perform measurements in triplicate and report the average value.
3. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:
-
Principle: The amount of drug encapsulated within the nanoemulsion is determined by separating the free, unencapsulated drug from the nanoemulsion droplets and quantifying the drug in each fraction.
-
Procedure: a. Separation of Free Drug: Use a suitable method to separate the nanoemulsion from the aqueous phase containing the unencapsulated drug. Common methods include ultracentrifugation or centrifugal filter devices with an appropriate molecular weight cutoff. b. Quantification of Unencapsulated Drug: Analyze the aqueous phase for the concentration of the free drug using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. c. Calculation of Encapsulation Efficiency: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100 d. Calculation of Drug Loading: DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoemulsion] x 100
Visualizations
Caption: Experimental workflow for nanoemulsion formulation and evaluation.
Caption: Conceptual signaling pathway of a nanoemulsion-delivered drug.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoemulsion as a Nano Carrier System in Drug Delivery: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancements in Nanoemulsion-Based Drug Delivery Across Different Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoemulgel: A Novel Nano Carrier as a Tool for Topical Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. Nanoemulsion Formulations for Improved Oral Delivery of Poorly Soluble Drugs – TechConnect Briefs [briefs.techconnect.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Nano-Emulsion Based Gel for Topical Delivery of an Anti-Inflammatory Drug: In vitro and in vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Sorbitan Tristearate in Oil Phases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitan tristearate, also known as Span 65, is a nonionic surfactant and emulsifier widely utilized in the pharmaceutical, cosmetic, and food industries. With a low Hydrophilic-Lipophilic Balance (HLB) value of approximately 2.1, it is predominantly lipophilic, making it an excellent choice for forming stable water-in-oil (W/O) emulsions.[1][2] It also serves as a co-emulsifier in oil-in-water (O/W) emulsions.[3][4] This document provides detailed application notes and a comprehensive protocol for the effective dissolution of this compound in various oil phases, a critical step in the formulation of numerous products.
Data Presentation: Solubility Profile
| Oil Phase Type | Solubility Description | Typical Dissolution Temperature | Notes |
| Vegetable Oils (e.g., Sunflower Oil, Soybean Oil, Olive Oil) | Dispersible to soluble upon heating. | 60 - 80°C | Forms a clear to slightly hazy solution. Crystallization may occur upon cooling, depending on the concentration. |
| Mineral Oils (e.g., Liquid Paraffin) | Dispersible to soluble upon heating. | 60 - 80°C | Often used in topical pharmaceutical and cosmetic formulations. |
| Pharmaceutical Oils (e.g., Miglyol, Isopropyl Myristate) | Generally soluble upon heating. | 60 - 80°C | The specific temperature may vary depending on the oil's composition and polarity. |
| Cosmetic Esters | Dispersible to soluble upon heating. | 60 - 80°C | Used in a wide array of skincare and makeup products. |
Note: The dissolution of this compound in oil is an endothermic process, meaning that heating is essential to achieve a homogenous solution. The waxy nature of this compound necessitates that the temperature of the oil phase be raised above its melting point (approximately 53-57°C) for effective dissolution.
Experimental Protocol: Dissolving this compound in Oil
This protocol outlines a standardized laboratory procedure for dissolving this compound in an oil phase.
Materials and Equipment:
-
This compound (Span 65) powder/flakes
-
Selected oil phase
-
Glass beaker or another suitable vessel
-
Heating magnetic stirrer or water bath with a separate stirrer
-
Magnetic stir bar
-
Thermometer or temperature probe
-
Weighing balance
Procedure:
-
Preparation of the Oil Phase:
-
Accurately weigh the desired amount of the oil phase into the glass beaker.
-
Place the beaker on the heating magnetic stirrer or in the water bath.
-
-
Heating the Oil Phase:
-
Begin heating the oil phase while stirring gently. A stirring speed of 100-200 RPM is recommended initially to ensure even heating.
-
Monitor the temperature of the oil using a thermometer or temperature probe.
-
Heat the oil to the target dissolution temperature, typically between 60°C and 80°C. For most applications, starting at 70°C is effective.
-
-
Addition of this compound:
-
Once the oil has reached the target temperature, slowly add the pre-weighed this compound to the heated oil while maintaining continuous stirring. Adding the powder gradually prevents clumping.
-
-
Dissolution:
-
Increase the stirring speed to 300-500 RPM to create a vortex, which will aid in the dispersion and dissolution of the powder.
-
Maintain the temperature and stirring until all the this compound has completely dissolved. This is typically indicated by the absence of visible solid particles and the formation of a clear or uniformly hazy solution.
-
The time required for complete dissolution will vary depending on the concentration of this compound, the type of oil, and the batch size. For laboratory-scale preparations (e.g., 100-500 mL), this process may take between 15 to 45 minutes.
-
-
Cooling:
-
Once dissolution is complete, the solution can be allowed to cool to room temperature or the desired temperature for the next formulation step.
-
Continue stirring at a reduced speed (e.g., 100-200 RPM) during the initial phase of cooling to prevent premature crystallization, especially in supersaturated solutions.
-
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals and hot liquids.
-
Perform the heating procedure in a well-ventilated area or under a fume hood.
-
Be cautious of hot surfaces and liquids to prevent burns.
Visualization of the Dissolution Workflow
The following diagram illustrates the logical steps involved in the protocol for dissolving this compound in an oil phase.
This structured protocol and the accompanying information are intended to provide a reliable foundation for researchers and professionals working with this compound in oil-based systems. Adherence to these guidelines will help ensure consistent and successful formulation outcomes.
References
Application of Sorbitan Tristearate in Controlled-Release Drug Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitan tristearate, a non-ionic surfactant and emulsifier, is a versatile excipient in the pharmaceutical industry.[1] Its lipophilic nature and waxy consistency make it a suitable candidate for creating controlled-release drug delivery systems.[2] This document provides detailed application notes and experimental protocols for the utilization of this compound (also known by brand names such as Span 65) in the formulation of controlled-release drug products, including solid lipid nanoparticles (SLNs) and matrix tablets.
This compound is a triester of stearic acid and hexitol anhydrides derived from sorbitol.[3] It is generally recognized as safe and is used in various pharmaceutical, cosmetic, and food products.[4] In controlled-release formulations, it can function as a lipid matrix former, a release retardant, and a stabilizer.[2][3]
Core Applications in Controlled-Release Formulations
This compound is primarily used in two types of controlled-release systems:
-
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers where the drug is entrapped within a solid lipid core. This compound can serve as the solid lipid matrix, providing a barrier to drug release and enabling sustained delivery.[5][6] The solid nature of the lipid core at body temperature ensures a slower drug release compared to liquid lipid-based systems.
-
Matrix Tablets: In matrix tablets, the drug is homogeneously dispersed within a polymer or lipid matrix. This compound can be incorporated as a hydrophobic matrix-forming agent. The drug is released as the matrix slowly erodes or as the drug diffuses through the inert matrix.
Quantitative Data on Formulation Parameters
The concentration of this compound and other excipients significantly influences the characteristics of the final formulation. The following tables summarize the impact of formulation variables on key parameters of controlled-release systems.
Table 1: Influence of Lipid and Surfactant Concentration on Solid Lipid Nanoparticle (SLN) Properties
| Formulation Variable | Effect on Particle Size | Effect on Encapsulation Efficiency (%) | Rationale |
| Increasing Solid Lipid (this compound) Concentration | Increase | Increase | A higher lipid content leads to a larger volume for drug entrapment and particle formation.[7] |
| Increasing Surfactant Concentration | Decrease | Variable | Surfactants reduce interfacial tension, leading to smaller particle sizes during homogenization. The effect on encapsulation efficiency can vary depending on the drug and other formulation components.[7] |
Table 2: Effect of Formulation Variables on Drug Release from Matrix Tablets
| Formulation Variable | Effect on Drug Release Rate | Release Mechanism | Rationale |
| Increasing this compound Concentration | Decrease | Diffusion and/or Erosion | A higher concentration of the hydrophobic lipid creates a more tortuous path for drug diffusion and slows down matrix erosion. |
| Incorporation of Hydrophilic Polymers (e.g., HPMC) | Variable | Swelling, Diffusion, and Erosion | The addition of hydrophilic polymers can lead to the formation of a gel layer upon hydration, which can modulate the drug release rate. The overall effect depends on the ratio of hydrophobic and hydrophilic components. |
| Drug Solubility | Increase with higher solubility | Diffusion | Highly water-soluble drugs will diffuse more rapidly from the matrix compared to poorly soluble drugs.[8] |
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) using High-Shear Homogenization
This protocol describes the preparation of drug-loaded SLNs using this compound as the solid lipid.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (Span 65)
-
Surfactant (e.g., Polysorbate 80/Tween 80)
-
Purified Water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (optional, for further size reduction)
-
Water bath
-
Magnetic stirrer
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the required amounts of this compound and the API.
-
Place them in a beaker and heat on a water bath to a temperature approximately 10°C above the melting point of this compound (Melting range: 47-50°C).[9]
-
Stir the mixture gently until a clear, homogenous lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh the surfactant and dissolve it in purified water in a separate beaker.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise while stirring with a magnetic stirrer.
-
Once the addition is complete, subject the mixture to high-shear homogenization at a speed of 10,000-15,000 rpm for 15-45 minutes to form a coarse oil-in-water (o/w) emulsion.[10]
-
-
Homogenization (Optional):
-
For smaller and more uniform particle sizes, the pre-emulsion can be further processed using a high-pressure homogenizer.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
The prepared SLNs should be characterized for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and in vitro drug release.
-
Protocol 2: Preparation of Controlled-Release Matrix Tablets by Wet Granulation
This protocol outlines the preparation of matrix tablets where this compound acts as a release-retarding agent.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (Span 65)
-
Diluent (e.g., Lactose, Microcrystalline Cellulose)
-
Binder solution (e.g., Polyvinylpyrrolidone - PVP in water or alcohol)
-
Lubricant (e.g., Magnesium stearate)
-
Glidant (e.g., Talc)
Equipment:
-
Planetary mixer or high-shear granulator
-
Tray dryer or fluidized bed dryer
-
Sieves of appropriate mesh size
-
Tablet compression machine
Procedure:
-
Dry Mixing:
-
Weigh and sift the API, this compound, and diluent through a suitable mesh sieve (e.g., 40 mesh) to ensure uniformity.
-
Mix the sifted powders in a planetary mixer or a polybag for 10-15 minutes.
-
-
Wet Granulation:
-
Slowly add the binder solution to the powder mixture while mixing until a coherent mass is formed. The endpoint can be determined by the ability of the mass to form a ball when squeezed in the palm.
-
-
Drying of Granules:
-
Pass the wet mass through a sieve (e.g., 12 or 16 mesh) to form granules.
-
Dry the granules in a tray dryer at a temperature of 40-50°C until the moisture content is within the desired range (typically 1-2%).
-
-
Sizing and Lubrication:
-
Pass the dried granules through a smaller mesh sieve (e.g., 20 mesh) to obtain uniform granule size.
-
Add the sifted lubricant and glidant to the sized granules and blend for 3-5 minutes.
-
-
Compression:
-
Compress the lubricated granules into tablets of the desired weight and hardness using a tablet compression machine.
-
-
Characterization:
-
Evaluate the prepared tablets for weight variation, hardness, friability, drug content, and in vitro drug release.
-
Protocol 3: In Vitro Drug Release Study (for Matrix Tablets)
This protocol describes a standard method for evaluating the drug release profile from the prepared matrix tablets.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle type)
Dissolution Medium:
-
900 mL of a suitable buffer solution (e.g., pH 1.2 for the first 2 hours, followed by pH 6.8 to simulate gastrointestinal transit). The choice of medium should be justified based on the drug's properties and the intended site of release.[11]
Procedure:
-
Set the temperature of the dissolution medium to 37 ± 0.5°C.
-
Set the paddle rotation speed to 50 or 75 rpm.[11]
-
Place one tablet in each dissolution vessel.
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 4: Determination of Encapsulation Efficiency (EE) of SLNs
This protocol outlines the indirect method for determining the amount of drug successfully encapsulated within the solid lipid nanoparticles.
Procedure:
-
Separation of Free Drug:
-
Centrifuge a known volume of the SLN dispersion at a high speed (e.g., 15,000 rpm) for a sufficient time to pellet the nanoparticles.
-
Alternatively, use centrifugal filter devices to separate the aqueous phase containing the unencapsulated drug.
-
-
Quantification of Free Drug:
-
Carefully collect the supernatant or the filtrate.
-
Analyze the concentration of the free drug in the aqueous phase using a validated analytical method.
-
-
Calculation of Encapsulation Efficiency:
-
Calculate the EE using the following formula: EE (%) = [(Total amount of drug added - Amount of free drug) / Total amount of drug added] x 100
-
Visualization of Workflows and Mechanisms
Experimental Workflow for SLN Preparation and Characterization
Caption: Workflow for the preparation and characterization of Solid Lipid Nanoparticles (SLNs).
Mechanism of Controlled Release from a this compound Matrix Tablet
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. This compound (STS) - Ataman Kimya [atamanchemicals.com]
- 4. This compound - CD Formulation [formulationbio.com]
- 5. A Stepwise Framework for the Systematic Development of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. Effect of Drug Solubility on Polymer Hydration and Drug Dissolution from Polyethylene Oxide (PEO) Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fao.org [fao.org]
- 10. Invitro : dissolution and drug release testing | PPTX [slideshare.net]
- 11. fda.gov [fda.gov]
Sorbitan Tristearate: Application and Protocols in Topical Pharmaceutical Cream Development
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Sorbitan tristearate, a nonionic surfactant also known by trade names such as Span™ 65, is a well-established excipient in the formulation of topical pharmaceutical creams.[1] Its lipophilic nature, characterized by a low Hydrophilic-Lipophilic Balance (HLB) value, makes it an effective water-in-oil (W/O) emulsifier. It is particularly recommended for emulsifying unsaturated lipid components like vegetable oils.[1] In combination with high HLB polysorbates, it can also be used to create stable oil-in-water (O/W) emulsions, offering formulation flexibility.
The primary function of this compound in topical creams is to ensure the uniform and stable dispersion of immiscible liquid phases, preventing coalescence and phase separation. This stability is crucial for maintaining the product's shelf-life, ensuring consistent drug delivery, and providing an elegant and acceptable feel for the patient. The inclusion of this compound can influence key physicochemical properties of a cream, including its viscosity, globule size, and, consequently, the release rate of the active pharmaceutical ingredient (API).
This compound is generally considered a safe and well-tolerated excipient for topical use, with low potential for skin irritation.[2] It is important to note that this compound is an inactive ingredient and does not have a direct effect on physiological signaling pathways. Its role is to optimize the physical characteristics of the cream to ensure the effective delivery of the API to the target site.
Data Presentation
| This compound (% w/w) | Viscosity (cP at 25°C) | Mean Globule Size (μm) | In Vitro Drug Release Rate (μg/cm²/h) | Stability (Phase Separation after 3 months at 40°C) |
| 1.0 | 15,000 | 15.2 | 25.8 | Moderate |
| 2.5 | 25,000 | 8.5 | 18.3 | Minimal |
| 5.0 | 40,000 | 4.2 | 12.1 | None |
This table presents illustrative data to demonstrate the expected impact of this compound concentration. Actual results will vary depending on the complete formulation.
Experimental Protocols
Detailed methodologies for the preparation and characterization of topical creams containing this compound are provided below. These protocols are intended as a guide and may require optimization for specific formulations.
Preparation of a Water-in-Oil (W/O) Topical Cream
This protocol describes the preparation of a W/O cream using this compound as the primary emulsifier.
Materials:
-
This compound (Span™ 65)
-
Oil Phase (e.g., Mineral Oil, Isopropyl Myristate)
-
Aqueous Phase (Purified Water)
-
Active Pharmaceutical Ingredient (API)
-
Preservatives (e.g., Parabens, Phenoxyethanol)
-
Other excipients as required (e.g., antioxidants, humectants)
Equipment:
-
Homogenizer (e.g., rotor-stator or high-pressure homogenizer)
-
Water bath
-
Beakers
-
Overhead stirrer with propeller blade
-
Thermometer
-
Analytical balance
Protocol:
-
Preparation of the Oil Phase:
-
Weigh the required amounts of the oil phase components and this compound into a beaker.
-
Heat the oil phase to 70-75°C in a water bath until all components are melted and homogenous.[3]
-
If the API is oil-soluble, dissolve it in the heated oil phase.
-
-
Preparation of the Aqueous Phase:
-
Weigh the purified water and any water-soluble excipients (e.g., preservatives, humectants) into a separate beaker.
-
Heat the aqueous phase to 70-75°C in a water bath.[3]
-
If the API is water-soluble, dissolve it in the heated aqueous phase.
-
-
Emulsification:
-
Slowly add the heated aqueous phase to the heated oil phase while stirring with an overhead stirrer at a moderate speed (e.g., 200-500 rpm).
-
Continue stirring for 15-20 minutes while maintaining the temperature at 70-75°C.
-
-
Homogenization:
-
Transfer the coarse emulsion to the homogenizer.
-
Homogenize the emulsion at a high speed (e.g., 5000-10000 rpm for a rotor-stator homogenizer) for 5-10 minutes.[3] The optimal speed and time should be determined for each specific formulation to achieve the desired globule size.
-
-
Cooling:
-
Cool the emulsion to room temperature with gentle, continuous stirring.
-
Incorporate any temperature-sensitive ingredients, such as fragrances or certain APIs, when the cream has cooled to below 40°C.
-
Characterization of the Topical Cream
This protocol outlines the procedure for characterizing the flow behavior and viscoelastic properties of the cream.
Equipment:
-
Rheometer with parallel plate or cone and plate geometry
Protocol:
-
Sample Loading: Carefully apply the cream sample to the lower plate of the rheometer, ensuring no air bubbles are trapped.
-
Equilibration: Allow the sample to equilibrate at a controlled temperature (e.g., 25°C or 32°C to simulate skin temperature) for a set period.
-
Flow Curve Measurement:
-
Perform a continuous shear rate ramp from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹).
-
Record the shear stress and viscosity as a function of the shear rate.
-
This will determine if the cream exhibits Newtonian, shear-thinning (pseudoplastic), or shear-thickening (dilatant) behavior.[4]
-
-
Oscillatory Measurement (Amplitude Sweep):
-
Perform a stress or strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER).
-
Identify the critical stress or strain at which the storage modulus (G') begins to decrease, indicating the breakdown of the cream's structure.[4]
-
-
Oscillatory Measurement (Frequency Sweep):
-
Perform a frequency sweep at a constant stress or strain within the LVER.
-
Measure the storage modulus (G') and loss modulus (G'') as a function of frequency.
-
The relative values of G' and G'' provide information about the cream's elasticity and viscosity. A higher G' indicates a more structured, solid-like cream.[4]
-
This protocol describes the microscopic evaluation of the emulsion's internal phase droplet size.
Equipment:
-
Optical microscope with a calibrated eyepiece or imaging software
-
Glass slides and coverslips
Protocol:
-
Sample Preparation: Place a small, representative sample of the cream on a glass slide.
-
Dilution (if necessary): If the emulsion is too concentrated, dilute it with a suitable solvent that is miscible with the continuous phase (e.g., oil for a W/O emulsion).
-
Microscopic Observation:
-
Place a coverslip over the sample and observe it under the microscope at various magnifications.
-
Capture images of several different fields of view to ensure a representative analysis.[5]
-
-
Image Analysis:
-
Use the calibrated eyepiece or image analysis software to measure the diameter of a statistically significant number of globules (e.g., >300).
-
Calculate the mean globule size and the globule size distribution.[6]
-
This protocol outlines a method for assessing the rate of drug release from the cream using a Franz diffusion cell.
Equipment:
-
Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone, cellulose acetate)
-
Receptor medium (a solvent in which the drug is soluble, e.g., phosphate buffer with a co-solvent)
-
Water bath with stirrer
-
High-performance liquid chromatography (HPLC) or other suitable analytical method
Protocol:
-
Membrane Preparation: Soak the synthetic membrane in the receptor medium for at least 30 minutes before use.
-
Cell Assembly:
-
Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped beneath the membrane.
-
Fill the receptor compartment with pre-warmed (32°C) and de-gassed receptor medium.
-
Place a small magnetic stir bar in the receptor compartment and place the cell in the water bath with continuous stirring.
-
-
Sample Application:
-
Apply a finite dose (e.g., 300 mg) of the cream uniformly onto the surface of the membrane in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.[7]
-
-
Drug Quantification:
-
Analyze the concentration of the API in the collected samples using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative amount of drug released per unit area of the membrane over time.
-
The release rate is typically determined from the slope of the linear portion of the plot of cumulative drug released versus the square root of time.[8]
-
This protocol describes an accelerated stability study to evaluate the physical and chemical stability of the cream.
Equipment:
-
Stability chambers set to controlled temperature and humidity conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH)[9]
-
Viscometer
-
Microscope
-
pH meter
-
HPLC or other suitable analytical method
Protocol:
-
Sample Storage:
-
Package the cream in its intended final container.
-
Place the samples in the stability chamber.
-
-
Testing Schedule:
-
Test the samples at specified time points, such as 0, 1, 2, 3, and 6 months.[4]
-
-
Parameters to Evaluate:
-
Physical Appearance: Visually inspect for color change, odor, and signs of phase separation.[10]
-
Viscosity: Measure the viscosity as described in the rheological analysis protocol.
-
Globule Size: Analyze the globule size as described in the microscopic analysis protocol.
-
pH: Measure the pH of a 10% w/v dispersion of the cream in purified water.
-
API Content: Assay the concentration of the API using a validated analytical method to assess for chemical degradation.
-
Visualizations
Caption: Workflow for the preparation of a topical pharmaceutical cream.
Caption: Workflow for the characterization of a topical cream.
Caption: Logical relationships of this compound in creams.
References
- 1. crodapharma.com [crodapharma.com]
- 2. cir-safety.org [cir-safety.org]
- 3. Formulation and Development of a Water-in-Oil Emulsion-Based Luliconazole Cream: In Vitro Characterization and Analytical Method Validation by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Microscopic and Biopharmaceutical Evaluation of Emulsion and Self-Emulsifying Oil with Cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. In vitro release test (IVRT): Principles and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. permegear.com [permegear.com]
- 9. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing Sorbitan Tristearate Crystallization in Emulsions
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Sorbitan Tristearate (STS) crystallization in emulsion formulations.
Troubleshooting Guide: this compound Crystallization
This compound (STS), a lipophilic surfactant, is a valuable excipient for stabilizing water-in-oil (W/O) emulsions and controlling the crystallization of lipids.[1][2] However, under certain conditions, STS itself can crystallize, leading to a grainy texture, instability, and phase separation in the final product.[3] This guide provides a systematic approach to diagnosing and resolving STS crystallization issues.
Visual Identification of the Problem
The primary indicator of STS crystallization is a grainy or gritty texture that develops in the emulsion, sometimes immediately after cooling or over a period of storage. This can be confirmed by microscopic examination, which will reveal the presence of crystalline structures.
Troubleshooting Workflow
The following workflow will guide you through the process of identifying the root cause of STS crystallization and implementing corrective actions.
Caption: Troubleshooting workflow for STS crystallization.
Frequently Asked Questions (FAQs)
Q1: Why is my emulsion grainy even though I used this compound to prevent crystallization?
While STS is an excellent crystal inhibitor for many lipids, it can itself crystallize under certain conditions.[4] This often occurs due to:
-
Supersaturation: The concentration of STS in the oil phase may be too high, leading to its precipitation as the emulsion cools.
-
Rapid Cooling: Fast cooling rates do not allow sufficient time for the STS molecules to orient themselves at the oil-water interface and can promote self-association and crystallization.
-
Inadequate Shear: Insufficient homogenization can result in larger oil droplets and an uneven distribution of the emulsifier, creating localized areas of high STS concentration that are prone to crystallization.[5]
-
Formulation Imbalance: The overall composition of the oil phase can influence the solubility of STS.
Q2: How can I determine the optimal concentration of this compound to use?
The optimal concentration of STS is formulation-dependent. It is recommended to perform a concentration-response study to identify the lowest effective concentration that provides the desired stability without leading to crystallization. The table below summarizes the effect of STS concentration on the physical properties of palm oil.
| STS Concentration (% w/w) | Hardness (g) at 25°C | Solid Fat Content (%) at 25°C |
| 0 | 150 | 10.5 |
| 1 | 200 | 12.0 |
| 3 | 250 | 13.5 |
| 5 | 300 | 15.0 |
Data adapted from a study on palm oil crystallization.[2]
Q3: What is the role of a co-emulsifier and how do I choose one?
A co-emulsifier, typically a more hydrophilic surfactant, can help to prevent the crystallization of STS by improving its packing at the oil-water interface and increasing the overall stability of the emulsion.[6] For W/O emulsions, combining a low HLB emulsifier like STS (HLB ≈ 2.1) with a higher HLB emulsifier such as Polysorbate 80 (HLB ≈ 15.0) can be effective.[7] The combination of emulsifiers creates a more stable interfacial film that resists coalescence and crystallization.
Q4: What is the correct procedure for incorporating this compound into an emulsion?
For waxy solids like STS, a hot process is generally recommended to ensure complete dissolution and proper emulsification.
Hot Process Emulsification Workflow
Caption: Hot process workflow for W/O emulsions with STS.
Experimental Protocols
Protocol 1: Preparation of a Stable Water-in-Oil (W/O) Emulsion using this compound (Hot Process)
Objective: To prepare a stable W/O emulsion and prevent the crystallization of STS.
Materials:
-
Oil Phase: Mineral Oil (or other desired oil), this compound (STS)
-
Aqueous Phase: Deionized Water
-
Optional: Co-emulsifier (e.g., Polysorbate 80), Preservative
Equipment:
-
Beakers
-
Heating magnetic stirrer or water bath
-
High-shear homogenizer (e.g., rotor-stator)
-
Thermometer
Procedure:
-
Phase Preparation:
-
In one beaker, combine the oil phase ingredients, including the this compound.[8]
-
In a separate beaker, prepare the aqueous phase.
-
-
Heating:
-
Heat both the oil and aqueous phases separately to 75-80°C. Ensure that all STS has completely melted in the oil phase. The aqueous phase should be heated to a similar temperature to prevent premature crystallization of the STS upon mixing.[8]
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while mixing with a high-shear homogenizer.[9] The slow addition is critical to allow for the proper formation of the W/O emulsion.
-
-
Homogenization:
-
Continue to homogenize the mixture for 5-10 minutes at a high speed to reduce the droplet size of the dispersed aqueous phase.
-
-
Cooling:
-
Transfer the emulsion to a vessel with gentle agitation and allow it to cool to room temperature. Rapid cooling should be avoided as it can induce crystallization.[3]
-
-
Addition of Post-Emulsification Ingredients:
-
Once the emulsion has cooled to below 40°C, add any heat-sensitive ingredients, such as preservatives or active pharmaceutical ingredients.
-
Protocol 2: Characterization of Emulsion Stability using Differential Scanning Calorimetry (DSC)
Objective: To analyze the thermal behavior of the emulsion and identify any crystallization or melting events associated with STS.
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the emulsion into a hermetic aluminum DSC pan and seal it.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample at a starting temperature well above the melting point of all components (e.g., 80°C) for 5-10 minutes to erase any thermal history.[1]
-
Cool the sample at a controlled rate (e.g., 5-10°C/min) to a low temperature (e.g., -20°C).
-
Hold the sample at the low temperature for a few minutes.
-
Heat the sample at the same controlled rate back to the starting temperature.
-
-
Data Analysis:
-
Analyze the resulting thermogram for exothermic peaks during cooling (crystallization) and endothermic peaks during heating (melting). The presence of a distinct peak around the known melting/crystallization point of STS can indicate its crystallization within the emulsion.
-
Protocol 3: Particle Size Analysis of the Emulsion
Objective: To determine the droplet size distribution of the dispersed phase, which is a key indicator of emulsion stability.
Equipment:
-
Laser Diffraction or Dynamic Light Scattering (DLS) particle size analyzer
Procedure:
-
Sample Preparation:
-
Disperse a small amount of the emulsion in a suitable solvent (e.g., the continuous oil phase) to achieve the optimal obscuration or scattering intensity for the instrument.
-
-
Measurement:
-
Analyze the sample according to the instrument's standard operating procedure.
-
-
Data Analysis:
-
Evaluate the particle size distribution. A narrow, monomodal distribution is generally indicative of a stable emulsion. The presence of larger particles or a bimodal distribution may suggest coalescence or flocculation, which can be precursors to crystallization issues.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulation of water-in-oil-in-water (W/O/W) emulsions containing trans-resveratrol - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. CN101406429A - Oil-in-water emulsion and preparation method thereof - Google Patents [patents.google.com]
- 5. thecosmeticformulator.com [thecosmeticformulator.com]
- 6. researchgate.net [researchgate.net]
- 7. The Impact of Surfactant Structures and High-Speed Mixing Dynamics in Achieving Nano-Sized Emulsions with Simple High-Speed Homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to make a W/O emulsion that feels like an O/W emulsion - Swettis Beauty Blog [skinchakra.eu]
- 9. researchgate.net [researchgate.net]
Troubleshooting phase separation in Sorbitan tristearate stabilized systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sorbitan tristearate (Span™ 65) stabilized systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a stabilizer?
This compound, also known as Span™ 65, is a nonionic surfactant with a low Hydrophilic-Lipophilic Balance (HLB) value of approximately 2.1.[1] This low HLB value makes it highly lipophilic (oil-loving), and thus an effective emulsifier for creating stable water-in-oil (W/O) emulsions.[1] It is also used as a stabilizer in non-aqueous systems and to modify the crystal structure of lipidic components, for example, to prevent fat bloom in chocolate.[1][2][3]
Q2: What are the common signs of instability in a this compound stabilized system?
The most common sign of instability is phase separation, where the oil and water phases separate into distinct layers. Other indicators include:
-
Creaming or Sedimentation: The dispersed droplets migrate to the top (creaming) or bottom (sedimentation) of the continuous phase.[4]
-
Flocculation: The dispersed droplets clump together without coalescing.
-
Coalescence: The dispersed droplets merge to form larger droplets, eventually leading to complete phase separation.
-
Changes in Viscosity: A significant decrease in viscosity can indicate a breakdown of the emulsion structure.
-
Changes in Particle Size: An increase in the average droplet size over time is a clear indicator of instability.
Q3: Can this compound be used for oil-in-water (O/W) emulsions?
On its own, this compound is not suitable for creating stable O/W emulsions due to its low HLB value. However, it is often used in combination with a high HLB emulsifier, such as a polysorbate (Tween™), to achieve a specific required HLB for a stable O/W emulsion. The ratio of the two emulsifiers determines the overall HLB of the system.[1]
Q4: What is the typical concentration range for this compound in a formulation?
The optimal concentration of this compound depends on the specific formulation, including the oil and water phase ratio, the nature of the oil, and the desired stability. Generally, concentrations can range from 1% to 5% (w/w). It is crucial to optimize the concentration for each specific application.
Troubleshooting Guide: Phase Separation
This guide addresses common issues leading to phase separation in this compound stabilized systems and provides systematic steps to resolve them.
Problem: The emulsion separates into distinct oil and water layers shortly after preparation.
This is often due to fundamental issues with the formulation or the preparation process.
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for phase separation.
Possible Cause 1: Incorrect Hydrophilic-Lipophilic Balance (HLB)
-
Explanation: For W/O emulsions, a low HLB emulsifier like this compound is appropriate. However, if you are attempting to create an O/W emulsion, a higher HLB is required.
-
Solution: For O/W emulsions, blend this compound with a high HLB emulsifier (e.g., Polysorbate 80) to achieve the required HLB for your specific oil phase.
Possible Cause 2: Inadequate Emulsifier Concentration
-
Explanation: An insufficient amount of emulsifier will not provide enough coverage at the oil-water interface to prevent droplet coalescence. Conversely, excessive emulsifier can sometimes lead to instability.
-
Solution: Systematically vary the concentration of this compound in your formulation to find the optimal level. A typical starting range is 1-5% of the total formulation weight.
Possible Cause 3: Improper Homogenization
-
Explanation: The energy input during homogenization is critical for reducing the droplet size of the dispersed phase. Insufficient energy will result in large droplets that are more prone to coalescence.
-
Solution: Increase the homogenization speed and/or time. For high-viscosity systems, a high-shear homogenizer is recommended. The goal is to achieve a small and uniform droplet size distribution.
| Homogenization Speed (rpm) | Average Droplet Size (µm) | Stability Observation |
| 5,000 | 15-20 | Rapid phase separation |
| 10,000 | 5-10 | Separation within hours |
| 15,000 | 1-5 | Stable for several days |
| 20,000 | <1 | Potentially long-term stability |
Note: This is an illustrative example; optimal conditions will vary.
Problem: The emulsion is stable initially but separates over time or upon storage at different temperatures.
This type of instability is often related to more subtle factors affecting the long-term stability of the emulsion.
Mechanism of Stabilization and Destabilization:
References
How to improve the solubility of Sorbitan tristearate in nonpolar solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to dissolving Sorbitan tristearate in nonpolar solvents during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental solubility characteristics of this compound?
This compound, also known as Span 65, is a non-ionic, lipophilic (oil-loving) surfactant.[1][2] Its properties are dictated by its low Hydrophilic-Lipophilic Balance (HLB) value, which is approximately 2.1.[1][2][3] This low HLB value indicates that it is poorly soluble in water but is generally soluble or dispersible in oils and organic solvents.[4][5] It is practically insoluble in water, methanol, and ethanol.[6]
Q2: In which nonpolar solvents is this compound known to be soluble or dispersible?
This compound is slightly soluble in isopropanol, tetrachloroethylene, xylene, toluene, ether, carbon tetrachloride, and ethyl acetate.[3] It is described as dispersible in petroleum ether, mineral oil, and vegetable oils.[6]
Q3: Why am I having trouble dissolving this compound even in a nonpolar solvent?
Several factors can contribute to dissolution difficulties:
-
Insufficient Temperature: this compound is a waxy solid at room temperature with a melting point between 46°C and 53°C.[3] Heating the solvent is often necessary to facilitate dissolution.
-
Solvent Polarity: While "nonpolar" is a broad category, the specific solvent's properties matter. This compound's solubility can vary even among different nonpolar solvents.
-
Particle Size: Larger particles of this compound have a smaller surface area, which can slow down the dissolution rate significantly.[7]
-
Concentration: You may be attempting to create a solution that is above the saturation point of this compound in that specific solvent at a given temperature.
Q4: What is the HLB value of this compound and why is it important for solubility?
The Hydrophilic-Lipophilic Balance (HLB) value is a measure of the degree to which a surfactant is hydrophilic or lipophilic. This compound has a low HLB value of around 2.1, which places it in the lipophilic category.[1][8] This means it preferentially dissolves in or associates with the oil phase in an emulsion system, making it an effective water-in-oil (W/O) emulsifier.[1][2] Understanding this value is key to selecting the right solvent systems, as it predicts the compound's affinity for nonpolar environments.
Troubleshooting Guide: Improving Solubility
This guide provides systematic approaches to enhance the solubility of this compound in nonpolar solvents.
Problem: this compound is not dissolving or is dissolving very slowly in my nonpolar solvent.
Below is a workflow to diagnose and solve common solubility issues.
Caption: Troubleshooting workflow for improving this compound solubility.
Method 1: Thermal Treatment
Increasing the temperature of the solvent increases the kinetic energy of the system, which can overcome the intermolecular forces in the solid this compound, leading to better dissolution. As the temperature of a system increases, monolayers of sorbitan esters tend to expand, which can facilitate interaction with the solvent.[9]
Method 2: Co-solvency
The addition of a small amount of a secondary solvent, or co-solvent, can alter the overall polarity of the solvent system to better match that of the solute. While this compound is nonpolar, its ester and hydroxyl groups create regions of slight polarity. A co-solvent can help bridge the minor polarity differences between the solute and the primary solvent. For instance, adding a small amount of a more polar solvent like isopropanol to a very nonpolar solvent like hexane could improve wetting and dissolution.[10]
Method 3: Particle Size Reduction (Micronization)
The rate of dissolution is directly proportional to the surface area of the solute. Reducing the particle size of the this compound powder dramatically increases its surface area, allowing the solvent to interact more efficiently with more of the material at once.[7][11] This does not change the equilibrium solubility but can significantly increase the rate at which it dissolves.[7]
Caption: Micronization increases surface area to improve dissolution rates.
Data & Protocols
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | Span 65, E492 | [2][4] |
| Molecular Formula | C60H114O8 | [3] |
| Molar Mass | 963.54 g/mol | [3] |
| Appearance | Light cream to tan, hard, waxy solid | |
| Melting Point | 46 - 53 °C | [3] |
| HLB Value | ~2.1 | [1][2][3] |
Table 2: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility Description | Reference(s) |
| Water | Insoluble | [6] |
| Methanol | Insoluble | [6] |
| Ethanol | Insoluble | [6] |
| Toluene | Slightly Soluble | |
| Xylene | Slightly Soluble | [3] |
| Ether | Slightly Soluble | |
| Carbon Tetrachloride | Slightly Soluble | |
| Ethyl Acetate | Slightly Soluble | |
| Isopropanol | Slightly Soluble | [3] |
| Mineral Oil | Dispersible | [6] |
| Vegetable Oils | Dispersible | [6] |
| Petroleum Ether | Dispersible |
Experimental Protocols
Protocol 1: Method for Improving Solubility Using Thermal Treatment
Objective: To dissolve this compound in a nonpolar solvent using heat and agitation.
Materials:
-
This compound (fine powder preferred)
-
Selected nonpolar solvent (e.g., Toluene, Xylene)
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Thermometer
Procedure:
-
Measure Solvent: Add the desired volume of the nonpolar solvent to the beaker or flask.
-
Add Stir Bar: Place a magnetic stir bar in the solvent.
-
Begin Stirring: Place the beaker on the magnetic stirrer and begin stirring at a moderate speed to create a vortex.
-
Heat Solvent: Gently heat the solvent to a temperature of 55-60°C. Use a thermometer to monitor the temperature. Do not exceed the boiling point of the solvent.
-
Add Solute: Slowly add the pre-weighed this compound powder to the vortex of the stirring solvent. Adding it slowly prevents clumping.
-
Dissolve: Continue stirring and maintaining the temperature until all the solid has dissolved. This may take several minutes.
-
Cool Down: Once fully dissolved, turn off the heat and allow the solution to cool to room temperature while still stirring. Observe if any precipitation occurs upon cooling. If it does, the solution was saturated at the higher temperature.
Protocol 2: Screening for an Effective Co-solvent
Objective: To determine if a co-solvent can improve the solubility of this compound in a primary nonpolar solvent.
Materials:
-
This compound
-
Primary nonpolar solvent (e.g., Heptane)
-
A selection of potential co-solvents (e.g., Isopropanol, Ethyl Acetate, Toluene)
-
Multiple small vials or test tubes with caps
-
Vortex mixer
-
Graduated pipettes
Procedure:
-
Prepare Stock: Add a pre-weighed amount of this compound to each vial, exceeding the expected solubility to ensure a saturated system. For example, add 0.5 g of this compound to each 10 mL vial.
-
Prepare Control: To the first vial, add 5 mL of the primary nonpolar solvent. This will be your control.
-
Prepare Test Systems: Create a series of co-solvent mixtures. For example:
-
Vial 2: 4.75 mL primary solvent + 0.25 mL co-solvent A (5% co-solvent)
-
Vial 3: 4.5 mL primary solvent + 0.5 mL co-solvent A (10% co-solvent)
-
Vial 4: 4.75 mL primary solvent + 0.25 mL co-solvent B (5% co-solvent)
-
Vial 5: 4.5 mL primary solvent + 0.5 mL co-solvent B (10% co-solvent)
-
-
Equilibrate: Cap all vials tightly and place them on a vortex mixer for 10-15 minutes. Then, let them sit at a constant temperature for 24 hours to allow them to reach equilibrium.
-
Observe: After 24 hours, visually inspect the vials. A smaller amount of undissolved solid at the bottom of a test vial compared to the control indicates that the co-solvent has improved solubility.
-
Quantify (Optional): For a quantitative assessment, carefully filter the supernatant from each vial and determine the concentration of the dissolved this compound using an appropriate analytical method (e.g., gravimetric analysis after solvent evaporation, or a chromatographic technique).
References
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound (span 65); Span 65; span (R) 65 hlb-value 2.1; Span-65; Emulsifier S-65 [smolecule.com]
- 3. chembk.com [chembk.com]
- 4. E492 this compound - Ataman Kimya [atamanchemicals.com]
- 5. Personal Care | Lumisorb STS K - this compound supplier distributor | Vantage | Sorbitan Fatty Acid Esters [barentz-na.com]
- 6. ataman-chemicals.com [ataman-chemicals.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. HLB Calculator - Materials [hlbcalc.com]
- 9. The Effect of Temperature on Sorbitan Surfactant Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US8282977B2 - Compositions containing non-polar compounds - Google Patents [patents.google.com]
- 11. juniperpublishers.com [juniperpublishers.com]
Addressing aggregation issues in Sorbitan tristearate nanoparticle formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Sorbitan tristearate (STS) nanoparticles, with a primary focus on aggregation issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound (STS) nanoparticles are aggregating immediately after production. What are the likely causes?
A1: Immediate aggregation of STS nanoparticles, also known as solid lipid nanoparticles (SLNs), is often a result of suboptimal formulation or process parameters. Key factors to investigate include:
-
Insufficient Surfactant Concentration: An inadequate amount of surfactant can lead to incomplete coverage of the nanoparticle surface, failing to provide a sufficient steric barrier to prevent aggregation.[1][2]
-
Inappropriate Lipid-to-Surfactant Ratio: The balance between the lipid (this compound) and the surfactant is crucial for stability. An incorrect ratio can lead to instability and aggregation.[3]
-
High Lipid Concentration: Higher concentrations of lipids can increase the frequency of particle collisions, leading to a higher chance of aggregation, especially if not adequately stabilized.
-
Ineffective Homogenization: Insufficient homogenization pressure or duration may result in larger particles with a wider size distribution, which are more prone to aggregation.[4]
-
Temperature Differentials: A significant temperature difference between the hot lipid phase and the cold aqueous phase during preparation can induce rapid lipid crystallization and aggregation.
Q2: I'm observing a gradual increase in particle size and aggregation during storage. What can I do to improve long-term stability?
A2: Gradual aggregation during storage is a common stability issue. Here are several factors to consider for enhancing the long-term stability of your STS nanoparticle formulation:
-
Storage Temperature: Storing lipid nanoparticle formulations at refrigerated temperatures (e.g., 4°C) is often preferable to freezing. Freeze-thaw cycles can induce stress on the nanoparticles, leading to aggregation.
-
Use of Cryoprotectants: If freezing is necessary for long-term storage, the addition of cryoprotectants such as trehalose or sucrose is highly recommended. These sugars form a protective glassy matrix around the nanoparticles, preventing their aggregation during freezing and thawing.
-
pH of the Dispersion Medium: The pH of the aqueous phase can influence the surface charge of the nanoparticles and the stability of the surfactant layer. It is important to maintain an optimal pH for your specific formulation.
-
Ionic Strength of the Medium: High concentrations of salts in the dispersion medium can screen the surface charge of the nanoparticles, reducing electrostatic repulsion and promoting aggregation. Using a buffer with an appropriate ionic strength is recommended.
-
Lipid Polymorphism: Solid lipids like this compound can exist in different crystalline forms (polymorphs). Over time, a transition to a more stable but less ordered crystalline form can occur, potentially leading to drug expulsion and particle aggregation. The choice of lipid and the preparation method can influence the initial polymorphic state and its stability.
Q3: How does the concentration of this compound and other surfactants affect the final nanoparticle size and polydispersity index (PDI)?
A3: The concentrations of the lipid (this compound) and the surfactant are critical parameters that significantly influence the particle size and PDI of the resulting nanoparticles.
-
Surfactant Concentration: Generally, increasing the surfactant concentration leads to a decrease in particle size.[5] This is because a higher amount of surfactant is available to stabilize the newly formed lipid droplets during homogenization, preventing their coalescence and leading to smaller nanoparticles. However, an excessively high surfactant concentration can lead to the formation of micelles, which may not be desirable.[1]
-
Lipid Concentration: An increase in the lipid concentration, while keeping the surfactant concentration constant, typically results in an increase in particle size. This is due to the limited amount of surfactant available to cover the larger total surface area of the lipid phase.
Q4: What are the best practices for preparing stable this compound nanoparticles using high-pressure homogenization (HPH)?
A4: High-pressure homogenization is a widely used and reliable method for producing SLNs.[4] To achieve stable STS nanoparticles, consider the following best practices:
-
Optimize Homogenization Parameters: The homogenization pressure and the number of cycles are critical. Generally, higher pressures (e.g., 500-1500 bar) and multiple cycles (e.g., 3-5) lead to smaller and more uniform nanoparticles.[4] However, excessive pressure or cycles can sometimes lead to particle aggregation due to increased kinetic energy.[4]
-
Maintain Optimal Temperatures: The lipid phase containing this compound should be heated to at least 5-10°C above its melting point. The aqueous surfactant solution should also be heated to the same temperature to ensure efficient emulsification.
-
Pre-emulsion Step: Before high-pressure homogenization, it is beneficial to create a coarse pre-emulsion using a high-shear homogenizer. This initial step helps to reduce the initial droplet size and improves the efficiency of the high-pressure homogenization process.
-
Cooling Process: The cooling of the resulting nanoemulsion should be carefully controlled to promote the formation of stable lipid crystals. Rapid cooling can sometimes lead to less stable polymorphic forms.
Data Presentation
The following tables summarize the impact of formulation variables on the physicochemical properties of solid lipid nanoparticles. While not exclusively for this compound, these data illustrate general trends applicable to STS nanoparticle formulations.
Table 1: Effect of Surfactant Concentration on Particle Size and Polydispersity Index (PDI)
| Formulation ID | Lipid Concentration (w/v %) | Surfactant (Poloxamer 407) Concentration (w/v %) | Mean Particle Size (nm) | Polydispersity Index (PDI) |
| F1 | 3 | 2 | 115 | 1.01 |
| F2 | 3 | 3 | 79 | 0.71 |
| F3 | 3 | 4 | 85 | 0.85 |
| F4 | 3 | 6 | 92 | 0.93 |
Data adapted from a study on beta-carotene loaded nanostructured lipid carriers, demonstrating the principle of optimizing surfactant concentration.
Table 2: Physicochemical Characteristics of Different Solid Lipid Nanoparticle Formulations
| Formulation Code | Lipid Type | Surfactant (Tween 80) (%) | Particle Size (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD |
| TXR-SLN 1 | Glyceryl behenate | 1.5 | 152.3 ± 2.15 | 0.245 ± 0.02 | -25.4 ± 7.54 |
| TXR-SLN 2 | Glyceryl behenate | 1.0 | 140.5 ± 1.02 | 0.218 ± 0.01 | -28.6 ± 8.71 |
| TXR-SLN 3 | Glyceryl behenate | 2.0 | 165.8 ± 3.40 | 0.289 ± 0.03 | -22.1 ± 6.98 |
This table shows results for troxerutin-loaded solid lipid nanoparticles, highlighting the impact of surfactant concentration on particle characteristics.[6]
Table 3: Stability of Optimized SLN Formulation Over Time at 4°C
| Time (Months) | Particle Size (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD | | :--- | :--- | :--- | :--- | :--- | | 0 | 140.5 ± 1.02 | 0.218 ± 0.01 | -28.6 ± 8.71 | | 1 | 145.2 ± 1.56 | 0.225 ± 0.02 | -27.9 ± 8.52 | | 3 | 151.7 ± 2.03 | 0.238 ± 0.02 | -26.5 ± 8.11 |
Hypothetical data based on typical stability trends for optimized solid lipid nanoparticle formulations stored under refrigerated conditions.
Experimental Protocols
1. Preparation of this compound Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)
This protocol describes a general procedure for preparing STS-based SLNs using the hot homogenization technique followed by high-pressure homogenization.
Materials:
-
This compound (STS)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Purified water
-
Active Pharmaceutical Ingredient (API) - optional
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer with heating plate
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the desired amount of this compound and place it in a beaker.
-
If incorporating a lipophilic API, dissolve it in the molten lipid.
-
Heat the beaker in a water bath to a temperature approximately 5-10°C above the melting point of STS, under continuous stirring, until a clear lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Weigh the desired amount of surfactant and dissolve it in purified water in a separate beaker.
-
Heat the aqueous phase to the same temperature as the lipid phase under continuous stirring.
-
-
Formation of the Pre-emulsion:
-
Pour the hot aqueous phase into the hot lipid phase under continuous stirring with a magnetic stirrer.
-
Immediately subject the mixture to high-shear homogenization for 3-5 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization:
-
Transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.
-
Homogenize the pre-emulsion at a pressure of 500-1500 bar for 3-5 cycles. The optimal pressure and number of cycles should be determined for each specific formulation.[4]
-
-
Cooling and Nanoparticle Formation:
-
The resulting hot nanoemulsion is then cooled down to room temperature or below, allowing the lipid to recrystallize and form solid lipid nanoparticles. This can be done by placing the beaker in a cold water bath or by leaving it at room temperature under gentle stirring.
-
-
Storage:
-
Store the final SLN dispersion at a controlled temperature, typically in a refrigerator at 4°C, to minimize aggregation and maintain stability.
-
2. Characterization of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
This protocol outlines the general steps for analyzing the particle size and PDI of an STS nanoparticle dispersion using a DLS instrument.
Equipment:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
-
Cuvettes (disposable or quartz)
-
Pipettes and tips
-
Purified water or appropriate buffer for dilution
Procedure:
-
Instrument Preparation:
-
Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.
-
Ensure the sample holder is clean and at the desired measurement temperature (typically 25°C).
-
-
Sample Preparation:
-
The SLN dispersion usually needs to be diluted to an appropriate concentration to avoid multiple scattering effects. A typical dilution is 1:100 with purified water or the same buffer used for the formulation.
-
The final sample should be visually clear or slightly opalescent.
-
Filter the dilution medium (water or buffer) through a 0.22 µm filter to remove any dust or particulate contaminants.
-
Carefully pipette the diluted sample into a clean, dust-free cuvette. Ensure there are no air bubbles.
-
-
Measurement:
-
Place the cuvette in the sample holder of the DLS instrument.
-
Allow the sample to equilibrate to the set temperature for a few minutes.
-
Set the measurement parameters in the software, including the dispersant properties (viscosity and refractive index of water), the material properties (refractive index of the lipid), and the measurement angle (e.g., 173° for backscatter detection).
-
Perform the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.
-
-
Data Analysis:
-
The software will use the autocorrelation function of the scattered light intensity to calculate the particle size distribution.
-
The primary results obtained are the Z-average diameter (an intensity-weighted average size) and the Polydispersity Index (PDI), which is a measure of the width of the size distribution. A PDI value below 0.3 generally indicates a monodisperse and homogenous population.[6]
-
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing nanoparticle aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. Surfactant Effect on the Physicochemical Characteristics of Solid Lipid Nanoparticles Based on Pillar[5]arenes | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. japsonline.com [japsonline.com]
- 5. Influence of Surfactant and Lipid Type on the Physicochemical Properties and Biocompatibility of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin [mdpi.com]
Impact of pH on the stability of Sorbitan tristearate emulsions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of Sorbitan tristearate emulsions.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of pH on the stability of this compound emulsions?
A1: this compound, a non-ionic surfactant, is generally stable across a broad pH range. Emulsions formulated with this compound are typically stable at room temperature within a pH range of 2 to 12.[1] However, at excessively high or low pH values, the ester linkage in the this compound molecule can undergo hydrolysis, leading to a breakdown of the emulsifier and subsequent emulsion instability.[1]
Q2: How does pH affect the chemical stability of this compound?
A2: The primary mechanism of pH-induced instability for this compound is hydrolysis. Under strongly acidic or alkaline conditions, the ester bonds are susceptible to cleavage, breaking down the molecule into sorbitan and stearic acid. This degradation compromises its emulsifying properties. While stable in mildly acidic or alkaline solutions, significant hydrolysis can occur in the presence of water at extreme pH levels.[1]
Q3: Can the pH of my formulation affect the physical stability of the emulsion (e.g., creaming, coalescence)?
A3: Yes, while this compound itself is non-ionic and its charge is not directly affected by pH, the overall stability of the emulsion can be influenced by the pH of the continuous phase. Changes in pH can alter the surface charge (Zeta Potential) of the dispersed phase droplets if other ionizable components are present in the formulation. This can lead to flocculation and coalescence. For instance, in oil-in-water emulsions, a highly acidic environment might alter the texture and viscosity of the final product.[2]
Q4: What is the optimal pH range for working with this compound emulsions?
A4: For optimal stability and to prevent chemical degradation of the emulsifier, it is recommended to maintain the pH of your this compound emulsion within a neutral to mildly acidic or alkaline range (approximately pH 4-8). However, the ideal pH will ultimately depend on the specific components of your formulation.
Q5: Are there any signs of pH-related instability I should watch for in my this compound emulsion?
A5: Yes, signs of pH-related instability include:
-
Phase Separation: A clear separation of the oil and water phases.
-
Changes in Viscosity: A noticeable thickening or thinning of the emulsion.[2]
-
Creaming or Sedimentation: The rising of the dispersed phase to the top (creaming) or settling to the bottom (sedimentation).
-
Flocculation: The clumping together of dispersed droplets.
-
Coalescence: The merging of smaller droplets to form larger ones.
-
Changes in Appearance: A grainy texture or a shift in color or odor.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of this compound emulsions related to pH.
| Problem | Potential Cause | Recommended Solution |
| Phase Separation | Extreme pH (highly acidic or alkaline) causing hydrolysis of this compound. | Measure the pH of your formulation. Adjust the pH to a more neutral range (e.g., pH 4-8) using appropriate buffers. Consider protecting the formulation from atmospheric CO2, which can lower the pH of unbuffered aqueous systems. |
| Creaming/Sedimentation | Insufficient emulsion stability, potentially exacerbated by pH effects on other formulation components leading to flocculation. | While this compound is the primary emulsifier, the overall zeta potential of the droplets could be influenced by other ingredients. Measure the zeta potential at different pH values. Adjusting the pH might increase electrostatic repulsion between droplets. Also, consider increasing the viscosity of the continuous phase. |
| Change in Viscosity | pH may be affecting the hydration or conformation of other components in your formulation (e.g., thickeners, polymers). | Evaluate the pH sensitivity of all ingredients in your formulation. If a specific component is identified as pH-sensitive, consider replacing it with a more stable alternative or adjusting the pH to its optimal range. |
| Grainy Texture | Crystallization of components within the emulsion, which can sometimes be influenced by pH changes affecting solubility. | Ensure all components are fully dissolved during the heating phase of emulsification. Evaluate the solubility of all ingredients at the formulation's pH. |
Experimental Protocols
Protocol for Preparing this compound Emulsions at Different pH Values
This protocol outlines a general method for preparing and evaluating the stability of a simple oil-in-water (O/W) emulsion stabilized with this compound at various pH levels.
Materials:
-
This compound (Span 65)
-
Oil Phase (e.g., Mineral Oil, Soybean Oil)
-
Deionized Water
-
Buffer solutions (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, borate buffers for alkaline pH)
-
Homogenizer (e.g., high-shear mixer, sonicator)
-
pH meter
-
Glass beakers and graduated cylinders
-
Heating plate with magnetic stirrer
Procedure:
-
Preparation of Aqueous Phase:
-
Prepare a series of aqueous phases by adjusting the pH of deionized water using the appropriate buffer solutions to achieve the desired pH values (e.g., pH 3, 5, 7, 9, 11).
-
-
Preparation of Oil Phase:
-
In a separate beaker, weigh the desired amount of the oil phase and this compound.
-
Heat the oil phase to 60-70°C while stirring until the this compound is completely dissolved.
-
-
Emulsification:
-
Heat the aqueous phase to the same temperature as the oil phase (60-70°C).
-
Slowly add the oil phase to the aqueous phase while homogenizing at high speed.
-
Continue homogenization for a specified time (e.g., 5-10 minutes) to ensure a fine emulsion is formed.
-
-
Cooling:
-
Allow the emulsion to cool to room temperature while stirring gently.
-
-
Characterization and Stability Testing:
-
Immediately after preparation and at specified time intervals (e.g., 1 hour, 24 hours, 7 days), evaluate the emulsion for:
-
pH: Confirm the final pH of the emulsion.
-
Visual Appearance: Observe for any signs of phase separation, creaming, or sedimentation.
-
Microscopic Analysis: Observe the droplet size and distribution using a microscope.
-
Particle Size Analysis: Quantify the mean droplet size and polydispersity index (PDI) using a particle size analyzer.
-
Zeta Potential: Measure the surface charge of the droplets.
-
-
Data Presentation: Impact of pH on Emulsion Stability
The following table provides a template for summarizing the quantitative data obtained from the experimental protocol.
| pH | Mean Droplet Size (µm) at T=0 | Mean Droplet Size (µm) at T=24h | Creaming Index (%) at T=24h | Observations |
| 3.0 | ||||
| 5.0 | ||||
| 7.0 | ||||
| 9.0 | ||||
| 11.0 |
Creaming Index (%) = (Height of cream layer / Total height of emulsion) x 100
Visualizations
Troubleshooting Workflow for pH-Related Emulsion Instability
Caption: Troubleshooting workflow for pH-related instability in this compound emulsions.
Signaling Pathway of pH-Induced Emulsifier Degradation
Caption: Mechanism of this compound degradation under extreme pH conditions.
References
Overcoming challenges in the scale-up of Sorbitan tristearate formulations
Welcome to the technical support center for Sorbitan Tristearate (STS) formulations. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up formulations containing STS. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing unexpected changes in viscosity and texture in our emulsion after scaling up from a 1 kg lab batch to a 50 kg pilot batch. What could be the cause?
A1: This is a common challenge during scale-up. The transition from lab to pilot scale introduces significant variations in processing conditions that can affect the performance of this compound (STS), a waxy solid that can increase viscosity.[1] Key factors to investigate include:
-
Mixing and Shear Rate: Larger vessels and different impeller geometries result in different shear forces and mixing efficiencies. Inadequate dispersion of STS can lead to localized high-viscosity regions or incomplete hydration.
-
Heating and Cooling Rates: Slower and less uniform heating and cooling in larger vessels can affect the crystallization and solubilization behavior of STS, which has a melting point of 55-65 °C.[2] This can lead to batch-to-batch inconsistency.
-
STS Concentration: The optimal concentration of STS, typically ranging from 0.1% to 10%, might need to be re-evaluated at a larger scale to achieve the desired rheological properties.[2][3]
Troubleshooting Workflow: Inconsistent Viscosity
Caption: Troubleshooting workflow for viscosity issues during scale-up.
Q2: Our lipid-based formulation, which was stable in the lab, is now showing signs of crystal growth and polymorphism changes during storage. How can STS help mitigate this?
A2: this compound is widely used as a crystal inhibitor and stabilizer, particularly in lipid-based systems like chocolates, margarines, and pharmaceutical formulations.[2][4] It is effective at retarding fat bloom by preventing the conversion of less stable crystal forms (β') to more stable, but aesthetically or functionally undesirable, forms (β).[5]
The likely reasons for instability upon scale-up include:
-
Different Thermal History: As mentioned, slower cooling rates in large batches can favor the formation of more stable, larger crystals.
-
Compositional Changes: Minor variations in the purity of raw materials, which may be negligible at a small scale, can have a significant impact on crystallization kinetics in larger batches. Commercial stearic acid used to produce STS can itself contain impurities like palmitic acid.[5]
To address this, you can:
-
Optimize STS Concentration: Increasing the concentration of STS can enhance its ability to interfere with crystal packing and slow down polymorphic transitions.[6]
-
Control Cooling Process: Implement a controlled and validated cooling profile for the pilot batch that mimics the optimal conditions found at the lab scale.
-
Co-crystallization: STS can induce heterogeneous nucleation through co-crystallization, which can be leveraged to control the final crystal structure.[6][7]
Q3: We are developing a water-in-oil (W/O) emulsion and are struggling with maintaining droplet size and preventing phase separation during scale-up. Can we use STS?
A3: Yes, this compound is an effective lipophilic (oil-loving) surfactant with a low Hydrophile-Lipophile Balance (HLB) value of 2.1, making it highly suitable for stabilizing W/O emulsions.[1][5][8] When scaling up, the energy input from homogenization equipment (e.g., rotor-stator mixers, high-pressure homogenizers) does not scale linearly. This can lead to broader droplet size distributions and an increased tendency for coalescence.
Key considerations for scale-up:
-
Emulsifier System: While STS is excellent for W/O systems, it is often used in combination with a high-HLB emulsifier (like a Polysorbate) to fine-tune the stability of oil-in-water (O/W) emulsions.[2][5] For W/O emulsions, ensure the concentration is sufficient for the increased interfacial area in the larger batch.
-
Homogenization Process: The tip speed of a rotor-stator mixer or the pressure of a high-pressure homogenizer are critical process parameters. These must be carefully selected and controlled during scale-up to achieve the same level of energy input per unit volume.
-
Order of Addition: The phase in which STS is dissolved and the temperature of each phase during emulsification can significantly impact the final emulsion quality.
Scale-Up Logic for Emulsification
Caption: Key considerations for scaling up an STS-stabilized emulsion process.
Data & Specifications
For successful scale-up, it is crucial to use STS with consistent specifications. Below is a table of typical quantitative data for pharmaceutical and food-grade this compound.
Table 1: Typical Specifications of this compound (Span 65)
| Parameter | Standard Value | Unit | Significance in Scale-Up |
|---|---|---|---|
| HLB Value | 2.1 | - | Confirms its suitability as a W/O emulsifier.[8] |
| Melting Point | 55 - 65 | °C | Critical for determining the processing temperature required for complete dissolution.[2] |
| Acid Value | ≤ 15 | mg KOH/g | Indicates the amount of free fatty acids; high values can suggest degradation or lead to incompatibilities.[8] |
| Saponification Value | 176 - 190 | mg KOH/g | Relates to the average molecular weight and ester content, ensuring consistency of the raw material.[2][8] |
| Hydroxyl Value | 66 - 80 | mg KOH/g | Measures the content of unesterified hydroxyl groups, which affects the polarity and emulsifying properties.[8] |
Experimental Protocols
Protocol 1: Quantification of this compound in a Formulation via HPLC-RI
This protocol is adapted for quantifying STS in oil-based formulations to ensure consistent concentration between batches.[9][10]
-
Objective: To determine the percentage of STS in a vegetable oil-based formulation.
-
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 400 mg of the STS-containing formulation into a 100-mL volumetric flask.
-
Dissolve and dilute to volume with tert-butyl methyl ether.
-
-
Solid-Phase Extraction (SPE) and Hydrolysis:
-
Transfer a 5.0 mL aliquot of the sample solution to a silica SPE cartridge (e.g., Sep-Pak Vac 12 cc, 2g).
-
Wash the cartridge with tert-butyl methyl ether to remove the oil matrix, leaving the more polar STS adsorbed.
-
Perform on-cartridge hydrolysis of the STS to sorbitol and stearic acid by adding an appropriate alkaline solution (e.g., methanolic KOH) and allowing it to react.
-
Elute the resulting polyalcohols (sorbitol) from the cartridge using a polar solvent like water or a water/acetonitrile mixture.
-
-
HPLC Analysis:
-
System: High-Performance Liquid Chromatograph with a Refractive Index (RI) detector.
-
Column: A suitable column for sugar/polyalcohol analysis (e.g., Aminex HPX-87H).
-
Mobile Phase: Isocratic elution with dilute sulfuric acid (e.g., 0.005 M).
-
Flow Rate: 0.6 mL/min.
-
Temperature: 65 °C.
-
-
Quantification:
-
Prepare a calibration curve using standards of known sorbitol concentration.
-
Calculate the amount of sorbitol in the sample, and back-calculate the concentration of STS based on stoichiometry.
-
-
Protocol 2: Characterization of Crystal Polymorphism using Differential Scanning Calorimetry (DSC)
This protocol helps analyze the impact of STS on the crystallization and melting behavior of a lipid-based formulation during scale-up.[7][11]
-
Objective: To assess the polymorphic form and thermal behavior of a lipid formulation containing STS.
-
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the formulation into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.
-
-
DSC Thermal Program:
-
Heating Scan (Melting Profile):
-
Equilibrate the sample at a low temperature (e.g., -40 °C) for 5-10 minutes.
-
Heat the sample at a controlled rate (e.g., 5 °C/min) to a temperature above the final melting point (e.g., 80 °C). This scan reveals the melting points of different polymorphs.
-
-
Cooling Scan (Crystallization Profile):
-
Hold the sample at 80 °C for 10 minutes to erase any crystal memory.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) back to -40 °C. This scan shows the crystallization onset and peak temperatures.
-
-
-
Data Analysis:
-
Analyze the resulting thermograms to identify melting endotherms and crystallization exotherms.
-
Compare the peak temperatures, shapes, and enthalpies (area under the curve) of samples from lab and pilot scale batches.
-
Shifts in peak temperatures or the appearance of new peaks can indicate changes in crystal form or stability, which can be correlated with the effectiveness of STS.
-
-
References
- 1. This compound | Cosmetic Ingredients Guide [ci.guide]
- 2. atamankimya.com [atamankimya.com]
- 3. specialchem.com [specialchem.com]
- 4. researchgate.net [researchgate.net]
- 5. foodadditives.net [foodadditives.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound Span 65 | 26658-19-5 | E492 - HUANA [huanachemical.com]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Resolving Sorbitan Tristearate Peaks in HPLC
Welcome to the technical support center for HPLC analysis of Sorbitan Tristearate (STS). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during method development and routine analysis.
Troubleshooting Guide
Navigating the complexities of this compound analysis by HPLC can be challenging due to the inherent nature of the analyte as a complex mixture of sorbitan esters. This guide addresses specific issues you may encounter.
Poor Peak Resolution or Co-elution of Ester Groups
Question: My chromatogram shows broad, overlapping peaks, and I cannot resolve the mono-, di-, and tristearate esters. What should I do?
Answer:
Poor resolution of sorbitan ester groups is a common issue. Commercial this compound is a complex mixture of stearic and palmitic acid esters of sorbitol and its anhydrides (sorbitan and isosorbide), making baseline separation of mono-, di-, tri-, and even tetra-esters challenging.[1][2] Here are steps to improve resolution:
-
Optimize the Mobile Phase Gradient: An isocratic elution is often insufficient for such a complex sample. A gradient elution with a slow ramp-up of the organic solvent can effectively separate the different ester groups.[3][4] Experiment with different gradient profiles to enhance separation.
-
Change the Organic Solvent: The choice of organic solvent significantly impacts selectivity. If you are using acetonitrile, consider switching to isopropanol or methanol, or using a ternary mixture. Isopropanol/water mobile phases have been successfully used for the separation of sorbitan esters.[1][5]
-
Adjust the Column Temperature: Increasing the column temperature can improve peak shape and resolution by reducing mobile phase viscosity and increasing analyte diffusivity. Try optimizing the temperature in increments of 5°C.
-
Select an Appropriate Column: A high-quality reversed-phase C18 column is a good starting point.[5][6] However, for complex separations, consider a column with a different selectivity, such as a C8 or a phenyl-hexyl column. Longer columns or columns with smaller particle sizes can also increase efficiency and resolution.
Peak Tailing
Question: My this compound peaks are exhibiting significant tailing. What is the cause and how can I fix it?
Answer:
Peak tailing can compromise peak integration and reduce resolution. The primary causes for peak tailing in the analysis of compounds like sorbitan esters are secondary interactions with the stationary phase or column overload.
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with any polar moieties in the sorbitan esters, leading to tailing.
-
Solution: Use a well-endcapped column to minimize exposed silanols. Operating the mobile phase at a slightly acidic pH (if compatible with your analytes and column) can also suppress silanol ionization.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in tailing peaks.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[7]
-
Peak Splitting or Double Peaks
Question: I am observing split or double peaks for what should be a single component. What could be the issue?
Answer:
Peak splitting can arise from several factors, from instrumental issues to problems with the column or sample preparation.
-
Disrupted Sample Path: A common cause for splitting of all peaks is a blockage at the column inlet frit or a void in the column packing.[8]
-
Solution: First, try reversing and flushing the column (if the manufacturer allows). If this doesn't work, the column may need to be replaced. Using a guard column can help protect the analytical column from particulate matter.
-
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.
-
Solution: Ensure your sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.[7]
-
-
Co-elution: What appears to be a split peak might be two closely eluting isomers or related compounds.
-
Solution: Adjust the mobile phase composition or gradient to improve the separation of the two components.
-
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for this compound analysis?
A1: A reversed-phase C18 column is the most commonly used and is a good starting point for method development.[5][6] These columns provide the necessary hydrophobicity to retain and separate the different sorbitan esters based on the number of fatty acid chains.
Q2: this compound does not have a UV chromophore. What detector should I use?
A2: For compounds like sorbitan esters that lack a UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is suitable.[1] An ELSD is often preferred as it is generally more sensitive than an RI detector and is compatible with gradient elution. A Charged Aerosol Detector (CAD) is also an excellent option for this type of analysis.
Q3: What are the typical mobile phases used for the separation of sorbitan esters?
A3: Common mobile phases for the reversed-phase HPLC of sorbitan esters are mixtures of water with either isopropanol or acetonitrile.[1][6] A gradient elution, starting with a higher percentage of the aqueous phase and increasing the organic phase over time, is typically required to resolve the different ester groups.
Q4: How should I prepare my sample for HPLC analysis?
A4: Sample preparation is crucial for obtaining reliable results.
-
Solvent Selection: Dissolve the this compound sample in a solvent that is compatible with the mobile phase, such as isopropanol or a mixture of isopropanol and hexane. The goal is to ensure the sample is fully dissolved and to avoid precipitation upon injection.
-
Filtration: Always filter your sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system or column.
-
Concentration: Prepare the sample at a concentration that is within the linear range of your detector and avoids column overload. A typical concentration to start with is around 1-5 mg/mL.
Q5: I am using an ELSD and see a noisy or drifting baseline. What could be the cause?
A5: Baseline issues with an ELSD can often be traced back to the mobile phase or gas supply.
-
Mobile Phase Purity: Ensure you are using high-purity, HPLC-grade solvents and that any buffers or additives are non-volatile. Volatile buffers like ammonium acetate or ammonium formate are compatible with ELSD.
-
Gas Supply: The nebulizer gas (typically nitrogen) must be clean and delivered at a stable pressure. Fluctuations in gas pressure will cause baseline instability.
-
Detector Temperature: The drift tube temperature of the ELSD needs to be optimized. If the temperature is too low, the mobile phase will not fully evaporate, leading to a noisy baseline. If it's too high, volatile analytes may be lost.
Data Presentation
Table 1: Example HPLC Method Parameters for Sorbitan Ester Analysis
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Isopropanol |
| Gradient | 70% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 20 µL |
| Sample Solvent | Isopropanol |
Note: This is a representative method. Actual conditions will need to be optimized for your specific application and instrumentation.
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solution
-
Accurately weigh approximately 50 mg of this compound reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of isopropanol to the flask.
-
Sonicate for 10 minutes or until the standard is completely dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with isopropanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Visualizations
Caption: Troubleshooting workflow for common HPLC peak shape issues.
Caption: Influence of key HPLC parameters on peak resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. real.mtak.hu [real.mtak.hu]
- 5. Analysis of sorbitan fatty acid esters by HPLC | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lcms.cz [lcms.cz]
Technical Support Center: Controlling the Particle Size of Sorbitan Tristearate-Based Nanoparticles
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on controlling the particle size of sorbitan tristearate-based nanoparticles. Here, you will find answers to frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during formulation and characterization.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for preparing this compound-based solid lipid nanoparticles (SLNs)?
A1: The most common and effective methods for preparing this compound SLNs are high-pressure homogenization (HPH), microemulsion, and solvent emulsification-evaporation. The selection of the method depends on various factors, including the physicochemical properties of the active pharmaceutical ingredient (API) to be encapsulated, the desired particle size range, and the scalability of the process.[1][2][3]
Q2: What is a typical and desirable particle size range for this compound nanoparticles in pharmaceutical applications?
A2: this compound nanoparticles typically have a particle size ranging from 50 nm to 1000 nm.[4] For most pharmaceutical applications, a particle size between 100 nm and 500 nm is generally desired to ensure optimal stability, bioavailability, and cellular uptake.[5]
Q3: Which formulation and process parameters have the most significant impact on the final particle size?
A3: Several factors critically influence the final particle size of this compound nanoparticles. For high-pressure homogenization, the key parameters are the homogenization pressure and the number of homogenization cycles.[5][6] For all preparation methods, the concentration of this compound (the lipid), the type and concentration of the surfactant, and the processing temperature and cooling rate are crucial.[7][8][9]
Q4: How do I select an appropriate surfactant for my this compound formulation?
A4: The choice of surfactant is critical for controlling particle size and ensuring the stability of the nanoparticle suspension by preventing aggregation.[1] Non-ionic surfactants such as polysorbates (e.g., Tween® 80) and poloxamers are commonly used.[4] The hydrophilic-lipophilic balance (HLB) value of the surfactant is an important consideration. Often, a combination of surfactants is used to achieve a stable formulation with the desired particle size.[10]
Q5: What are the essential characterization techniques for determining the particle size and stability of this compound nanoparticles?
A5: The primary techniques for particle size analysis are Dynamic Light Scattering (DLS) and Laser Diffraction (LD).[11] DLS is suitable for nanoparticles and provides the mean particle size (Z-average) and the polydispersity index (PDI), which indicates the width of the size distribution.[12] Zeta potential measurement is crucial for assessing the stability of the nanoparticle suspension, with an absolute value greater than 30 mV generally indicating good stability.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation of this compound nanoparticles.
Problem 1: The particle size is too large.
| Potential Cause | Troubleshooting Action |
| High Lipid Concentration | A higher concentration of this compound can lead to increased viscosity of the dispersed phase, making it more difficult to reduce the particle size effectively. Action: Decrease the concentration of this compound in your formulation.[7] |
| Insufficient Homogenization Energy | The energy input during homogenization (pressure, speed, or duration) may not be adequate to break down the lipid droplets into the desired nano-range. Action: For high-pressure homogenization, increase the homogenization pressure and/or the number of cycles.[2] For high-shear homogenization, increase the homogenization speed and/or duration.[13] |
| Inappropriate Surfactant Concentration | An insufficient amount of surfactant will not adequately cover the surface of the newly formed nanoparticles, leading to aggregation and an apparent increase in particle size. Conversely, an excessively high concentration can also sometimes lead to an increase in size. Action: Optimize the surfactant concentration. Typically, increasing the surfactant concentration leads to a decrease in particle size up to a certain point.[14] |
| Slow Cooling Rate | A slow cooling rate during the solidification of the lipid can allow for crystal growth, resulting in larger particles. Action: Employ a rapid cooling step by, for example, immersing the hot nanoemulsion in an ice bath.[8][9] |
Problem 2: The nanoparticle suspension is unstable and aggregates over time.
| Potential Cause | Troubleshooting Action |
| Insufficient Surface Charge | The electrostatic repulsion between nanoparticles is too low to prevent them from aggregating. Action: Measure the zeta potential of your formulation. If the absolute value is below 30 mV, consider adding a charged surfactant or a stabilizer that imparts a higher surface charge.[5] |
| Inappropriate Surfactant | The chosen surfactant may not be providing adequate steric or electrostatic stabilization for the this compound nanoparticles. Action: Experiment with different types of surfactants (e.g., non-ionic, ionic) or a combination of surfactants to improve stability.[5] |
| High Ionic Strength of the Medium | The presence of salts in the aqueous phase can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and leading to aggregation. Action: Use deionized water for your formulation. If buffers are necessary, use them at the lowest possible concentration.[5] |
| Inappropriate Storage Conditions | Temperature fluctuations during storage can lead to lipid recrystallization and particle growth. Action: Store the nanoparticle dispersion at a controlled, cool temperature (e.g., 4°C), unless stability studies indicate otherwise. Avoid freezing, as this can cause irreversible aggregation.[15] |
Quantitative Data Summary
The following tables summarize the quantitative effects of key parameters on the particle size of lipid-based nanoparticles. While specific values can vary based on the exact formulation and equipment, these tables provide a general overview of expected trends.
Table 1: Effect of Surfactant Concentration on Particle Size
| Surfactant Concentration (% w/v) | Average Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| 1.0 | 250 ± 15 | 0.35 ± 0.05 | Fictionalized Data |
| 2.0 | 180 ± 10 | 0.25 ± 0.04 | Fictionalized Data |
| 3.0 | 150 ± 8 | 0.20 ± 0.03 | Fictionalized Data |
| 4.0 | 145 ± 9 | 0.18 ± 0.03 | Fictionalized Data |
Table 2: Effect of Homogenization Speed on Particle Size
| Homogenization Speed (rpm) | Average Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| 6,000 | 450 ± 30 | 0.45 ± 0.06 | Fictionalized Data based on[16] |
| 9,000 | 320 ± 25 | 0.38 ± 0.05 | Fictionalized Data based on[16] |
| 12,000 | 210 ± 18 | 0.28 ± 0.04 | Fictionalized Data based on[13][16] |
| 15,000 | 180 ± 15 | 0.25 ± 0.03 | Fictionalized Data |
Table 3: Effect of Lipid Concentration on Particle Size
| This compound Concentration (% w/v) | Average Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| 1 | 160 ± 12 | 0.22 ± 0.03 | Fictionalized Data based on[7] |
| 3 | 220 ± 18 | 0.30 ± 0.04 | Fictionalized Data based on[7] |
| 5 | 350 ± 25 | 0.41 ± 0.05 | Fictionalized Data based on[7] |
| 7 | 480 ± 35 | 0.52 ± 0.06 | Fictionalized Data based on[7] |
Experimental Protocols
Protocol 1: High-Pressure Homogenization (Hot Homogenization)
This method involves the emulsification of the molten lipid in a hot aqueous surfactant solution followed by high-pressure homogenization.
Materials:
-
This compound
-
Surfactant (e.g., Polysorbate 80)
-
Deionized water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath or heating plate with magnetic stirrer
-
Beakers
Procedure:
-
Preparation of Aqueous Phase: Dissolve the surfactant in deionized water and heat to a temperature approximately 5-10°C above the melting point of this compound (around 60-65°C).
-
Preparation of Lipid Phase: Melt the this compound separately at the same temperature as the aqueous phase.
-
Pre-emulsification: Add the molten lipid phase to the hot aqueous surfactant solution under high-shear homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature. Homogenize the emulsion at a pressure between 500 and 1500 bar for 3-5 cycles.[2][6][17]
-
Cooling and Nanoparticle Formation: Cool down the resulting nanoemulsion by placing it in an ice bath or a refrigerator to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Analyze the particle size, PDI, and zeta potential of the resulting nanoparticle dispersion.
Protocol 2: Microemulsion Method
This method involves the formation of a thermodynamically stable microemulsion which is then dispersed in a cold aqueous medium to form nanoparticles.
Materials:
-
This compound
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Butanol)
-
Deionized water
Equipment:
-
Water bath or heating plate with magnetic stirrer
-
Beakers
-
Ice bath
Procedure:
-
Preparation of the Microemulsion: Melt the this compound. To the molten lipid, add the surfactant and co-surfactant and mix until a clear, homogenous mixture is formed. Heat this mixture to approximately 60-65°C.
-
Formation of the o/w Microemulsion: To the hot lipid/surfactant/co-surfactant mixture, add a small amount of hot deionized water (at the same temperature) dropwise with gentle stirring until a transparent o/w microemulsion is formed.
-
Nanoparticle Precipitation: Disperse the warm, clear microemulsion into cold deionized water (e.g., 2-4°C) under continuous stirring. The ratio of microemulsion to water is typically high (e.g., 1:10 to 1:50).[5]
-
Nanoparticle Formation: The rapid cooling and dilution cause the lipid to precipitate, forming nanoparticles.
-
Purification: The resulting nanoparticle dispersion may need to be purified to remove excess surfactant and co-surfactant, for example, by dialysis or ultrafiltration.
-
Characterization: Analyze the particle size, PDI, and zeta potential of the purified nanoparticle dispersion.
Protocol 3: Solvent Emulsification-Evaporation Method
This method involves dissolving the lipid in an organic solvent, emulsifying this solution in an aqueous phase, and then removing the solvent to form nanoparticles.
Materials:
-
This compound
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Surfactant (e.g., Polysorbate 80)
-
Deionized water
Equipment:
-
High-shear homogenizer or sonicator
-
Rotary evaporator
-
Magnetic stirrer
-
Beakers
Procedure:
-
Preparation of Organic Phase: Dissolve the this compound in a water-immiscible organic solvent.
-
Preparation of Aqueous Phase: Dissolve the surfactant in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase under high-shear homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Remove the organic solvent from the emulsion by stirring at room temperature or under reduced pressure using a rotary evaporator.
-
Nanoparticle Formation: As the solvent evaporates, the lipid precipitates, forming solid nanoparticles.
-
Purification: The nanoparticle suspension can be washed and concentrated by ultracentrifugation or dialysis to remove any excess surfactant.
-
Characterization: Analyze the particle size, PDI, and zeta potential of the final nanoparticle dispersion.
Visualizations
Caption: High-Pressure Homogenization Workflow.
Caption: Key Parameter Relationships to Particle Size.
References
- 1. jddtonline.info [jddtonline.info]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of high pressure homogenization conditions to produce nanostructured lipid carriers using natural and synthetic emulsifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The size of solid lipid nanoparticles: an interpretation from experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cooling rate, sorbitan and glyceryl monostearate gelators elicit different microstructural, viscoelastic and textural properties in chia seed oleogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nanocomposix.com [nanocomposix.com]
- 12. 3p-instruments.com [3p-instruments.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. SOP for High-Pressure Homogenization for Nanoparticle Production – SOP Guide for Pharma [pharmasop.in]
Mitigating the effect of temperature on Sorbitan tristearate performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the effects of temperature on Sorbitan tristearate (STS) performance during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound, with a focus on temperature-related causes and solutions.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| STS-T-01 | Poor solubility or incomplete dissolution of STS in the lipid phase. | Insufficient temperature during mixing. The processing temperature is below the melting point of STS (typically 55-65°C).[1] | Heat the lipid phase to at least 10°C above the melting point of STS (i.e., 70-75°C) with continuous stirring to ensure complete dissolution. For solid lipid nanoparticles, the lipid and aqueous phases should be heated to 5-10°C above the lipid's melting point.[2] |
| STS-T-02 | Emulsion instability (e.g., phase separation, creaming) at elevated storage temperatures (e.g., 40°C). | Increased kinetic energy at higher temperatures can lead to droplet coalescence.[3] The emulsifier film at the oil-water interface may become less stable at elevated temperatures.[3] | Consider using a co-emulsifier with a higher HLB value (e.g., a polysorbate) to create a more robust and temperature-stable emulsifying system. Optimize the storage temperature; for many formulations, storage at a constant, controlled room temperature (18-20°C) is recommended.[4] |
| STS-T-03 | Uncontrolled or unexpected crystallization (polymorphic transition) during cooling. | The cooling rate is too fast or too slow, leading to the formation of unstable polymorphic forms.[5][6] In lipid-based formulations, rapid cooling can lead to the formation of less stable α-crystals, which may later transition to more stable β' or β forms, altering the product's properties.[5] | Implement a controlled cooling process. The optimal cooling rate is formulation-dependent and should be determined experimentally. Stepwise cooling or tempering at specific temperatures can promote the formation of the desired stable polymorph. For instance, in chocolate production, a specific tempering process is crucial to form stable β(V) crystals and prevent fat bloom.[7] |
| STS-T-04 | Fat bloom (grayish-white film) on the surface of lipid-based products like chocolate or suppositories during storage. | Temperature fluctuations during storage cause the partial melting and subsequent recrystallization of fats on the surface.[1][7] STS is used to retard fat bloom by stabilizing the desired crystal form, but extreme temperature swings can overwhelm its effect.[7] | Store the final product at a constant and cool temperature (e.g., 18-20°C for chocolate).[4] Ensure proper tempering of the fat base during production to promote the formation of stable crystals. The addition of STS can delay, but not entirely prevent, fat bloom under adverse storage conditions.[8] |
| STS-T-05 | Inconsistent drug release from STS-based solid dosage forms. | The processing temperature during manufacturing may affect the crystalline structure of the STS matrix, thereby altering the drug release profile.[9][10] Different polymorphic forms of the lipid matrix can have different drug dissolution and diffusion characteristics. | Maintain a consistent and controlled temperature during the manufacturing process. The temperature should be high enough to ensure homogeneity but not so high as to cause degradation of the active pharmaceutical ingredient (API) or STS. The glass transition temperature (Tg) of the formulation can be a critical parameter to monitor, as drug release can accelerate above this temperature.[11] |
Frequently Asked Questions (FAQs)
1. What is the optimal processing temperature when working with this compound?
The optimal processing temperature depends on the specific application and formulation. As a general guideline, STS should be heated to at least 10°C above its melting point (55-65°C) to ensure complete dissolution in the lipid phase.[1] For emulsions, the temperature of the oil and water phases should be similar to prevent premature crystallization upon mixing.
2. How does the cooling rate after melting STS affect my formulation?
The cooling rate is a critical parameter that influences the crystallization process of the lipid matrix. A rapid cooling rate tends to produce smaller, less stable crystals (α-form), while a slower, controlled cooling rate allows for the formation of larger, more stable crystals (β' and β-forms).[5][6] The specific crystal form can significantly impact the final product's texture, hardness, and stability.
3. Can this compound be used alone to create a stable emulsion at various temperatures?
While STS is an effective water-in-oil (W/O) emulsifier, for oil-in-water (O/W) emulsions or for enhanced stability over a wider temperature range, it is often beneficial to use it in combination with a hydrophilic co-emulsifier (e.g., polysorbates).[12] The ratio of the emulsifiers can be adjusted to achieve the desired Hydrophile-Lipophile Balance (HLB) for optimal stability.
4. Why am I observing changes in my product's texture during storage even when using STS?
Changes in texture during storage are often due to polymorphic transitions of the lipid components in your formulation. STS helps to stabilize a desired polymorphic form, but factors such as significant temperature fluctuations or the presence of other lipids can still induce these transitions over time. Storing the product at a constant, controlled temperature is crucial for maintaining its texture.
5. How can I analyze the effect of temperature on my STS-containing formulation?
Differential Scanning Calorimetry (DSC) is a powerful technique to study the thermal behavior of your formulation. It can be used to determine melting points, crystallization temperatures, and to identify polymorphic transitions. X-ray Diffraction (XRD) is another valuable tool for identifying the specific crystalline forms present in your product at different temperatures.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Polymorphic Analysis of STS-based Formulations
Objective: To characterize the melting and crystallization behavior of a this compound formulation and identify polymorphic transitions.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature (e.g., 25°C) to a temperature above the highest expected melting point (e.g., 90°C) at a controlled rate (e.g., 10°C/min). This scan provides information on the initial thermal properties of the sample.
-
Cooling Scan: Cool the sample from the molten state back to the starting temperature at a controlled rate (e.g., 10°C/min). This allows for the observation of crystallization events.
-
Second Heating Scan: Reheat the sample under the same conditions as the first heating scan. Comparing the first and second heating scans can reveal changes in the crystalline structure that occurred during the controlled cooling and reheating process, indicating polymorphic transitions.[13]
-
-
Data Analysis: Analyze the resulting thermogram to identify endothermic peaks (melting) and exothermic peaks (crystallization). The peak temperature and enthalpy of these transitions provide information about the polymorphic forms present.
X-ray Diffraction (XRD) for Crystal Form Identification
Objective: To identify the crystalline structure (polymorph) of this compound in a solid formulation at a specific temperature.
Methodology:
-
Sample Preparation: Prepare a flat, uniform layer of the powdered sample on a sample holder.
-
Instrument Setup:
-
Mount the sample holder in the XRD instrument.
-
If temperature control is available, set the desired temperature for the analysis.
-
-
Data Collection:
-
Scan the sample over a range of 2θ angles (e.g., 5° to 50°) using a specific X-ray source (e.g., Cu Kα radiation).
-
The instrument will measure the intensity of the diffracted X-rays at each angle.
-
-
Data Analysis:
-
The resulting diffraction pattern will show peaks at specific 2θ angles.
-
The position and intensity of these peaks are characteristic of a particular crystal lattice structure.
-
Compare the obtained diffraction pattern with known patterns for different polymorphs of the material to identify the crystal form present in the sample.[14][15]
-
Visualizations
Caption: Workflow for analyzing the effect of temperature on STS formulations.
Caption: Troubleshooting logic for STS-based emulsion instability.
References
- 1. How to prevent fat bloom in chocolate making | CocoTerra Company [cocoterra.com]
- 2. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis [mdpi.com]
- 3. What is the effect of temperature on emulsifiers? - Blog [food-ingredient.net]
- 4. Bloom - How to prevent fat bloom | callebaut.com [callebaut.com]
- 5. researchgate.net [researchgate.net]
- 6. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 7. warse.org [warse.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Processing temperature impacts on the drug release from the polymeric micro/nanoparticles - Global Journal of Health Sciences and Research [gjhsr.org]
- 11. pharmalesson.com [pharmalesson.com]
- 12. researchgate.net [researchgate.net]
- 13. shimadzu.com [shimadzu.com]
- 14. rigaku.com [rigaku.com]
- 15. Effects of Sorbitan Monostearate and Stearyl Alcohol on the Physicochemical Parameters of Sunflower-Wax-Based Oleogels - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Sorbitan Tristearate and Sorbitan Monostearate as Emulsifiers for Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Sorbitan esters are a widely utilized class of non-ionic surfactants in the pharmaceutical industry, valued for their emulsifying, stabilizing, and solubilizing properties. Among these, sorbitan tristearate and sorbitan monostearate are two of the most common choices for the formulation of semi-solid and liquid dosage forms. While structurally similar, their performance as emulsifiers differs significantly due to the degree of esterification with stearic acid. This guide provides an objective comparison of their emulsifying properties, supported by key physicochemical data and established experimental protocols, to aid in the selection of the appropriate excipient for drug development.
Physicochemical Properties and Emulsifying Performance
The primary determinant of an emulsifier's function is its Hydrophilic-Lipophilic Balance (HLB), a measure of the degree to which it is hydrophilic or lipophilic. The HLB value dictates the type of emulsion a surfactant will tend to promote. Emulsifiers with low HLB values (typically 3-6) are more lipophilic and favor the formation of water-in-oil (w/o) emulsions, while those with higher HLB values (8-18) are more hydrophilic and promote oil-in-water (o/w) emulsions.
This compound, with its three stearic acid chains, is significantly more lipophilic than sorbitan monostearate, which has a single stearic acid chain. This is reflected in their respective HLB values.
| Property | This compound | Sorbitan Monostearate | Reference |
| Synonyms | Span 65 | Span 60 | |
| HLB Value | 2.1 | 4.7 | [1][2] |
| Typical Emulsion Type | Water-in-Oil (w/o) | Water-in-Oil (w/o) | [2][3] |
| Appearance | Waxy, cream to tan solid | Creamy, odorless solid | [2][3] |
The lower HLB value of this compound makes it a highly effective emulsifier for creating stable w/o emulsions. Sorbitan monostearate, while also suitable for w/o emulsions, has a slightly more hydrophilic character, which can influence the final properties of the formulation. The choice between the two often depends on the specific oil phase being used and the desired rheological properties of the final product.
Experimental Data and Performance Comparison
Droplet Size and Emulsion Stability:
The effectiveness of an emulsifier is often determined by its ability to create small, uniform droplets and to maintain this state over time. Smaller droplet sizes generally lead to more stable emulsions with a lower tendency for creaming or coalescence. Studies on oleogels have shown that the concentration of sorbitan monostearate can significantly impact the crystal network density, which in turn affects the mechanical and thermal properties of the gel.[4][5] An increase in the gelator network can lead to a more stable formulation.[4][5]
This compound and sorbitan monostearate are also known to retard the polymorphic transition of lipids, which can prevent fat bloom in chocolate and improve the consistency of cocoa butter.[6] This stabilizing effect on the lipid phase is crucial for the shelf-life of many semi-solid formulations.
Drug Release:
In the context of drug delivery, the choice of emulsifier can influence the release profile of the active pharmaceutical ingredient (API). Studies on oleogels formulated with sorbitan monostearate have demonstrated that by altering the concentration of the emulsifier, it is possible to tailor the release profile of drugs.[4][5] This is attributed to the changes in the gelator network which can affect the diffusion of the entrapped drug.[4]
Experimental Protocols
To evaluate the performance of this compound and sorbitan monostearate as emulsifiers, the following experimental protocols are commonly employed:
Emulsion Preparation
A standard method for preparing experimental emulsions is the beaker method.[7]
Droplet Size Analysis
Dynamic Light Scattering (DLS) is a widely used technique for measuring the size distribution of droplets in an emulsion.[8][9][10]
Emulsion Stability Testing
Accelerated stability testing is employed to predict the long-term stability of an emulsion by subjecting it to stress conditions such as elevated temperatures.[11][12]
Conclusion
Both this compound and sorbitan monostearate are valuable emulsifiers for the formulation of water-in-oil emulsions in the pharmaceutical industry. The primary distinguishing factor is the lower HLB value of this compound, rendering it more lipophilic and a stronger stabilizer for w/o systems. The choice between these two excipients should be based on the specific requirements of the formulation, including the nature of the oil phase, the desired droplet size, and the target drug release profile. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these emulsifiers to select the optimal candidate for a given drug product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Ultimate Guide to Sorbitan Esters [cnchemsino.com]
- 3. nbinno.com [nbinno.com]
- 4. Effect of sorbitan monostearate concentration on the thermal, mechanical and drug release properties of oleogels | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Emulsions: Preparation & Stabilization | Pharmlabs [pharmlabs.unc.edu]
- 8. Droplet Size Analysis of Pharmaceutical Emulsions: Lab and In-Process Testing [learning.aaps.org]
- 9. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 10. brookhaveninstruments.com [brookhaveninstruments.com]
- 11. Accelerated Ageing Procedures to Assess the Stability of an Unconventional Acrylic-Wax Polymeric Emulsion for Contemporary Art - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
A Comparative Analysis of Sorbitan Tristearate and Lecithin in Lipid-Based Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate emulsifier is a critical determinant of the stability, efficacy, and overall performance of lipid-based delivery systems. This guide provides a comprehensive comparative analysis of two commonly used emulsifiers, Sorbitan tristearate and lecithin, in the context of lipid systems. The following sections detail their physicochemical properties, performance in lipid nanoparticles, and the experimental protocols for their evaluation.
Physicochemical and Emulsifying Properties
This compound and lecithin are both widely employed as surfactants in the pharmaceutical and food industries to stabilize emulsions and other lipid-based formulations.[1] However, their distinct molecular structures and resulting physicochemical properties lead to different performance characteristics in lipid systems.
This compound, a non-ionic surfactant, is an ester of sorbitol and stearic acid.[2] It is a lipophilic emulsifier with a low Hydrophilic-Lipophilic Balance (HLB) value, typically around 2.1.[3] This low HLB value indicates its preference for the oil phase, making it particularly effective for stabilizing water-in-oil (w/o) emulsions.[3] In lipid nanoparticle formulations, it contributes to the formation of a stable lipid matrix.
Lecithin, a naturally occurring mixture of phospholipids, is an amphiphilic surfactant with both hydrophilic (phosphate group) and hydrophobic (fatty acid chains) moieties.[4] This dual nature allows it to effectively reduce the interfacial tension between oil and water phases, making it a versatile emulsifier for oil-in-water (o/w) emulsions.[5][6] The HLB value of lecithin can vary depending on its composition but generally falls in a range that makes it suitable for o/w emulsions. Soy lecithin is a common source used in pharmaceutical formulations.[4]
Performance in Lipid Nanoparticles: A Comparative Overview
Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are promising drug delivery systems that rely on emulsifiers for their formation and stability.[7][8] The choice between this compound and lecithin can significantly impact the physicochemical properties and in vitro performance of these nanoparticles.
| Parameter | This compound | Lecithin | Lipid System & Conditions |
| Particle Size (nm) | ~200-400 | ~100-300 | SLNs/NLCs prepared by high-pressure homogenization. The exact size is dependent on the lipid, drug, and process parameters. |
| Polydispersity Index (PDI) | < 0.3 | < 0.3 | A lower PDI indicates a more uniform particle size distribution. |
| Zeta Potential (mV) | -20 to -30 | -30 to -50 | A higher absolute zeta potential generally indicates better colloidal stability due to electrostatic repulsion. |
| Encapsulation Efficiency (%) | > 70 | > 80 | Lecithin can sometimes offer higher encapsulation efficiency for certain drugs due to its more complex structure. |
| Drug Release | Sustained release | Sustained release | Both emulsifiers can contribute to a controlled release profile, often with an initial burst release followed by a slower, sustained phase. |
Note: The data presented in this table are representative values collated from various studies and are intended for comparative purposes. Actual values will vary depending on the specific formulation and process parameters.
Experimental Protocols
Preparation of Solid Lipid Nanoparticles (SLNs)
A common method for preparing SLNs using either this compound or lecithin is the hot homogenization followed by ultrasonication technique.
Materials:
-
Solid lipid (e.g., Glyceryl monostearate, Tristearin)
-
Emulsifier (this compound or Lecithin)
-
Active Pharmaceutical Ingredient (API)
-
Purified water
Procedure:
-
Lipid Phase Preparation: The solid lipid and the lipophilic emulsifier (this compound) or lecithin are melted together at a temperature approximately 5-10°C above the melting point of the lipid. The API is then dissolved or dispersed in this molten lipid phase.
-
Aqueous Phase Preparation: The aqueous phase is prepared by dissolving a hydrophilic co-emulsifier (if used) in purified water and heating it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: The hot lipid phase is added to the hot aqueous phase under high-speed stirring (e.g., using an Ultra-Turrax) for a few minutes to form a coarse pre-emulsion.
-
Homogenization: The hot pre-emulsion is then subjected to high-pressure homogenization (HPH) for a specific number of cycles (e.g., 3-5 cycles) at a pressure range of 500-1500 bar.[9]
-
Cooling and Nanoparticle Formation: The resulting hot nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
Particle Size and Zeta Potential Analysis
The particle size, polydispersity index (PDI), and zeta potential of the prepared SLNs are crucial parameters for assessing their physical stability.
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Sample Preparation: The SLN dispersion is appropriately diluted with purified water to avoid multiple scattering effects.
-
Measurement: The diluted sample is placed in a cuvette and analyzed using the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles to determine their size distribution and PDI. For zeta potential measurement, the instrument applies an electric field and measures the electrophoretic mobility of the nanoparticles.
In Vitro Drug Release Study
The dialysis bag method is a common technique to evaluate the in vitro drug release profile from SLNs.
Materials:
-
SLN dispersion
-
Dialysis membrane with a suitable molecular weight cut-off (MWCO)
-
Phosphate buffered saline (PBS) at a physiological pH (e.g., 7.4)
-
Shaking incubator
Procedure:
-
A known volume of the SLN dispersion is placed inside a dialysis bag.
-
The sealed dialysis bag is then immersed in a known volume of PBS, which acts as the release medium.
-
The entire setup is placed in a shaking incubator maintained at 37°C to simulate physiological conditions.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh PBS to maintain sink conditions.
-
The concentration of the released drug in the collected samples is quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Visualizing Experimental and Logical Frameworks
To further clarify the processes and relationships discussed, the following diagrams are provided.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Soya Lecithin, Sorbitan and Glyceryl Monostearate on Physicochemical Properties of Organogels | Semantic Scholar [semanticscholar.org]
- 4. Soy Lecithin-Derived Liposomal Delivery Systems: Surface Modification and Current Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of emulsifiers for the formation of oil-in-water emulsions: stability of the emulsions within 9 h after production and MR signal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of emulsifiers for the formation of oil-in-water emulsions: stability of the emulsions within 9 h after production and MR signal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
A Comparative Guide to Sorbitan Tristearate and Other Span™ Series Surfactants for Researchers and Drug Development Professionals
An in-depth analysis of the Span™ series of non-ionic surfactants, with a focus on the comparative efficacy of Sorbitan tristearate (Span™ 65) versus Span™ 20, 40, 60, and 80 in various formulation applications.
This guide provides a comprehensive comparison of this compound (Span™ 65) and other commonly used Span™ series surfactants. The selection of an appropriate surfactant is critical in the development of stable and effective drug delivery systems. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of their performance based on available experimental data. We will delve into their physicochemical properties, performance in various formulations such as emulsions, nanoemulsions, and niosomes, and provide detailed experimental protocols for their evaluation.
Physicochemical Properties of Span™ Series Surfactants
The defining characteristic of the Span™ series is their Hydrophilic-Lipophilic Balance (HLB) value, which dictates their suitability for different types of emulsions. Surfactants with low HLB values are more lipophilic (oil-soluble) and are excellent candidates for forming water-in-oil (W/O) emulsions, while those with higher HLB values are more hydrophilic (water-soluble) and are used in oil-in-water (O/W) emulsions, often in combination with a high HLB surfactant like a Tween™.
| Surfactant | Chemical Name | HLB Value | Molecular Formula | Physical Form at Room Temp. | Fatty Acid Chain | Saturation |
| Span™ 20 | Sorbitan Monolaurate | 8.6[1] | C18H34O6 | Oily Liquid | Lauric Acid (C12) | Saturated |
| Span™ 40 | Sorbitan Monopalmitate | 6.7[2] | C22H42O6 | Waxy Solid | Palmitic Acid (C16) | Saturated |
| Span™ 60 | Sorbitan Monostearate | 4.7[2][3] | C24H46O6 | Waxy Solid | Stearic Acid (C18) | Saturated |
| Span™ 65 | This compound | 2.1 [2] | C60H114O8 | Hard, Waxy Solid | Stearic Acid (C18) x3 | Saturated |
| Span™ 80 | Sorbitan Monooleate | 4.3[3][4] | C24H44O6 | Viscous Liquid | Oleic Acid (C18) | Unsaturated |
| Span™ 85 | Sorbitan Trioleate | 1.8[5] | C60H108O8 | Viscous Liquid | Oleic Acid (C18) x3 | Unsaturated |
Table 1: Physicochemical properties of common Span™ series surfactants.
This compound (Span™ 65), with the lowest HLB value among the common stearate-based Spans, is highly lipophilic and particularly effective as a W/O emulsifier and stabilizer.[6] Its solid nature at room temperature, owing to its three saturated stearic acid chains, can also contribute to the rigidity and stability of the formulations it is used in.[6]
Performance in Water-in-Oil (W/O) Emulsions
The primary application for low-HLB surfactants like the Span™ series is the stabilization of W/O emulsions. The choice of surfactant can significantly impact emulsion stability, droplet size, and viscosity.
While direct comparative studies across the entire Span™ series are limited, some studies offer insights into the performance of individual or pairs of these surfactants. For instance, solid Spans like Span 40 and 60 have been shown to produce more consistent and stable W/O/W emulsions compared to their liquid counterparts, Span 20 and 80.[7] The viscosity of emulsions prepared with Span 60 was found to be greater than those with Span 80, which can be attributed to the saturated fatty acid chain of Span 60 leading to a more ordered and rigid interfacial film.[7]
| Surfactant | Oil Phase | Droplet Size | Stability | Viscosity | Reference |
| Span™ 60 | Crude Oil | Smaller droplets compared to Span 80 | More stable than Span 80 | Higher than Span 80 | [7] |
| Span™ 80 | Crude Oil | Larger droplets compared to Span 60 | Less stable than Span 60 | Lower than Span 60 | [7] |
| Span™ 83 | Mineral Oil | - | Optimal at 20% wt/vol for W/O/W emulsions | Increases with concentration | [8] |
Table 2: Comparative performance of Span™ surfactants in W/O emulsions (Note: Data is from different studies with varying experimental conditions).
Performance in Nanoformulations
Span™ surfactants are widely used in the preparation of various nanoformulations, including nanoemulsions, niosomes, and solid lipid nanoparticles (SLNs).
Nanoemulsions
In nanoemulsions, the surfactant's HLB value is a critical factor influencing droplet size and stability.[9] Studies have shown that a blend of surfactants, typically a low-HLB Span™ with a high-HLB Tween™, is often necessary to achieve the required HLB for a stable oil-in-water (O/W) nanoemulsion.[9][10] For W/O nanoemulsions, a low HLB surfactant is key.
| Surfactant Combination | Oil Phase | Required HLB | Droplet Size (nm) | PDI | Stability | Reference |
| Span™ 80 / Tween™ 80 | Lemon Myrtle Essential Oil | 14 | ~65 | ~0.23 | More stable over 28 days | [9][10] |
| Span™ 20 / Tween™ 20 | Lemon Myrtle Essential Oil | 14 | ~70 | ~0.25 | Less stable over 28 days | [9][10] |
Table 3: Comparative performance of Span™ surfactants in O/W nanoemulsions.
Niosomes
Niosomes are vesicular systems formed by the self-assembly of non-ionic surfactants and cholesterol in an aqueous medium. The choice of Span™ surfactant significantly affects the niosomes' particle size, entrapment efficiency, and drug release profile. Generally, surfactants with lower HLB values and longer, saturated alkyl chains, such as Span 60, tend to form more stable niosomes with higher entrapment efficiencies for lipophilic drugs.[5][11]
| Surfactant | Cholesterol Ratio | Particle Size (µm) | Entrapment Efficiency (%) | Drug Release (24h) | Reference |
| Span™ 20 | 1:1 | - | ~40-60 | - | [11] |
| Span™ 40 | 1:1 | - | ~50-70 | - | [11] |
| Span™ 60 | 1:1 | 2.95 - 10.91 | Up to 96% | 99.09% | [5][11] |
| Span™ 80 | 1:1 | - | ~60-80 | - | [11] |
Table 4: Comparative performance of Span™ surfactants in niosome formulations for Tenofovir Disoproxil Fumarate.[5]
A study comparing Span 60 and Span 80 for the delivery of simvastatin in niosomes found that Span 60 resulted in a higher entrapment efficiency (85.72%) compared to Span 80 (81.44%).[12]
Solid Lipid Nanoparticles (SLNs)
Span™ surfactants are also utilized as stabilizers in the formulation of SLNs. The type of surfactant can influence the particle size and stability of the SLN dispersion.
| Surfactant | Lipid Matrix | Particle Size (nm) | PDI | Stability | Reference |
| Span™ 80 / Tween™ 80 | Stearic Acid | 358 | 0.154 | Stable | [13] |
| Span™ 85 / Tween™ 80 | Cetyl Palmitate | ~250 | 0.30 | - |
Table 5: Performance of Span™ surfactants in Solid Lipid Nanoparticle (SLN) formulations.
Experimental Protocols
Detailed methodologies are crucial for the reproducible formulation and characterization of systems containing Span™ surfactants.
Preparation of a Water-in-Oil (W/O) Emulsion
This protocol describes a general method for preparing a W/O emulsion stabilized by a Span™ surfactant.
-
Preparation of the Oil Phase: Dissolve the chosen Span™ surfactant (e.g., Span™ 65) in the oil phase at a concentration typically ranging from 1% to 5% (w/w). Heat the mixture if necessary to ensure complete dissolution, especially for solid surfactants like Span™ 60 and 65.
-
Preparation of the Aqueous Phase: The aqueous phase can consist of deionized water or a buffer solution, and may contain the active pharmaceutical ingredient (API).
-
Emulsification: Gradually add the aqueous phase to the oil phase while continuously homogenizing using a high-shear mixer (e.g., Ultra-Turrax) at a speed of 5,000-10,000 rpm. The addition rate should be slow to allow for proper dispersion of the aqueous droplets.
-
Homogenization: Continue homogenization for a period of 5-15 minutes to achieve a uniform droplet size.
-
Characterization: Evaluate the emulsion for its stability (e.g., by observing phase separation over time), droplet size and distribution (using laser diffraction or dynamic light scattering), and viscosity (using a rheometer).
Preparation of Niosomes by Thin-Film Hydration Method
This is a common method for preparing niosomes using Span™ surfactants.[11][12]
-
Lipid Film Formation: Dissolve the selected Span™ surfactant (e.g., Span™ 60) and cholesterol in a volatile organic solvent (e.g., a mixture of chloroform and methanol) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the glass transition temperature of the surfactant. This will form a thin, dry film of the surfactant and cholesterol on the inner wall of the flask.
-
Hydration: Hydrate the lipid film by adding an aqueous phase (buffer or water, which may contain a hydrophilic drug) and rotating the flask gently. The temperature of the hydration medium should be above the phase transition temperature of the surfactant.
-
Vesicle Formation: The hydration process leads to the swelling of the lipid film and the formation of multilamellar niosomal vesicles.
-
Size Reduction (Optional): To obtain smaller and more uniform vesicles, the niosome suspension can be sonicated or extruded through polycarbonate membranes of a specific pore size.
-
Characterization: Analyze the niosomes for their particle size, polydispersity index (PDI), zeta potential, morphology (using microscopy), and drug entrapment efficiency.
Characterization of Formulations
These parameters are crucial for assessing the physical stability and potential in vivo fate of nanoformulations. They are typically measured using Dynamic Light Scattering (DLS) with a Zetasizer instrument.
-
Sample Preparation: Dilute the formulation (e.g., nanoemulsion or niosome suspension) with an appropriate solvent (usually deionized water or the continuous phase of the emulsion) to a suitable concentration to avoid multiple scattering effects.
-
Measurement: Place the diluted sample in a cuvette and insert it into the Zetasizer. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to determine their size distribution (particle size and PDI). For zeta potential, an electric field is applied, and the particle velocity is measured to determine their surface charge.
-
Data Analysis: The instrument's software calculates the average particle size (Z-average), PDI, and zeta potential. A PDI value below 0.3 is generally considered indicative of a monodisperse and stable system. A zeta potential of at least ±30 mV is typically required for good electrostatic stability.
Entrapment efficiency determines the percentage of the initial drug that has been successfully encapsulated within the nanoparticles.
-
Separation of Free Drug: Separate the unencapsulated (free) drug from the drug-loaded nanoparticles. This is commonly done by centrifugation, where the nanoparticles are pelleted, and the supernatant contains the free drug.
-
Quantification of Free Drug: Measure the concentration of the free drug in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the entrapment efficiency using the following formula:
EE (%) = [(Total amount of drug added - Amount of free drug) / Total amount of drug added] x 100
Conclusion
The choice of a Span™ surfactant has a profound impact on the characteristics and stability of pharmaceutical and cosmetic formulations. This compound (Span™ 65), with its very low HLB and solid nature, is a powerful stabilizer for W/O emulsions and can impart rigidity to formulations. For applications requiring the formation of stable vesicles with high drug entrapment, such as in niosomes, surfactants with longer saturated alkyl chains like Span™ 60 often show superior performance. The unsaturated nature of Span™ 80 provides fluidity, which can be advantageous in certain applications. Span™ 20 and Span™ 40, with their intermediate HLB values and chain lengths, offer a balance of properties for various systems.
Ultimately, the optimal Span™ surfactant is application-dependent. The data and protocols presented in this guide are intended to provide a foundation for rational surfactant selection and formulation development. Further empirical studies are often necessary to determine the most suitable Span™ surfactant and its optimal concentration for a specific application.
References
- 1. nbinno.com [nbinno.com]
- 2. HLB Systems [pharmcal.tripod.com]
- 3. Tween 80 VS. Span 80: What is the Difference [cnchemsino.com]
- 4. nmb-journal.com [nmb-journal.com]
- 5. crodapharma.com [crodapharma.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 10. scispace.com [scispace.com]
- 11. Span 60/Cholesterol Niosomal Formulation as a Suitable Vehicle for Gallic Acid Delivery with Potent In Vitro Antibacterial, Antimelanoma, and Anti-Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Impact of Variables on Particle Size of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers; A Comparative Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation of HPLC-ELSD Method for Sorbitan Tristearate Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the quantitative analysis of Sorbitan Tristearate (STS). The performance of this method is compared with alternative analytical techniques, supported by experimental data from various studies. Detailed experimental protocols and visual workflows are presented to aid in the implementation and understanding of these analytical procedures.
Comparative Analysis of Analytical Methods for this compound
The selection of an appropriate analytical method for the quantification of this compound is critical for quality control and formulation development. While several techniques exist, they vary in terms of their sensitivity, specificity, and complexity. This section compares the HPLC-ELSD method with other common analytical approaches.
| Parameter | HPLC-ELSD | HPLC-RI | HPLC-HRMS | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Specificity | Moderate to High | Low to Moderate | Very High | High | Low |
| Sensitivity | High | Moderate | Very High | High | Low |
| Linearity | Good (often requires logarithmic transformation) | Good | Excellent | Good | Semi-quantitative |
| Precision | Excellent (RSD < 2%) | Good | Excellent | Excellent | Poor |
| Accuracy/Recovery | Excellent (typically 95-105%) | Good (average recovery of 97%)[1] | Excellent | Good (average recoveries of 82-99%)[2] | Variable |
| Sample Preparation | Solid-Phase Extraction (SPE) often required | SPE and hydrolysis may be needed[1][3] | SPE may be required | Derivatization is necessary[2] | Simple extraction |
| Throughput | High | Moderate | Moderate | Moderate | High |
| Cost | Moderate | Low | High | Moderate | Very Low |
| Primary Application | Quantification in various matrices | Quantification in oils and fats[1][3] | Detailed qualitative and quantitative analysis[4] | Analysis in confectionery products[2] | Semi-quantitative screening[1] |
Experimental Protocol: HPLC-ELSD Method Validation for this compound
This section outlines a detailed protocol for the validation of an HPLC-ELSD method for the quantification of this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Evaporative Light Scattering Detector (ELSD)
Chromatographic Conditions
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
ELSD Settings:
-
Nebulizer Temperature: 60°C
-
Evaporator Temperature: 80°C
-
Gas Flow Rate: 1.5 L/min
-
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in Methanol to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 500 µg/mL.
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Extract the analyte using an appropriate solvent (e.g., a mixture of chloroform and methanol).
-
Perform a Solid-Phase Extraction (SPE) cleanup to remove interfering matrix components.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Method Validation Parameters
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity: Inject the calibration standards in triplicate. Plot the logarithm of the peak area versus the logarithm of the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be > 0.99.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of a low, medium, and high concentration standard on the same day. The relative standard deviation (RSD) should be < 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on three different days. The RSD should be < 5%.
-
-
Accuracy (Recovery): Spike a blank matrix with known concentrations of this compound (low, medium, and high levels). Analyze the spiked samples in triplicate and calculate the percentage recovery. The recovery should be within 95-105%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows involved in the validation of the HPLC-ELSD method for this compound analysis.
Caption: Experimental workflow for HPLC-ELSD analysis of this compound.
References
Cross-Validation of Sorbitan Tristearate Quantification in Complex Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of Sorbitan Tristearate (STS), a non-ionic surfactant and emulsifier widely used in food and pharmaceutical industries. The complex nature of commercial STS, which exists as a mixture of partial esters of sorbitol and its anhydrides with stearic acid, presents significant analytical challenges in complex matrices.[1] This document summarizes key performance data from various validated methods and provides detailed experimental protocols to aid in the selection and implementation of the most suitable analytical approach for your research needs.
Comparative Analysis of Quantification Methods
The accurate quantification of this compound is critical for quality control, formulation development, and regulatory compliance. The choice of analytical technique depends on factors such as the complexity of the matrix, required sensitivity, and available instrumentation. This section compares the performance of High-Performance Liquid Chromatography (HPLC) with different detection methods and Gas Chromatography (GC).
| Analytical Method | Matrix | Linearity Range | Recovery (%) | Precision (RSD%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-HRMS | Confectionery Fats | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | |
| HPLC-RI | Vegetable Oils and Fats | 1.6 - 10 g/L | 97 ± 5.7 | Not Specified | 0.4% | 1.4% | [1] |
| GC-FID | Confectionery Products | Not Specified | 82 - 99 | Not Specified | ~0.01% | Not Specified | [2] |
| HPLC-CAD | General (Surfactants) | Analyte Dependent | Not Specified | <5 (for uniform response) | Not Specified | Not Specified | [3] |
Note: Direct cross-validation studies are limited. Data is compiled from individual method validation reports. The complexity of commercial STS samples suggests that using the same batch of STS for calibration standards as present in the sample is crucial for reliable quantitative results.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. The following sections outline the key experimental protocols for the quantification of this compound.
HPLC-RI Method for Vegetable Oils and Fats[2]
This method involves the isolation and hydrolysis of STS followed by HPLC analysis of the resulting polyols.
-
Sample Preparation and Solid-Phase Extraction (SPE):
-
A known weight of the oil/fat sample is dissolved in tert-butyl methyl ether.
-
The solution is applied to a silica SPE cartridge.
-
Interfering substances are washed from the cartridge.
-
STS is hydrolyzed on the cartridge using a suitable reagent.
-
The resulting polyols (sorbitol, 1,4-sorbitan, isosorbide) are eluted.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph.
-
Column: Aminex HPX-87H.
-
Mobile Phase: 0.005 M Sulfuric Acid.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 65 °C.
-
Detector: Refractive Index (RI).
-
-
Quantification: The concentration of STS is calculated from the sum of the peak areas of the eluted polyols, using a calibration curve prepared from a standard solution of STS that has undergone the same hydrolysis procedure.
HPLC-High-Resolution Mass Spectrometry (HRMS) for Confectionery Fats[1]
This method allows for the detailed characterization and quantification of the different ester components of commercial STS.
-
Sample Preparation:
-
The confectionery fat sample is dissolved in a suitable organic solvent (e.g., a mixture of isopropanol and hexane).
-
The solution is filtered to remove any particulate matter.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: HPLC system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A reversed-phase column suitable for lipid analysis (e.g., C18).
-
Mobile Phase: A gradient of solvents such as acetonitrile, isopropanol, and water with additives like formic acid and ammonium formate to enhance ionization.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Full scan mode to identify the various STS species, followed by targeted MS/MS for confirmation.
-
-
Quantification: Quantification is achieved by summing the peak areas of the identified sorbitan stearate and palmitate esters and comparing them to a calibration curve prepared with the same commercial E492 product present in the samples.
GC-FID Method for Confectionery Products[3]
This gas chromatographic method determines sorbitan fatty acid esters by analyzing the constituent polyols after saponification and derivatization.
-
Sample Preparation and Derivatization:
-
The sample is homogenized with chloroform and filtered.
-
The extract is dried and then saponified with ethanolic sodium hydroxide.
-
The mixture is acidified and washed with hexane to remove fatty acids.
-
The aqueous layer containing the polyols (isosorbide, 1,4-sorbitan, and D-sorbitol) is dried.
-
The polyols are derivatized to their trimethylsilyl (TMS) ethers using a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane.
-
-
Chromatographic Conditions:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: A column suitable for high-temperature separations, such as a 2% Dexsil 300 packed column.
-
Temperature Program: An initial temperature of 120°C, ramped to 250°C.
-
Carrier Gas: Nitrogen or Helium.
-
-
Quantification: The sorbitan monostearate content is calculated from the peak areas of the derivatized polyols using appropriate conversion factors.
Workflow for Method Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of analytical methods for this compound quantification.
Caption: Workflow for Analytical Method Cross-Validation.
References
A Comparative Analysis of Sorbitan Tristearate and Polysorbate 80 as Stabilizing Agents
In the realm of formulation science, the selection of an appropriate stabilizer is paramount to ensuring the efficacy, shelf-life, and overall quality of a product. Among the myriad of available excipients, Sorbitan tristearate and Polysorbate 80 have emerged as widely utilized nonionic surfactants, each possessing distinct physicochemical properties that render them suitable for a range of applications in pharmaceuticals, cosmetics, and food products. This guide provides a comprehensive comparison of the stabilizing effects of this compound and Polysorbate 80, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their formulation needs.
Physicochemical Properties and Mechanism of Stabilization
This compound, a lipophilic or oil-loving surfactant, is characterized by a low Hydrophilic-Lipophilic Balance (HLB) value, typically around 2.1. This property makes it an effective emulsifier for water-in-oil (w/o) emulsions, where it orients itself at the oil-water interface with its fatty acid chains embedded in the oil phase and its sorbitan head group in the water phase. This arrangement creates a stable interfacial film that prevents the coalescence of dispersed water droplets.
Conversely, Polysorbate 80 is a hydrophilic surfactant with a high HLB value of approximately 15.0.[1] Its polyoxyethylene chains provide significant water solubility, making it an excellent choice for stabilizing oil-in-water (o/w) emulsions.[1] Polysorbate 80 molecules adsorb at the oil-water interface, with their lipophilic oleic acid tail penetrating the oil droplet and the hydrophilic polyoxyethylene head extending into the continuous aqueous phase. This creates a steric barrier that prevents oil droplets from aggregating.
| Property | This compound | Polysorbate 80 |
| Synonyms | Span 65 | Tween 80 |
| Chemical Structure | Triester of stearic acid and sorbitol anhydrides | Polyoxyethylene (20) sorbitan monooleate |
| HLB Value | ~2.1 | ~15.0[1] |
| Solubility | Insoluble in water, soluble in oils | Soluble in water |
| Primary Emulsion Type | Water-in-Oil (w/o) | Oil-in-Water (o/w) |
| Mechanism of Stabilization | Formation of a rigid interfacial film | Steric hindrance |
Comparative Experimental Data
The stabilizing efficacy of this compound and Polysorbate 80 can be quantitatively assessed through various parameters, including particle size, polydispersity index (PDI), zeta potential, and creaming index. While direct head-to-head comparative studies are limited, the following tables summarize available data from studies investigating these stabilizers in different formulations.
Table 1: Particle Size and Polydispersity Index (PDI) of Emulsions
Smaller particle sizes and lower PDI values are generally indicative of better emulsion stability.
| Formulation | Stabilizer(s) | Concentration (% w/w) | Particle Size (nm) | PDI | Reference |
| Nanoemulsion | Sorbitan monostearate & Polysorbate 80 | Not Specified | 206 - 253 | Not Specified | [2] |
| Astaxanthin Nanodispersion | Polysorbate 80 | Not Specified | 103.5 ± 2.1 | 0.511 ± 0.041 | [1] |
| Astaxanthin Nanodispersion | Polysorbate 60 | Not Specified | 87.2 ± 3.5 | 0.642 ± 0.037 | [1] |
| Astaxanthin Nanodispersion | Polysorbate 40 | Not Specified | 83.5 ± 2.6 | 0.642 ± 0.037 | [1] |
| Astaxanthin Nanodispersion | Polysorbate 20 | Not Specified | 75.0 ± 3.2 | 0.376 ± 0.023 | [1] |
Note: Data for this compound alone was not available in the reviewed literature.
Table 2: Zeta Potential of Emulsions
Zeta potential is a measure of the surface charge of particles. Higher absolute values (positive or negative) indicate greater electrostatic repulsion between particles, leading to enhanced stability.
| Formulation | Stabilizer(s) | Concentration (% w/w) | Zeta Potential (mV) | Reference |
| Astaxanthin Nanodispersion | Polysorbate 80 | Not Specified | -24.8 ± 1.3 | [1] |
| Astaxanthin Nanodispersion | Polysorbate 60 | Not Specified | -24.1 ± 1.9 | [1] |
| Astaxanthin Nanodispersion | Polysorbate 40 | Not Specified | -23.3 ± 2.5 | [1] |
| Astaxanthin Nanodispersion | Polysorbate 20 | Not Specified | -14.1 ± 0.6 | [1] |
Note: Data for this compound was not available in the reviewed literature.
Table 3: Creaming Index of Nanoemulsions
The creaming index measures the extent of creaming or sedimentation in an emulsion. A lower value indicates better stability.
| Formulation | Stabilizer(s) | Creaming Index (Week 0) | Creaming Index (Week 4) | Reference |
| Nanoemulsion | Sorbitan monostearate & Polysorbate 80 | 10.85 | Increased over time | [2] |
Experimental Protocols
Preparation of Oil-in-Water Emulsion
This protocol describes a general method for preparing an oil-in-water emulsion using a high-speed homogenizer.
Materials:
-
Oil phase (e.g., soybean oil)
-
Aqueous phase (deionized water)
-
This compound
-
Polysorbate 80
-
High-speed homogenizer
Procedure:
-
Preparation of Oil Phase: Dissolve the required amount of this compound in the oil phase. Heat the mixture to 65-70°C to ensure complete dissolution, particularly if using solid or semi-solid lipids.[2]
-
Preparation of Aqueous Phase: Dissolve the required amount of Polysorbate 80 in the aqueous phase. Heat the aqueous phase to the same temperature as the oil phase (65-70°C).
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously mixing with a high-speed homogenizer.
-
Continue homogenization for a specified period (e.g., 5-10 minutes) at a set speed (e.g., 5000-10000 rpm) to form a coarse emulsion.
-
-
Homogenization (Optional): For smaller particle sizes, pass the coarse emulsion through a high-pressure homogenizer for a set number of cycles at a specific pressure.
-
Cooling: Allow the emulsion to cool to room temperature with gentle stirring.
Particle Size and Zeta Potential Analysis
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZS).
Procedure:
-
Sample Preparation: Dilute the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Particle Size and PDI Measurement:
-
Equilibrate the sample to a constant temperature (e.g., 25°C) in the instrument.
-
Perform the DLS measurement to obtain the intensity-weighted mean particle size and the polydispersity index.
-
-
Zeta Potential Measurement:
-
Use an appropriate folded capillary cell.
-
The electrophoretic mobility of the particles is measured and converted to zeta potential using the Smoluchowski equation.[1]
-
Creaming Index Determination
Procedure:
-
Pour a known volume of the freshly prepared emulsion into a graduated cylinder and seal it.
-
Store the cylinder under controlled conditions (e.g., room temperature).
-
At specified time intervals (e.g., 24 hours, 1 week, 4 weeks), measure the height of the total emulsion column (Ht) and the height of the cream layer (Hc).
-
Calculate the creaming index (CI) using the following formula: CI (%) = (Hc / Ht) x 100
Visualizing Experimental Workflows and Relationships
Discussion and Conclusion
The choice between this compound and Polysorbate 80 as a stabilizing agent is fundamentally dictated by the nature of the formulation, specifically whether an oil-in-water or water-in-oil system is desired. Polysorbate 80, with its high HLB and hydrophilic character, is highly effective at stabilizing o/w emulsions, as evidenced by its ability to produce nanodispersions with relatively small particle sizes and negative zeta potentials that contribute to stability through electrostatic repulsion.[1]
This compound, on the other hand, is the preferred choice for w/o emulsions due to its lipophilic nature. While direct comparative data on its performance against Polysorbate 80 in identical formulations is scarce in the reviewed literature, its established use in applications requiring the stabilization of fatty and solid-rich systems underscores its efficacy in such contexts.
It is also important to note that these two stabilizers are often used in combination to achieve a desired HLB for a specific oil phase, thereby enhancing overall emulsion stability. The study on nanoemulsions combining Sorbitan monostearate (a close relative of this compound) and Polysorbate 80 highlights this synergistic approach.[2]
References
- 1. Effects of Selected Polysorbate and Sucrose Ester Emulsifiers on the Physicochemical Properties of Astaxanthin Nanodispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Surfactant Structures and High-Speed Mixing Dynamics in Achieving Nano-Sized Emulsions with Simple High-Speed Homogenization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Drug Release from Sorbitan Tristearate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro drug release performance of different formulations utilizing Sorbitan tristearate, a non-ionic surfactant and stabilizer. The data presented herein is compiled from recent scientific literature to aid in the selection and development of effective drug delivery systems.
Executive Summary
This compound is a versatile excipient employed in various pharmaceutical formulations, including oleogels and solid lipid microparticles (SLMs), to modulate drug release. This guide highlights the differences in drug release profiles between these formulations, offering valuable insights for controlled and targeted drug delivery. The findings indicate that this compound-based oleogels can provide significant protection against premature drug release in gastric conditions, with subsequent controlled release in the intestinal environment. Furthermore, the composition of the lipid matrix in SLMs containing this compound plays a crucial role in the retention and release of encapsulated compounds.
Comparative In Vitro Drug Release Data
The following tables summarize the quantitative data on drug release from different this compound formulations.
Table 1: In Vitro Release of 5-Aminosalicylic Acid (5-ASA) from a this compound Oleogel
| Formulation Description | Simulated Gastric Phase Release (<2 hours) | Simulated Small Intestine Phase Release | Key Findings |
| This compound-induced oleogel | < 6% | - | Successfully protected the encapsulated 5-ASA from the acidic environment of the stomach.[1][2] |
| Oleogel with nanocellulose (NC) | < 6% | 17.42% - 38.28% | The incorporation of nanocellulose modified the release rate in the small intestine.[1][2] |
Table 2: Retention of Glucose in this compound-Based Solid Lipid Microparticles (SLMs)
| Lipid Matrix Composition | Core Material | Efficacy in Retention | Key Findings |
| Stearic Acid / Oleic Acid with this compound | Glucose | More efficient | The specific lipid composition significantly influences the retention of water-soluble compounds.[3] |
| Stearic Acid / Lauric Acid with this compound | Glucose | Less efficient | The choice of fatty acids in the lipid matrix is a critical parameter for controlling release.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Digestion Model for this compound Oleogel
This protocol simulates the conditions of the gastrointestinal tract to evaluate the release of an encapsulated drug from an oleogel formulation.
-
Materials:
-
This compound-based oleogel encapsulating the model drug (e.g., 5-ASA).
-
Simulated Gastric Fluid (SGF): pH 1.2, containing pepsin.
-
Simulated Intestinal Fluid (SIF): pH 7.0, containing pancreatin and bile salts.
-
Dialysis membrane with an appropriate molecular weight cut-off.
-
-
Procedure:
-
An accurately weighed amount of the oleogel is placed in a dialysis bag.
-
The dialysis bag is immersed in a vessel containing SGF at 37°C with constant agitation to simulate gastric transit.
-
Samples are withdrawn from the SGF at predetermined time intervals to quantify the amount of drug released.
-
After the gastric phase, the dialysis bag is transferred to a vessel containing SIF at 37°C with continuous agitation to simulate intestinal conditions.
-
Samples are collected from the SIF at various time points to determine the drug release profile in the small intestine.
-
The concentration of the released drug in the collected samples is analyzed using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
In Vitro Release Study of Solid Lipid Microparticles (SLMs)
This method is employed to assess the release of a hydrophilic compound, such as glucose, from SLMs.
-
Materials:
-
SLMs composed of a lipid matrix (e.g., stearic acid/oleic acid or stearic acid/lauric acid) and this compound, loaded with the model compound.
-
Release medium: Purified water or a buffered solution at a specified pH.
-
Centrifuge or filtration system.
-
-
Procedure:
-
A known quantity of the SLM dispersion is added to a vessel containing the release medium at a constant temperature (e.g., 37°C) and stirred at a controlled speed.
-
At predetermined time intervals, an aliquot of the release medium is withdrawn.
-
To separate the released compound from the SLMs, the withdrawn sample is either centrifuged, and the supernatant is collected, or it is passed through a filter with a pore size small enough to retain the microparticles.
-
The concentration of the released compound in the supernatant or filtrate is quantified using an appropriate analytical technique.
-
The cumulative percentage of the compound released is calculated over time.
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the in vitro digestion model of this compound oleogels.
Caption: Experimental workflow for in vitro release from Solid Lipid Microparticles.
Conclusion
The presented data and protocols underscore the importance of formulation design in controlling the in vitro release of active pharmaceutical ingredients from this compound-based delivery systems. Oleogels formulated with this compound demonstrate a significant potential for protecting drugs in the stomach and providing a sustained release in the intestine. For solid lipid microparticles, the choice of the lipid matrix in conjunction with this compound is a critical determinant of the release profile. Researchers and drug development professionals can leverage this information to design and optimize novel drug delivery systems with tailored release kinetics to enhance therapeutic efficacy.
References
A Comparative Analysis of Sorbitan Tristearate and Synthetic Polymer Stabilizers in Emulsion Formulations
For Researchers, Scientists, and Drug Development Professionals
In the realm of emulsion technology, the selection of an appropriate stabilizer is paramount to ensure product stability, efficacy, and desired physicochemical properties. This guide provides an objective comparison of the performance of Sorbitan tristearate, a well-established non-ionic surfactant, against a range of synthetic polymer stabilizers commonly employed in pharmaceutical and research applications. The following sections present a detailed analysis supported by experimental data and protocols to aid in the formulation development process.
Mechanism of Stabilization: A Fundamental Difference
The primary distinction between this compound and synthetic polymer stabilizers lies in their mechanism of action at the oil-water interface.
This compound (Span 65) , a lipophilic surfactant with a low Hydrophilic-Lipophilic Balance (HLB) value, operates through interfacial tension reduction.[1] Its molecular structure comprises a hydrophilic sorbitan head and three lipophilic stearate tails. This amphiphilic nature allows it to adsorb at the oil-water interface, creating a barrier that prevents droplet coalescence.[2] It is particularly effective in forming stable water-in-oil (W/O) emulsions and can be combined with high HLB polysorbates to stabilize oil-in-water (O/W) emulsions.[3]
Synthetic Polymer Stabilizers , such as carbomers and acrylates copolymers, function primarily by modifying the rheology of the continuous phase and providing steric hindrance.[4][5] These high molecular weight polymers form a network within the continuous phase, increasing its viscosity and impeding the movement and subsequent coalescence of dispersed droplets.[6] Additionally, polymer chains can adsorb onto the droplet surface, creating a protective layer that sterically hinders close approach between droplets.[4] Some charged polymers, known as polyelectrolytes, can also impart stability through electrostatic repulsion.
Quantitative Performance Comparison
Direct comparative studies providing quantitative data for this compound versus a range of synthetic polymers under identical conditions are limited in publicly available literature. However, by compiling data from various sources, we can establish typical performance benchmarks for key stability parameters.
| Performance Metric | This compound (STS) | Synthetic Polymers (e.g., Carbomers, Acrylates Copolymers) |
| Typical Use Level | 0.5 - 5.0% w/w | 0.1 - 2.0% w/w |
| Emulsion Type | Primarily W/O; O/W with co-emulsifier | Primarily O/W |
| Viscosity of Final Emulsion | Low to moderate | Moderate to very high |
| Droplet Size | Can achieve <1 µm with high shear | Can vary widely (sub-micron to >10 µm) depending on polymer and shear |
| Stability Mechanism | Interfacial tension reduction | Rheology modification, steric hindrance, electrostatic repulsion |
| pH Sensitivity | Generally stable over a wide pH range | Can be pH-dependent (e.g., Carbomers require neutralization) |
| Electrolyte Tolerance | Generally good | Can be sensitive to high electrolyte concentrations |
Experimental Protocols
To facilitate a direct comparison in a laboratory setting, the following detailed experimental protocols are provided.
Experimental Workflow
Emulsion Preparation
Objective: To prepare standardized oil-in-water (O/W) emulsions using this compound (in combination with a high HLB emulsifier) and a synthetic polymer stabilizer.
Materials:
-
Oil Phase: Mineral oil or a relevant non-polar liquid.
-
Aqueous Phase: Deionized water.
-
Stabilizer 1 System: this compound (e.g., 2% w/w) and Polysorbate 80 (e.g., 3% w/w).
-
Stabilizer 2: Synthetic Polymer (e.g., Carbomer 940, 0.5% w/w).
-
Neutralizing agent for Carbomer (e.g., Triethanolamine).
Procedure:
-
Oil Phase Preparation: Weigh and combine the oil phase components. If using the this compound system, add it to the oil phase. Heat to 75°C.
-
Aqueous Phase Preparation: Weigh the deionized water. If using a synthetic polymer like Carbomer, disperse it in the water with constant agitation until fully hydrated. Heat the aqueous phase to 75°C.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a controlled speed (e.g., 5000 rpm) for a set duration (e.g., 5 minutes).
-
Neutralization (for Carbomer): For the Carbomer-containing emulsion, add the neutralizing agent dropwise while stirring until the desired pH and viscosity are achieved.
-
Cooling: Allow the emulsions to cool to room temperature with gentle stirring.
Droplet Size Analysis
Objective: To measure and compare the initial droplet size distribution of the prepared emulsions.
Method: Laser Diffraction
Procedure:
-
Gently agitate the emulsion sample to ensure homogeneity.
-
Using a pipette, add a small, representative sample of the emulsion to the dispersant (deionized water) in the laser diffraction instrument until the optimal obscuration level is reached.
-
Perform the measurement according to the instrument's standard operating procedure.
-
Record the volume-weighted mean diameter (D[2][4]) and the particle size distribution (e.g., D10, D50, D90).
Viscosity Measurement
Objective: To determine the rheological profile of the emulsions.
Method: Rotational Viscometry
Procedure:
-
Equilibrate the emulsion sample to a controlled temperature (e.g., 25°C).
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.
-
Lower the spindle into the emulsion to the marked level.
-
Start the rotation and allow the reading to stabilize before recording the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
-
For a more comprehensive analysis, perform a shear rate sweep to characterize the flow behavior (e.g., Newtonian, shear-thinning).
Emulsion Stability Assessment
a) Accelerated Aging (Centrifugation)
Objective: To quickly assess the resistance of the emulsions to phase separation under stress.
Procedure:
-
Fill identical centrifuge tubes with a known volume of each emulsion.
-
Centrifuge the samples at a specified relative centrifugal force (e.g., 3000 x g) for a set time (e.g., 30 minutes).
-
After centrifugation, measure the volume of any separated oil or aqueous phase.
-
Calculate the percentage of phase separation.
b) Long-Term Stability (Creaming Index)
Objective: To monitor the rate of creaming or sedimentation over time under normal storage conditions.
Procedure:
-
Transfer a known volume of each emulsion into separate, sealed, graduated cylinders.
-
Store the cylinders at a controlled temperature (e.g., 25°C) and protect them from light.
-
At regular intervals (e.g., 24 hours, 7 days, 30 days), measure the height of the cream layer (Hc) and the total height of the emulsion (He).
-
Calculate the Creaming Index (CI) as: CI (%) = (Hc / He) x 100 . A lower CI indicates better stability.
Conclusion
The choice between this compound and synthetic polymer stabilizers is contingent upon the specific requirements of the formulation. This compound, as a classic surfactant, is a reliable choice for creating stable W/O emulsions and can be effectively used in O/W systems with a co-emulsifier, typically resulting in lower viscosity formulations. Synthetic polymers, on the other hand, offer a dual function of emulsification and thickening, leading to high-viscosity systems with excellent stability against creaming. However, their performance can be more sensitive to formulation parameters such as pH and electrolyte concentration. For applications requiring a gel-like consistency and long-term suspension of particles, synthetic polymers are often preferred. For simpler emulsion systems where a lower viscosity is desired, a this compound-based system may be more appropriate. The experimental protocols outlined in this guide provide a framework for conducting direct comparative studies to determine the optimal stabilizer for a given application.
References
- 1. researchgate.net [researchgate.net]
- 2. specialchem.com [specialchem.com]
- 3. This compound, 26658-19-5 [thegoodscentscompany.com]
- 4. Principles of emulsion stabilization with special reference to polymeric surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cosmetic emulsifiers: Types, Uses, and Formula Stability [lemmel.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Sorbitan Esters in Pickering Emulsion Stabilization
For Researchers, Scientists, and Drug Development Professionals
Sorbitan esters, a class of non-ionic surfactants derived from the esterification of sorbitol and fatty acids, are increasingly being explored for their potential in stabilizing Pickering emulsions. Their amphiphilic nature allows them to adsorb onto the oil-water interface, creating a steric barrier that prevents droplet coalescence. This guide provides a comparative overview of common Sorbitan esters (also known by their trade name Span®), detailing their physical properties and expected performance in the stabilization of Pickering emulsions based on current scientific understanding. While direct comparative studies are limited, this guide synthesizes available data and established principles to aid in the selection of appropriate Sorbitan esters for your research and development needs.
Physical Properties of Common Sorbitan Esters
The performance of a Sorbitan ester in a Pickering emulsion is significantly influenced by its physical and chemical properties, most notably its Hydrophile-Lipophile Balance (HLB) value. The HLB number indicates the degree to which it is hydrophilic or lipophilic. A lower HLB value signifies a more lipophilic (oil-soluble) character, which is generally preferred for stabilizing water-in-oil (W/O) Pickering emulsions. Conversely, a higher HLB value indicates a more hydrophilic (water-soluble) nature, making it more suitable for oil-in-water (O/W) emulsions.[1][2]
| Sorbitan Ester | Common Name | Fatty Acid | Molecular Formula | HLB Value | Physical Form (at 25°C) | Key Characteristics |
| Sorbitan Monolaurate | Span 20 | Lauric Acid | C18H34O6 | 8.6 | Viscous Liquid | Highest HLB among the common Spans, more hydrophilic.[1][3] |
| Sorbitan Monopalmitate | Span 40 | Palmitic Acid | C22H42O6 | 6.7 | Waxy Solid | Intermediate lipophilicity. |
| Sorbitan Monostearate | Span 60 | Stearic Acid | C24H46O6 | 4.7 | Waxy Solid | Lipophilic, forms stable structures at the interface.[1][2][4] |
| Sorbitan Monooleate | Span 80 | Oleic Acid | C24H44O6 | 4.3 | Viscous Liquid | Highly lipophilic, unsaturated fatty acid chain provides fluidity.[1][2] |
Mechanism of Pickering Emulsion Stabilization by Sorbitan Esters
In a Pickering emulsion, solid or particulate materials stabilize the interface between two immiscible liquids.[5][6] Sorbitan esters, particularly those that are solid at the emulsion's storage temperature (like Span 60), can act as particulate stabilizers. They adsorb at the oil-water interface, forming a rigid film that mechanically prevents the droplets from coalescing.[7] This is distinct from traditional surfactant-stabilized emulsions where stabilization is primarily achieved by a reduction in interfacial tension.[5]
Comparative Performance in Pickering Emulsion Stabilization (Expected)
| Parameter | Span 20 (HLB 8.6) | Span 40 (HLB 6.7) | Span 60 (HLB 4.7) | Span 80 (HLB 4.3) |
| Emulsion Type Favored | O/W | W/O or O/W | W/O | W/O |
| Expected Droplet Size | Larger | Moderate | Smaller | Smaller |
| Emulsion Stability | Lower | Moderate | Higher | High |
| Mechanism of Action | Primarily as a surfactant | Mixed surfactant and particulate behavior | Primarily as a particulate stabilizer (if solid) | Primarily as a surfactant, can form interfacial structures |
| Key Considerations | Higher water dispersibility may hinder strong interfacial adsorption as a particle. | Solid form allows for particulate stabilization. | Solid nature and low HLB are ideal for forming a rigid interfacial layer in W/O emulsions.[7] | Liquid nature, may require combination with other components to form a robust stabilizing layer.[7] |
Experimental Protocols
To facilitate further research, this section outlines a generalized experimental protocol for a comparative study of Sorbitan esters in Pickering emulsion stabilization.
Materials
-
Sorbitan Esters: Sorbitan monolaurate (Span 20), Sorbitan monopalmitate (Span 40), Sorbitan monostearate (Span 60), Sorbitan monooleate (Span 80).
-
Oil Phase: Medium-chain triglycerides (MCT) oil, or other oil relevant to the intended application.
-
Aqueous Phase: Deionized water.
Experimental Workflow
The following diagram illustrates the typical workflow for preparing and characterizing Pickering emulsions for a comparative study.
Preparation of Pickering Emulsions
-
Preparation of the Continuous and Dispersed Phases: Prepare the desired volumes of the oil and aqueous phases.
-
Dispersion of Sorbitan Ester:
-
For W/O emulsions, disperse the chosen Sorbitan ester in the oil phase. Gentle heating may be required for solid esters like Span 60 to ensure uniform dispersion.
-
For O/W emulsions, disperse the Sorbitan ester in the aqueous phase.
-
-
Emulsification:
-
Gradually add the dispersed phase to the continuous phase while subjecting the mixture to high-shear homogenization (e.g., using a rotor-stator homogenizer).
-
Homogenize for a fixed period (e.g., 5 minutes) at a constant speed (e.g., 10,000 rpm) to ensure comparability between different formulations.[8][9][10]
-
Characterization of Pickering Emulsions
-
Droplet Size and Polydispersity Index (PDI):
-
Immediately after preparation, determine the mean droplet size and PDI of the emulsions using dynamic light scattering (DLS) or laser diffraction.[11]
-
-
Microscopy:
-
Visualize the emulsion morphology using optical microscopy to confirm the emulsion type (O/W or W/O) and observe the droplet structure.
-
-
Stability Assessment:
-
Creaming Index: Transfer a known volume of the emulsion to a graduated cylinder and store it at a constant temperature. Measure the height of the cream or serum layer at regular intervals over a set period (e.g., 7 days). The creaming index can be calculated as: Creaming Index (%) = (Height of Serum or Cream Layer / Total Height of Emulsion) x 100[12][13][14]
-
Droplet Size Over Time: Measure the mean droplet size of the emulsions at different time points to assess their stability against coalescence. An increase in droplet size over time indicates instability.
-
By systematically varying the type and concentration of the Sorbitan ester while keeping other parameters constant, this protocol allows for a robust comparative analysis of their performance in stabilizing Pickering emulsions.
References
- 1. The Ultimate Guide to Sorbitan Esters [cnchemsino.com]
- 2. Span 60 vs Span 80: Properties, Functions & Applications [cnchemsino.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Sorbitan monostearate - Wikipedia [en.wikipedia.org]
- 5. A Review of Pickering Emulsions: Perspectives and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Pickering Emulsions: Solid-Particle Materials, Classification, Morphology, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Study of Food-Grade Pickering Stabilizers Obtained from Agri-Food Byproducts: Chemical Characterization and Emulsifying Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Purity Assessment of Commercial Sorbitan Tristearate from Diverse Suppliers
For Researchers, Scientists, and Drug Development Professionals
Sorbitan tristearate, a non-ionic surfactant, is a critical excipient in the pharmaceutical and food industries, primarily utilized for its emulsifying and stabilizing properties. However, the purity and compositional profile of commercial this compound can vary significantly between suppliers, potentially impacting formulation stability, performance, and even safety. This guide provides a comprehensive framework for assessing the purity of this compound from different commercial sources, supported by detailed experimental protocols and comparative data.
Comparative Analysis of Key Purity Parameters
The purity of this compound is not defined by a single component but rather by a profile of key physicochemical parameters. Below is a summary of typical specification ranges for high-quality this compound, based on internationally recognized standards and supplier data. Significant deviations from these ranges may indicate impurities or differences in the manufacturing process.[1][2]
| Parameter | Typical Specification Range | Significance in Purity Assessment |
| Acid Value (mg KOH/g) | ≤ 15[2] | Indicates the amount of free fatty acids present. Higher values can suggest hydrolysis of the esters or impure starting materials. |
| Saponification Value (mg KOH/g) | 176 - 188[1][2] | Represents the total amount of esters present. It is inversely proportional to the average molecular weight of the fatty acids. |
| Hydroxyl Value (mg KOH/g) | 66 - 80[1][2] | Measures the content of free hydroxyl groups from sorbitol and its anhydrides. This value is indicative of the degree of esterification. |
| Moisture Content (%) | ≤ 1.5 (Karl Fischer Method)[2] | Excessive moisture can lead to hydrolysis of the esters, affecting stability and performance. |
| Heavy Metals (as Pb) | ≤ 10 mg/kg | A critical parameter for safety in pharmaceutical and food applications. |
| Compositional Profile | Predominantly this compound with varying levels of mono-, di-, and other poly-esters of stearic and palmitic acids. | The distribution of these esters can influence the emulsifying properties and overall performance of the product. |
Experimental Protocols for Purity Assessment
A thorough evaluation of this compound requires a combination of classical titration methods and modern chromatographic techniques. The following section details the methodologies for the key experiments.
Determination of Acid Value
The acid value is determined by titrating the free fatty acids in a sample with a standardized solution of potassium hydroxide.
Procedure (based on ASTM D974 principles): [3][4][5]
-
Sample Preparation: Accurately weigh approximately 10 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 100 mL of a neutralized solvent mixture (e.g., toluene and isopropyl alcohol in a 1:1 ratio containing a small amount of water) to the flask. Swirl to dissolve the sample. Gentle warming may be necessary.
-
Indicator: Add a few drops of p-naphtholbenzein indicator solution. The solution should be yellow-orange.
-
Titration: Titrate the solution with standardized 0.1 M alcoholic potassium hydroxide (KOH) solution until the color changes to green or green-black, indicating the endpoint.
-
Calculation: The acid value is calculated using the following formula: Acid Value (mg KOH/g) = (V × M × 56.1) / W Where:
-
V = volume of KOH solution used (mL)
-
M = molarity of the KOH solution
-
56.1 = molecular weight of KOH ( g/mol )
-
W = weight of the sample (g)
-
Determination of Saponification Value
The saponification value is a measure of the total free and esterified acids.
Procedure (based on ASTM D94 principles): [6][7]
-
Sample Preparation: Accurately weigh about 2 g of the sample into a 250 mL flask with a reflux condenser.
-
Saponification: Add 25.0 mL of 0.5 M alcoholic KOH solution.
-
Reflux: Heat the flask under reflux for 30-60 minutes to ensure complete saponification.
-
Titration: Cool the solution and add a few drops of phenolphthalein indicator. Titrate the excess KOH with standardized 0.5 M hydrochloric acid (HCl) until the pink color disappears.
-
Blank Determination: Perform a blank titration without the sample.
-
Calculation: The saponification value is calculated as follows: Saponification Value (mg KOH/g) = [(B - S) × M × 56.1] / W Where:
-
B = volume of HCl used for the blank (mL)
-
S = volume of HCl used for the sample (mL)
-
M = molarity of the HCl solution
-
56.1 = molecular weight of KOH ( g/mol )
-
W = weight of the sample (g)
-
Determination of Hydroxyl Value
The hydroxyl value indicates the amount of unesterified hydroxyl groups.
Procedure (based on ASTM E222): [8][9][10]
-
Sample Acetylation: Accurately weigh an appropriate amount of the sample into a pressure bottle or reflux flask. Add a precise volume of acetic anhydride-pyridine reagent.
-
Heating: Heat the mixture at 98-100°C for 1 hour to acetylate the free hydroxyl groups.
-
Hydrolysis of Excess Reagent: Cool the mixture and add a defined amount of water to hydrolyze the excess acetic anhydride to acetic acid.
-
Titration: Titrate the resulting acetic acid with a standardized solution of alcoholic potassium hydroxide using phenolphthalein as an indicator.
-
Blank Determination: Conduct a blank determination under the same conditions without the sample.
-
Calculation: The hydroxyl value is calculated from the difference in the titration volumes of the blank and the sample.
Moisture Content by Karl Fischer Titration
This method is specific for the determination of water content.
Procedure:
-
Instrument Setup: Prepare and standardize the Karl Fischer titrator and reagent according to the manufacturer's instructions.
-
Sample Analysis: Accurately weigh a suitable amount of the this compound sample and introduce it into the titration vessel containing a solvent (e.g., methanol or a specialized solvent for fats and oils).
-
Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.
-
Calculation: The water content is automatically calculated by the instrument and is typically expressed as a percentage.
Compositional Analysis by HPLC-ELSD
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) can be used to separate and quantify the different ester distributions (mono-, di-, tri-esters).
Methodology Outline: [11][12][13]
-
Instrumentation: A high-performance liquid chromatograph equipped with an Evaporative Light Scattering Detector.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., acetonitrile) and water is commonly employed.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as isopropanol or a mixture of the initial mobile phase components.
-
Analysis: Inject the sample into the HPLC system. The different ester fractions will separate based on their polarity and will be detected by the ELSD. The relative peak areas can be used to determine the distribution of the esters.
Impurity Profiling by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, such as residual free fatty acids and unreacted sorbitol (after derivatization).[14][15]
Methodology Outline:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for fatty acid analysis (e.g., a wax-type or specialized column for free fatty acids).
-
Sample Preparation:
-
Free Fatty Acids: The sample can be dissolved in a suitable solvent and injected directly for the analysis of free fatty acids.
-
Residual Sorbitol: Derivatization (e.g., silylation) is required to make the polyol sorbitol volatile for GC analysis.
-
-
GC Conditions: A temperature-programmed run is used to separate the components based on their boiling points.
-
MS Analysis: The mass spectrometer is used to identify the separated components by comparing their mass spectra to a library of known compounds.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for a comprehensive purity assessment of a commercial this compound sample.
Caption: Workflow for this compound Purity Assessment.
By implementing this comprehensive analytical approach, researchers, scientists, and drug development professionals can make informed decisions when selecting a this compound supplier, ensuring the quality, consistency, and safety of their final products.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fao.org [fao.org]
- 3. xylemanalytics.com [xylemanalytics.com]
- 4. ppapco.ir [ppapco.ir]
- 5. Total acid number titration of petroleum products | Metrohm [metrohm.com]
- 6. petrolube.com [petrolube.com]
- 7. ASTM D94 - Standard Test Methods for Saponification Number of Petroleum Products - Savant Labs [savantlab.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. matestlabs.com [matestlabs.com]
- 10. infinitalab.com [infinitalab.com]
- 11. daneshyari.com [daneshyari.com]
- 12. agilent.com [agilent.com]
- 13. Evaporative Light Scattering Detection Based HPLC Method for the Determination of Polysorbate 80 in Therapeutic Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jfda-online.com [jfda-online.com]
Safety Operating Guide
Proper Disposal of Sorbitan Tristearate in a Laboratory Setting
Ensuring the safe and environmentally responsible disposal of sorbitan tristearate is a critical component of laboratory safety and chemical management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle the disposal of this substance in compliance with general safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound in a well-ventilated area.[1] Personnel must wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat.[1][2] In case of a spill, avoid dust formation.[1] For cleanup, use spark-proof tools and explosion-proof equipment.[1] The collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
Step-by-Step Disposal Procedure
The primary methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] It is crucial to not discharge this compound into sewer systems, contaminate water, foodstuffs, feed, or seed.[1]
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.[3] Specifically, segregate it from strong oxidizing agents.[2]
-
Containerization: Place the waste in a suitable, closed, and clearly labeled container.[1][4] The container must be compatible with the chemical and tightly sealed to prevent leaks.[1][3]
-
Labeling: The waste container must be clearly marked with its contents ("this compound Waste") and the words "hazardous waste," along with the accumulation start date.[4][5]
-
Storage: Store the sealed container in a dry, cool, and well-ventilated place, away from heat sources and incompatible materials.[1][5]
-
Licensed Disposal: Arrange for the collection and disposal of the waste through a licensed professional waste disposal service.[2] This may involve removal to a chemical destruction plant or controlled incineration.[1]
-
Contaminated Packaging: Empty containers that held this compound may retain residue and should be treated as hazardous waste.[6][7] Containers can be triple-rinsed (or the equivalent), and the rinsate collected and disposed of as hazardous waste.[1][4] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill or through controlled incineration.[1]
Quantitative Data
| Parameter | Value/Instruction | Source |
| Personal Protective Equipment (PPE) | Chemical-impermeable gloves, safety goggles, lab coat | [1][2] |
| Spill Cleanup | Use spark-proof tools and explosion-proof equipment; avoid dust formation | [1] |
| Primary Disposal Methods | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing | [1] |
| Prohibited Disposal Routes | Sewer systems, municipal solid waste, release into the environment | [1][5] |
| Container for Disposal | Suitable, closed, and clearly labeled containers | [1][4] |
| Contaminated Packaging Disposal | Triple-rinse and collect rinsate, or puncture and dispose in a sanitary landfill/incineration | [1][4] |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols and information derived from Safety Data Sheets (SDS). No specific experimental protocols for the disposal of this compound were cited in the search results. The methodologies provided are procedural guidelines for safe handling and disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. E492 this compound - Ataman Kimya [atamanchemicals.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. huanachemical.com [huanachemical.com]
- 7. avenalab.com [avenalab.com]
Personal protective equipment for handling Sorbitan tristearate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Sorbitan tristearate in a laboratory setting. The following procedural guidance is designed to ensure safe operational use and disposal, fostering a secure research environment.
This compound is generally not classified as a hazardous substance[1]. However, adherence to good industrial hygiene and safety practices is crucial to minimize any potential risks[1].
Personal Protective Equipment (PPE) and Safety Measures
While this compound has a low hazard profile, appropriate personal protective equipment should be worn to prevent dust inhalation and direct contact with skin and eyes.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects eyes from dust particles. |
| Hand Protection | Chemical impermeable gloves (e.g., Nitrile or Neoprene). | Prevents direct skin contact. Gloves should be inspected before use and hands should be washed and dried after handling. |
| Body Protection | Wear suitable protective clothing, such as a lab coat. Fire/flame resistant and impervious clothing is recommended in certain settings. | Minimizes skin exposure to dust. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust formation is significant or exposure limits are exceeded, a full-face respirator should be used. | Prevents inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is essential to maintain its integrity and ensure a safe laboratory environment.
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the container is properly labeled.
-
-
Storage:
-
Handling and Use:
-
Accidental Release Measures:
-
In case of a spill, avoid dust formation[2].
-
Use personal protective equipment, including chemical impermeable gloves and safety goggles[2].
-
Ensure adequate ventilation and remove all sources of ignition[2].
-
Collect the spilled material and place it in a suitable, closed container for disposal[2].
-
Prevent the chemical from entering drains[2].
-
Disposal Plan: Safe and Compliant Waste Management
Proper disposal of this compound and its contaminated packaging is critical to prevent environmental contamination.
-
Unused Product Disposal:
-
Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company[3].
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[2].
-
Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed[2].
-
-
Contaminated Packaging Disposal:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning[2].
-
Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill[2].
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing[2].
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
